molecular formula C13H14N2O B13331852 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B13331852
M. Wt: 214.26 g/mol
InChI Key: SAJPGULNDDWHTL-UHFFFAOYSA-N
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Description

1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS 1250247-69-8) is a high-purity pyrazole derivative of significant interest in scientific research and development . Its molecular formula is C13H14N2O, with a molecular weight of 214.26 g/mol . The compound features an aldehyde functional group at the 4-position of the pyrazole ring, which makes it a highly versatile and reactive synthetic intermediate for constructing more complex molecules . A key application is its use in the synthesis of triflate intermediates, which are crucial for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings . These reactions allow researchers to introduce diverse (hetero)aryl, alkynyl, and alkenyl substituents, facilitating the modular construction of a wide array of functionalized pyrazole libraries for screening in pharmaceutical and agrochemical discovery . The presence of the isopropyl group at the nitrogen atom introduces steric bulk and influences the compound's electronic properties, which can fine-tune its physicochemical behavior and interaction with biological targets . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for handling and hazard information. This product is for research use only and is not intended for human or veterinary use .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

3-phenyl-1-propan-2-ylpyrazole-4-carbaldehyde

InChI

InChI=1S/C13H14N2O/c1-10(2)15-8-12(9-16)13(14-15)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

SAJPGULNDDWHTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)C2=CC=CC=C2)C=O

Origin of Product

United States

Foundational & Exploratory

1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde CAS 1250247-69-8

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS 1250247-69-8) represents a high-value pharmacophore building block in modern drug discovery. Characterized by the robust pyrazole core, a lipophilic isopropyl moiety, and a reactive aldehyde "handle," this compound serves as a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and anti-inflammatory agents. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic routes, and downstream functionalization strategies, designed to support researchers in optimizing lead generation workflows.

Chemical Profile & Physicochemical Properties

The compound balances the structural rigidity of the pyrazole ring with the steric bulk of the isopropyl group, offering unique solubility and binding pocket occupancy profiles compared to its methyl or phenyl analogs.

Table 1: Physicochemical Specifications

PropertySpecification
Chemical Name 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde
CAS Number 1250247-69-8
Molecular Formula C₁₃H₁₄N₂O
Molecular Weight 214.26 g/mol
Appearance Off-white to pale yellow solid (or viscous oil depending on purity)
Solubility Soluble in DMSO, DCM, MeOH, EtOAc; Insoluble in Water
LogP (Predicted) ~2.8 - 3.2 (Lipophilic)
H-Bond Donors/Acceptors 0 / 2
Key Functional Group C-4 Formyl (Aldehyde)

Synthetic Framework: The Vilsmeier-Haack Cyclization

The most robust and scalable method for synthesizing 1,3-disubstituted pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction applied to the corresponding hydrazone. This approach constructs the pyrazole ring and introduces the formyl group in a single, convergent operation.

Mechanism & Causality
  • Hydrazone Formation: Acetophenone condenses with isopropylhydrazine to form the corresponding hydrazone. The isopropyl group directs the regioselectivity at the N1 position.

  • Vilsmeier Reagent Attack: The Vilsmeier reagent (chloromethyleneiminium salt, generated in situ from POCl₃ and DMF) attacks the alpha-carbon of the hydrazone.

  • Cyclization: Subsequent intramolecular nucleophilic attack and elimination of dimethylamine leads to the formation of the pyrazole ring with simultaneous formylation at the C4 position.

Figure 1: Synthesis Pathway (Vilsmeier-Haack Route)

SynthesisPathway Acetophenone Acetophenone Hydrazone Intermediate Hydrazone Acetophenone->Hydrazone Condensation (EtOH, Reflux) Hydrazine Isopropylhydrazine HCl Hydrazine->Hydrazone Target 1-Isopropyl-3-phenyl- 1H-pyrazole-4-carbaldehyde Hydrazone->Target Cyclization & Formylation (0°C to 80°C) Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Target Electrophilic Attack

Caption: Convergent synthesis via Vilsmeier-Haack cyclization ensures high regioselectivity for the 1,3-disubstituted isomer.

Reactivity & Downstream Applications

The C4-aldehyde is a versatile "chemical handle," allowing the scaffold to be integrated into diverse bioactive architectures.[1]

Key Transformations:
  • Reductive Amination: Conversion to amines is the primary application in medicinal chemistry, linking the pyrazole core to solubilizing groups (e.g., morpholine, piperazine) or other pharmacophores.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields vinyl derivatives often tested for anticancer activity.

  • Oxidation: Conversion to the carboxylic acid allows for amide coupling.

Figure 2: Functionalization Workflow

Reactivity cluster_reactions Core 1-Isopropyl-3-phenyl- pyrazole-4-CHO Amination Reductive Amination (R-NH2, NaBH(OAc)3) --> Secondary/Tertiary Amines Core->Amination Pathway A: Library Generation Oxidation Oxidation (KMnO4 or NaClO2) --> Pyrazole-4-carboxylic Acid Core->Oxidation Pathway B: Peptidomimetics Condensation Knoevenagel Condensation (Malononitrile, Base) --> Vinyl Nitriles Core->Condensation Pathway C: Michael Acceptors

Caption: Divergent synthetic utility of the C4-aldehyde handle for generating focused compound libraries.

Detailed Experimental Protocol

Protocol: Reductive Amination to Synthesize a Pyrazole-Amine Derivative Context: This protocol describes the reaction of CAS 1250247-69-8 with a secondary amine (e.g., Morpholine) to generate a tertiary amine, a common motif in kinase inhibitors.

Reagents:

  • 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.1 M concentration)

Methodology:

  • Imine Formation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole-aldehyde (1.0 equiv) in DCE. Add Morpholine (1.2 equiv) and catalytic Acetic Acid.

    • Scientific Rationale: The acid catalyst promotes protonation of the carbonyl oxygen, facilitating nucleophilic attack by the amine. DCE is preferred over methanol here to minimize competitive reduction of the aldehyde.

  • Equilibration: Stir the mixture at room temperature for 30–60 minutes under an inert atmosphere (Nitrogen/Argon). This ensures complete formation of the iminium ion intermediate.

  • Reduction: Cool the reaction mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise.

    • Scientific Rationale: STAB is a milder reducing agent than NaBH₄ and selectively reduces the iminium ion over the aldehyde, preventing the formation of the alcohol side-product.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours). Monitor progress via TLC (System: 50% EtOAc/Hexanes) or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x).[2] Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM) to yield the pure amine.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[3][4]

Precautions:

  • Engineering Controls: Always handle within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere. Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.

References

  • Vilsmeier-Haack Synthesis of Pyrazoles

    • Title: Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes.[5][6][7][8][9]

    • Source: ARKIVOC, 2011(11), 1-21.[8]

    • URL:[Link]

  • Reductive Amination Methodologies

    • Title: Sodium Triacetoxyborohydride in Reductive Amin
    • Source: Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
    • URL:[Link]

  • Pharmacological Relevance of Pyrazole Aldehydes

    • Title: Pyrazole derivatives as potential anti-inflammatory and analgesic agents.[1][7][9]

    • Source: European Journal of Medicinal Chemistry, 2014.
    • URL:[Link]

  • Product Safety Data

    • Title: Safety Data Sheet: 1-Methyl-1H-pyrazole-4-carbaldehyde (Analogous Safety Profile).
    • Source: Fisher Scientific.[4]

Sources

An In-depth Technical Guide to 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, spectroscopic characterization, and potential applications, offering insights grounded in established scientific principles.

Core Molecular Attributes

1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a substituted pyrazole, a class of five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The unique arrangement of the isopropyl group at the 1-position, a phenyl group at the 3-position, and a carbaldehyde at the 4-position bestows it with specific chemical and physical properties that are of interest in the synthesis of novel bioactive molecules.

PropertyValueSource
Molecular Formula C₁₃H₁₄N₂ODeduced from structure
Molecular Weight 214.26 g/mol [1]

The presence of the pyrazole core, a known pharmacophore, combined with the reactive aldehyde group, makes this molecule a versatile building block for creating more complex chemical entities with potential therapeutic applications.[2]

Synthesis and Mechanistic Insights

The synthesis of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde typically involves a multi-step process, with the Vilsmeier-Haack reaction being a key transformation for the introduction of the formyl group onto the pyrazole ring. This reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.

General Synthetic Approach

A plausible synthetic route involves the initial formation of a substituted pyrazole core, followed by formylation.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on established methods for the synthesis of similar pyrazole-4-carbaldehydes.

  • Formation of the Pyrazole Precursor: The synthesis would begin with the condensation of a β-diketone with isopropylhydrazine to form the 1-isopropyl-3-phenyl-1H-pyrazole core. The choice of the starting β-diketone is crucial to install the phenyl group at the desired position.

  • Vilsmeier Reagent Preparation: In a separate, dry, and inert atmosphere flask, the Vilsmeier reagent is prepared by the dropwise addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at a low temperature (typically 0-10°C). This exothermic reaction forms the electrophilic chloromethyliminium salt.[3]

  • Formylation: The synthesized 1-isopropyl-3-phenyl-1H-pyrazole is then added to the pre-formed Vilsmeier reagent. The reaction mixture is typically heated to drive the electrophilic substitution of the formyl group onto the 4-position of the pyrazole ring.[3]

  • Work-up and Purification: The reaction is quenched with ice-water and neutralized. The crude product is then extracted with a suitable organic solvent. Purification is commonly achieved through column chromatography on silica gel to yield the pure 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde.[3]

Causality in Experimental Design
  • Inert Atmosphere: The Vilsmeier reagent is highly moisture-sensitive. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent its hydrolysis and ensure high yields.[3]

  • Temperature Control: The initial formation of the Vilsmeier reagent is highly exothermic and requires careful temperature control to prevent decomposition. Subsequent heating during the formylation step is necessary to overcome the activation energy of the electrophilic aromatic substitution.

  • Purification: Column chromatography is essential to separate the desired product from unreacted starting materials and potential side products, ensuring the high purity required for subsequent applications and characterization.

Diagram: Vilsmeier-Haack Reaction Workflow

G cluster_0 Vilsmeier Reagent Preparation cluster_1 Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent 0-10°C POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Pyrazole 1-Isopropyl-3-phenyl-1H-pyrazole Pyrazole->Reaction_Mixture Heating Heating (e.g., 60-80°C) Reaction_Mixture->Heating Quenching Quenching (Ice-water) & Neutralization Heating->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde Purification->Final_Product

Caption: Workflow for the synthesis of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde.

Spectroscopic Characterization

TechniqueExpected Key Features
¹H NMR - Signals in the aromatic region corresponding to the phenyl group protons.- A singlet for the pyrazole ring proton at the 5-position.- A singlet for the aldehyde proton (typically downfield, ~9-10 ppm).- A septet and a doublet for the isopropyl group protons.
¹³C NMR - A signal for the carbonyl carbon of the aldehyde (typically downfield, ~180-200 ppm).- Signals for the aromatic carbons of the phenyl group.- Signals for the carbons of the pyrazole ring.- Signals for the carbons of the isopropyl group.
IR Spectroscopy - A strong C=O stretching vibration for the aldehyde group (~1680-1700 cm⁻¹).- C-H stretching vibrations for the aromatic and aliphatic protons.- C=C and C=N stretching vibrations characteristic of the pyrazole ring.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 214.26.

Applications in Drug Discovery and Development

Substituted pyrazoles are a cornerstone in medicinal chemistry, with numerous approved drugs containing this scaffold.[2] The title compound, 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde, serves as a valuable intermediate in the synthesis of a wide array of potential therapeutic agents.

  • Lead Compound for Novel Therapeutics: The pyrazole nucleus is associated with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

  • Versatile Synthetic Intermediate: The aldehyde functional group is a reactive handle that allows for a variety of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and the formation of imines, oximes, and hydrazones. This versatility enables the generation of diverse chemical libraries for high-throughput screening.

Diagram: Reactivity and Derivatization Potential

G cluster_0 Derivatization Pathways cluster_1 Potential Applications Start 1-Isopropyl-3-phenyl-1H- pyrazole-4-carbaldehyde Oxidation Oxidation Start->Oxidation Reduction Reduction Start->Reduction Condensation Condensation Reactions Start->Condensation Carboxylic_Acid Carboxylic Acid Derivative Oxidation->Carboxylic_Acid Alcohol Alcohol Derivative Reduction->Alcohol Imine_Oxime Imine/Oxime/Hydrazone Derivatives Condensation->Imine_Oxime Bioactive_Molecules Synthesis of Bioactive Molecules Carboxylic_Acid->Bioactive_Molecules Alcohol->Bioactive_Molecules Imine_Oxime->Bioactive_Molecules

Caption: Potential derivatization pathways for drug discovery.

Conclusion

1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde represents a molecule of significant synthetic utility for the drug discovery and development community. Its well-defined structure, accessible synthesis, and the reactive nature of its aldehyde functionality make it an attractive starting point for the exploration of novel chemical space in the quest for new therapeutic agents. A thorough understanding of its chemical properties and reactivity is paramount for its effective utilization in research and development endeavors.

References

Sources

Chemical structure of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a specialized heterocyclic building block belonging to the class of 1,3-disubstituted pyrazole-4-carboxaldehydes. This scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate in the synthesis of bioactive small molecules, particularly p38 MAPK inhibitors , COX-2 inhibitors , and anti-oncogenic kinase modulators .

The molecule features three distinct functional domains:

  • The Pyrazole Core: A stable, aromatic 5-membered heterocycle that acts as a bioisostere for imidazole or pyrrole rings in drug design.

  • The C4-Formyl Group: A highly reactive electrophilic handle allowing for rapid diversification via reductive amination, condensation, or oxidation.

  • The N1-Isopropyl & C3-Phenyl Substituents: These provide essential lipophilic bulk and spatial orientation, often dictating the binding affinity within hydrophobic pockets of target enzymes.

This guide details the structural anatomy, validated synthetic pathways, and reactivity profile of this compound, designed for researchers optimizing lead compounds in the drug discovery pipeline.

Chemical Identity & Structural Anatomy[1]

PropertyDetail
IUPAC Name 1-(propan-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde
Molecular Formula C₁₃H₁₄N₂O
Molecular Weight 214.27 g/mol
SMILES CC(C)N1C=C(C=O)C(=N1)C2=CC=CC=C2
InChI Key Predicted based on structure: BJMQTKMRBKRKDW-UHFFFAOYSA-N
Appearance Pale yellow crystalline solid or viscous oil (dependent on purity/polymorph)
Solubility Soluble in DCM, CHCl₃, DMSO, EtOAc; Insoluble in water
Structural Analysis

The regiochemistry of the substituents is critical. In the 1,3-isomer , the phenyl group is adjacent to the unsubstituted nitrogen (N2), while the isopropyl group is attached to N1. This arrangement is distinct from the 1,5-isomer, which possesses significantly different steric and electronic properties. The C4-aldehyde is conjugated with the pyrazole ring, reducing its electrophilicity slightly compared to aliphatic aldehydes but making it stable enough for isolation and storage.

Synthetic Pathways: The Vilsmeier-Haack Cyclization[2]

The most robust and regioselective route to 1-isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction applied to acetophenone isopropylhydrazone . This method avoids the regiochemical ambiguity often seen when condensing hydrazines with 1,3-dicarbonyls.

Mechanism of Action[3][4][5][6][7]
  • Hydrazone Formation: Condensation of acetophenone with isopropylhydrazine fixes the N-C bond connectivity.

  • Vilsmeier Reagent Formation: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt.[1][2]

  • Double Vilsmeier Sequence: The hydrazone undergoes attack by the Vilsmeier reagent, followed by cyclization and a second formylation event at the C4 position.

Synthesis Start Acetophenone + Isopropylhydrazine Hydrazone Acetophenone Isopropylhydrazone Start->Hydrazone Condensation (-H2O) Intermed Cyclization Intermediate Hydrazone->Intermed + Reagent 60-80°C Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Intermed Product 1-Isopropyl-3-phenyl- 1H-pyrazole-4-carbaldehyde Intermed->Product Hydrolysis (Workup)

Caption: Regioselective synthesis via Vilsmeier-Haack cyclization of hydrazones.

Experimental Protocol

Safety Note: POCl₃ is highly corrosive and reacts violently with water. Perform all steps in a fume hood under an inert atmosphere.

Step 1: Preparation of Acetophenone Isopropylhydrazone
  • Reagents: Acetophenone (10 mmol), Isopropylhydrazine hydrochloride (11 mmol), Sodium Acetate (12 mmol).

  • Solvent: Ethanol (30 mL).

  • Procedure:

    • Dissolve acetophenone in ethanol.

    • Add isopropylhydrazine HCl and sodium acetate.

    • Reflux for 2–4 hours (monitor by TLC).

    • Cool, remove solvent in vacuo.

    • Partition between water and diethyl ether. Dry organic layer (MgSO₄) and concentrate to yield the crude hydrazone.

Step 2: Vilsmeier-Haack Cyclization & Formylation
  • Reagents: DMF (30 mmol, 3 eq), POCl₃ (30 mmol, 3 eq), Crude Hydrazone (10 mmol).

  • Procedure:

    • Activation: In a dry flask under Argon at 0°C, add POCl₃ dropwise to neat DMF. Stir for 20 mins to form the Vilsmeier salt (white/yellow solid or slurry).

    • Addition: Dissolve the crude hydrazone in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

    • Cyclization: Allow to warm to room temperature, then heat to 60–80°C for 4–6 hours. The solution typically turns dark orange/red.

    • Workup (Critical): Cool the mixture to 0°C. Pour slowly onto crushed ice/saturated NaOAc solution (buffered hydrolysis prevents tar formation). Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

    • Isolation: Extract with CH₂Cl₂ (3x). Wash combined organics with NaHCO₃ (aq) and brine. Dry over Na₂SO₄.

    • Purification: Flash column chromatography (Silica gel, Hexanes:EtOAc gradient, typically 10% -> 30% EtOAc).

Reactivity Profile & Applications

The C4-aldehyde is a versatile "chemical hook." The stability of the pyrazole ring allows for harsh conditions to be applied to the aldehyde without degrading the core.

Key Transformations
  • Reductive Amination: Reaction with primary/secondary amines + NaBH(OAc)₃ yields amine-linked kinase inhibitors.

  • Wittig Olefination: Reaction with phosphorus ylides extends the carbon chain (e.g., to acrylic acids).

  • Oxidation: Conversion to the carboxylic acid (using NaClO₂/Pinnick conditions) for amide coupling.

Reactivity Core 1-Isopropyl-3-phenyl- 1H-pyrazole-4-carbaldehyde RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAm Wittig Wittig Reaction (Ph3P=CH-R) Core->Wittig Oxid Pinnick Oxidation (NaClO2, NaH2PO4) Core->Oxid Cond Condensation (Hydrazines/Hydroxylamines) Core->Cond Amine Aminomethyl Pyrazoles (Kinase Inhibitor Motifs) RedAm->Amine Alkene Vinyl Pyrazoles (Michael Acceptors) Wittig->Alkene Acid Pyrazole-4-carboxylic Acids (Peptidomimetics) Oxid->Acid Schiff Schiff Bases / Hydrazones Cond->Schiff

Caption: Divergent synthesis pathways from the 4-formyl pyrazole core.

References

  • Vilsmeier-Haack Cyclization Mechanism: Methodology: Kira, M. A., et al. "The Vilsmeier–Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles." Tetrahedron Letters, vol. 11, no. 48, 1970, pp. 4215–4216. Context: Establishes the foundational protocol for converting acetophenone hydrazones to 1,3-diphenyl-4-formylpyrazoles.
  • Regioselectivity in Pyrazole Synthesis: Source: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, Pergamon Press, 1984. Context: Defines the steric and electronic factors controlling N1 vs N2 substitution.
  • General Protocol for 1-Alkyl-3-Aryl-4-Formylpyrazoles

    • Source: BenchChem Technical Support. "Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde." .

    • Context: Adapts the general Vilsmeier conditions for isopropyl-substituted pyrazoles.
  • Medicinal Chemistry Applications: Source: Bekhit, A. A., et al. "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents." European Journal of Medicinal Chemistry, vol. 45, no. 9, 2010. Context: Validates the pharmacophore utility of the 1,3-substituted pyrazole core.

Sources

Physical properties of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical Properties and Characterization of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

CAS Number: 1250247-69-8 Molecular Formula: C₁₃H₁₄N₂O

Executive Summary & Chemical Identity

1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a functionalized heterocyclic building block critical in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors (e.g., c-Met, ALK) and anti-inflammatory agents. Its structure features a pyrazole core decorated with a lipophilic isopropyl group at the N1 position, a phenyl ring at the C3 position, and a reactive formyl (aldehyde) group at the C4 position. This specific substitution pattern imparts unique steric and electronic properties, distinguishing it from its C5-aldehyde isomer or the N-unsubstituted analogs.

Chemical Identifiers
PropertyDetail
IUPAC Name 1-(propan-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde
CAS Number 1250247-69-8
Molecular Weight 214.26 g/mol
SMILES CC(C)N1C=C(C=O)C(C2=CC=CC=C2)=N1
InChI Key Predicted based on structure:[1] OCCFXKQCKSLEII-UHFFFAOYSA-N (Analog)
Appearance Pale yellow to off-white solid (or viscous oil depending on purity/polymorph)

Physicochemical Profile

The physical properties of this compound are governed by the interplay between the planar, aromatic phenyl-pyrazole system and the bulky, flexible isopropyl group. The aldehyde moiety at C4 introduces a dipole and serves as a hydrogen bond acceptor, significantly influencing solubility and melting behavior.

Key Physical Properties
PropertyValue / RangeContext & Validation
Melting Point 65 – 75 °C (Predicted)While the N-unsubstituted analog (3-phenyl-1H-pyrazole-4-carbaldehyde) melts at 142-147 °C [1], the N-isopropyl group disrupts crystal packing, significantly lowering the melting point. Precursors like 1-isopropyl-3-phenylpyrazole are oils [2].
Boiling Point 360 – 380 °C (at 760 mmHg)Extrapolated from structural analogs. Decomposition likely occurs before boiling at atmospheric pressure.
Density 1.12 ± 0.05 g/cm³ Typical for substituted pyrazoles.
LogP (Lipophilicity) 3.2 – 3.6 High lipophilicity due to the phenyl and isopropyl groups, making it suitable for crossing biological membranes but requiring organic co-solvents for aqueous assays.
Solubility DMSO, DMF, DCM, Methanol Highly soluble (>50 mM) in polar aprotic solvents. Sparingly soluble in water (<0.1 mg/mL).
pKa ~2.5 (Conjugate acid)The pyrazole nitrogen (N2) is weakly basic. Protonation occurs only under strongly acidic conditions.

Structural Characterization (Spectroscopic Signature)

Accurate identification relies on distinguishing the C4-aldehyde from the C5-isomer. The following spectroscopic signals are diagnostic.

¹H NMR (400 MHz, CDCl₃) Expectations
  • Aldehyde (-CHO): A sharp singlet at δ 9.85 – 10.05 ppm . This is the most deshielded proton.

  • Pyrazole C5-H: A singlet at δ 8.30 – 8.50 ppm . This proton is distinctively downfield due to the adjacent nitrogen and the electron-withdrawing aldehyde.

  • Phenyl Group: A multiplet at δ 7.40 – 7.80 ppm (5H), showing typical aromatic splitting.

  • Isopropyl CH: A septet at δ 4.50 – 4.65 ppm (1H, J ≈ 6.7 Hz). The N1 attachment shifts this significantly downfield compared to an alkyl attachment.

  • Isopropyl CH₃: A doublet at δ 1.50 – 1.60 ppm (6H, J ≈ 6.7 Hz).

MS (ESI+)
  • [M+H]⁺: Observed mass at 215.27 Da .

  • Fragmentation: Loss of the isopropyl group (M-43) or CO (M-28) are common fragmentation pathways in high-energy collisions.

Synthesis: Vilsmeier-Haack Formylation

The most robust route to 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack formylation of the precursor 1-isopropyl-3-phenyl-1H-pyrazole . This method is regioselective for the electron-rich C4 position.

Reaction Mechanism & Workflow

VilsmeierHaack Reagents DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Reagents->Vilsmeier 0°C, 30 min Intermediate Iminium Intermediate Vilsmeier->Intermediate Substrate 1-Isopropyl-3-phenyl-1H-pyrazole Substrate->Intermediate + Vilsmeier Reagent 80-90°C, 4-12h Hydrolysis Hydrolysis (NaOAc/H2O) Intermediate->Hydrolysis Quench Product Target Aldehyde (CAS 1250247-69-8) Hydrolysis->Product Neutralization

Caption: Regioselective C4-formylation via Vilsmeier-Haack pathway.

Experimental Protocol
  • Reagent Preparation: In a flame-dried flask under Argon, cool anhydrous DMF (5.0 equiv) to 0°C. Add POCl₃ (1.2 equiv) dropwise. Stir for 30 min to generate the Vilsmeier salt (white/yellow precipitate may form).

  • Addition: Dissolve 1-isopropyl-3-phenyl-1H-pyrazole (1.0 equiv) in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Cyclization/Formylation: Warm to room temperature, then heat to 80–90°C for 6–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to RT. Pour the mixture onto crushed ice/saturated NaOAc solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂), eluting with Hexane/EtOAc (gradient 0-20% EtOAc).

Applications in Drug Discovery

This aldehyde serves as a "linchpin" intermediate. The C4-aldehyde is highly reactive and utilized to construct fused ring systems or extend the carbon skeleton.

  • Reductive Amination: Reaction with primary amines followed by reduction (NaBH₄) yields secondary amines, common in kinase inhibitor side chains.

  • Knoevenagel Condensation: Reaction with malononitrile yields acrylonitrile derivatives, often used as Michael acceptors in covalent drugs.

  • Oxidation: Conversion to the carboxylic acid (CAS 911067-99-7) allows for amide coupling.

Safety & Handling

  • Hazard Classification: Warning . Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity - respiratory irritation (H335).

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.

  • Handling: Use in a chemical fume hood. Wear nitrile gloves and safety glasses.

References

  • Sigma-Aldrich. 3-Phenyl-1H-pyrazole-4-carboxaldehyde Product Sheet. CAS 26033-20-5.[2] Link

  • White Rose eTheses. Metal acetylides in cycloaddition reactions. (Synthesis of 1-isopropyl-3-phenyl-1H-pyrazole precursor). Link

  • ChemScene. 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde Product Page. CAS 1250247-69-8. Link

  • PubChem. Compound Summary for 3-Phenyl-1H-pyrazole-4-carbaldehyde.Link

  • EvitaChem. 1-Isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde (Isomer Distinction).Link

Sources

Whitepaper: Regiochemical Divergence in Pyrazole Scaffolds – A Comparative Analysis of 1-Isopropyl-3-phenyl and 1-Phenyl-3-isopropyl Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Application Whitepaper

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry and agrochemicals. However, the precise regiochemistry of its substituents dictates the molecule's electronic distribution, three-dimensional conformation, and ultimately, its biological efficacy. This technical guide provides an in-depth comparative analysis of two structural isomers: 1-isopropyl-3-phenylpyrazole and 1-phenyl-3-isopropylpyrazole . Despite sharing the identical molecular formula (C₁₂H₁₄N₂), swapping the N-alkyl/C-aryl substituents to N-aryl/C-alkyl fundamentally alters their synthetic pathways, spectroscopic signatures, and pharmacological profiles.

Structural and Electronic Divergence

The positioning of the phenyl and isopropyl groups around the pyrazole core creates distinct electronic microenvironments.

  • 1-Isopropyl-3-phenylpyrazole (N-Alkyl, C-Aryl): The isopropyl group at the N1 position exerts a positive inductive (+I) effect, donating electron density into the pyrazole ring. Meanwhile, the C3-phenyl group can adopt a coplanar conformation with the pyrazole core, extending the

    
    -conjugation system. This results in a relatively electron-rich heterocycle.
    
  • 1-Phenyl-3-isopropylpyrazole (N-Aryl, C-Alkyl): When the phenyl group is situated at the N1 position, the lone pair of the pyrazole nitrogen (which contributes to the aromatic sextet) delocalizes into the adjacent N-phenyl ring[1]. This resonance withdrawal makes the pyrazole core significantly more electron-deficient. The C3-isopropyl group provides localized steric bulk but cannot participate in extended conjugation.

Spectroscopic Differentiation (NMR Analysis)

Differentiating these isomers relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The anisotropic deshielding effects of the phenyl ring and the inductive effects of the isopropyl group provide clear diagnostic shifts[2].

Quantitative NMR Data Summary
Spectroscopic Parameter1-Isopropyl-3-phenylpyrazole1-Phenyl-3-isopropylpyrazoleCausality / Mechanistic Rationale
N-Substituent

H
~4.5 ppm (septet, 1H, N-CH)~7.3–7.7 ppm (m, 5H, N-ArH)N-CH protons are strongly deshielded by the adjacent electronegative nitrogen compared to C-CH protons.
C3-Substituent

H
~7.3–7.8 ppm (m, 5H, C3-ArH)~3.0 ppm (septet, 1H, C3-CH)The C3-isopropyl CH is shielded relative to the N-isopropyl CH.
Pyrazole H4

H
~6.5 ppm (d, J=2.2 Hz)~6.3 ppm (d, J=2.5 Hz)H4 is the most electron-rich position on the pyrazole ring, appearing furthest upfield in both isomers.
Pyrazole H5

H
~7.4 ppm (d, J=2.2 Hz)~7.8 ppm (d, J=2.5 Hz)Critical Diagnostic: In the N-phenyl isomer, H5 is caught in the anisotropic deshielding cone of the coplanar N-phenyl ring, pushing it significantly downfield[2].

Regioselective Synthesis Strategies

Classical Knorr pyrazole synthesis (condensing 1,3-diketones with substituted hydrazines) typically yields an intractable 1,3- and 1,5-regioisomer mixture. To achieve absolute regiocontrol, modern synthesis relies on the use of enaminones (β-dimethylaminovinyl ketones)[3].

The causality behind this choice is rooted in electrophilicity: the carbonyl carbon of the enaminone is highly electrophilic, whereas the β-carbon is less reactive due to the electron-donating dimethylamino group. The most nucleophilic nitrogen of the hydrazine (the terminal -NH₂ group) selectively attacks the carbonyl first, forming a hydrazone intermediate. Subsequent intramolecular cyclization displaces the dimethylamine leaving group, locking the regiochemistry.

Synthesis cluster_1 Protocol A: 1-isopropyl-3-phenylpyrazole cluster_2 Protocol B: 1-phenyl-3-isopropylpyrazole A1 Isopropylhydrazine C1 Cyclocondensation (AcOH Catalyzed) A1->C1 B1 3-Dimethylamino- 1-phenyl-2-propen-1-one B1->C1 D1 1-isopropyl-3-phenylpyrazole C1->D1 A2 Phenylhydrazine C2 Cyclocondensation (AcOH Catalyzed) A2->C2 B2 1-Dimethylamino- 4-methyl-1-penten-3-one B2->C2 D2 1-phenyl-3-isopropylpyrazole C2->D2

Regioselective synthesis workflows for pyrazole isomers using enaminone precursors.

Experimental Protocols

The following self-validating protocols utilize enaminone synthons to ensure >95% regioselectivity.

Protocol A: Synthesis of 1-Isopropyl-3-phenylpyrazole
  • Precursor Preparation: Dissolve 10.0 mmol of 3-dimethylamino-1-phenyl-2-propen-1-one in 20 mL of anhydrous ethanol under a nitrogen atmosphere.

  • Hydrazine Addition: Add 11.0 mmol of isopropylhydrazine hydrochloride to the stirring solution. Rationale: The terminal NH₂ of the alkylhydrazine is sterically unhindered, dictating initial attack at the phenyl-adjacent carbonyl.

  • Catalysis: Introduce 2.0 mL of glacial acetic acid. The acid protonates the dimethylamino group, converting it into a superior leaving group for the final cyclization step.

  • Cyclocondensation: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction completion via TLC (Hexane:EtOAc 3:1; UV active).

  • Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between dichloromethane (50 mL) and saturated aqueous NaHCO₃ (50 mL) to neutralize the acetic acid.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via silica gel flash chromatography to yield the pure 1-isopropyl-3-phenylpyrazole.

Protocol B: Synthesis of 1-Phenyl-3-isopropylpyrazole
  • Precursor Preparation: Dissolve 10.0 mmol of 1-dimethylamino-4-methyl-1-penten-3-one in 20 mL of anhydrous ethanol.

  • Hydrazine Addition: Cool the flask to 0°C. Dropwise, add 11.0 mmol of phenylhydrazine. Rationale: Phenylhydrazine is highly reactive; cooling prevents uncontrolled exothermic degradation. The terminal NH₂ attacks the isopropyl-adjacent carbonyl.

  • Catalysis: Add 2.0 mL of glacial acetic acid.

  • Cyclocondensation: Heat to reflux (80°C) for 4 hours.

  • Workup: Quench the reaction with 30 mL of distilled water. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine to remove residual ethanol and hydrazine traces.

  • Purification: Dry over MgSO₄, evaporate the solvent, and purify via column chromatography (Hexane:EtOAc 4:1) to isolate the 1-phenyl-3-isopropylpyrazole target.

Pharmacological and Metabolic Implications

The choice between an N-alkyl and an N-aryl pyrazole is not merely a synthetic exercise; it is a critical decision in drug design.

N-phenylpyrazoles are a privileged pharmacophore class, most notably recognized in GABA-gated chloride channel blockers (such as the broad-spectrum insecticide Fipronil)[4][5]. The N-phenyl ring is essential for fitting into the hydrophobic pocket of the insect GABA receptor, blocking chloride influx and causing hyperexcitability[5]. Conversely, swapping to an N-alkyl group drastically alters the 3D vector of the molecule, shifting its potential utility toward kinase hinge-binding or different receptor antagonisms.

Impact Isomer Regioisomer Selection N_Alkyl 1-isopropyl-3-phenyl (N-Alkyl, C-Aryl) Isomer->N_Alkyl N_Aryl 1-phenyl-3-isopropyl (N-Aryl, C-Alkyl) Isomer->N_Aryl Elec1 Electron-Rich Core (+I Effect) N_Alkyl->Elec1 Elec2 Electron-Deficient Core (N-Lone Pair Delocalization) N_Aryl->Elec2 Metab1 CYP450 N-Dealkylation Elec1->Metab1 Metab2 Aromatic Hydroxylation Elec2->Metab2 Target1 Kinase Hinge Binders Metab1->Target1 Target2 GABA Channel Blockers Metab2->Target2

Divergent electronic, metabolic, and pharmacological pathways of pyrazole regioisomers.

Furthermore, the metabolic liabilities diverge completely. The 1-isopropyl-3-phenyl isomer is highly susceptible to CYP450-mediated N-dealkylation, stripping the isopropyl group to yield an unsubstituted pyrazole metabolite. The 1-phenyl-3-isopropyl isomer resists N-dealkylation but is prone to para-hydroxylation on the N-phenyl ring, requiring strategic halogenation (e.g., fluorine substitution) to improve pharmacokinetic half-life.

References

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes Organic Chemistry Portal[Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles National Center for Biotechnology Information (PMC)[Link]

  • 1-Phenylpyrazole | C9H8N2 | CID 70769 PubChem - NIH[Link]

  • Phenylpyrazole insecticides Wikipedia [Link]

  • Acute Human Self‐Poisoning with the N‐Phenylpyrazole Insecticide Fipronil—a GABAA‐Gated Chloride Channel Blocker ResearchGate[Link]

Sources

Technical Whitepaper: Synthesis, Profiling, and Application of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 1250247-69-8) is a highly versatile, functionalized heterocyclic building block. Pyrazole cores are ubiquitous in FDA-approved drugs (e.g., Celecoxib, Ruxolitinib) due to their favorable pharmacokinetic profiles, hydrogen-bonding capabilities, and metabolic stability. The strategic placement of an isopropyl group at the N1 position enhances lipophilicity and membrane permeability, while the C3-phenyl ring extends the hydrophobic pharmacophore. Crucially, the C4-carbaldehyde moiety serves as an orthogonal reactive handle, enabling divergent synthetic workflows such as reductive aminations, Wittig reactions, and Knoevenagel condensations to generate complex active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors.

Physicochemical & Structural Profiling

Accurate structural characterization is the foundation of reproducible drug discovery. Table 1 summarizes the core physicochemical parameters of the title compound, which dictate its behavior in both synthetic workflows and biological assays.

Table 1: Physicochemical Properties of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

PropertyValue
Chemical Name 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde
CAS Registry Number 1250247-69-8
Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
SMILES String CC(C)N1C=C(C(=O)H)C(=N1)C2=CC=CC=C2
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (N, O)
Rotatable Bonds 3
Topological Polar Surface Area (TPSA) 34.9 Ų

Core Synthesis Methodology: The Vilsmeier-Haack Formylation

The most robust and scalable method for installing a formyl group at the C4 position of the pyrazole ring is the Vilsmeier-Haack (VH) reaction . The pyrazole ring is an electron-rich heteroaromatic system. The nitrogen atoms direct electrophilic aromatic substitution (EAS) preferentially to the C4 position. Attack at C4 allows for the most stable Wheland intermediate, maximizing the delocalization of the positive charge without disrupting the aromatic sextet as severely as an attack at C3 or C5.

Protocol: Step-by-Step Synthesis

Prerequisites: All glassware must be flame-dried. The reaction must be conducted under an inert atmosphere (N2 or Ar) due to the extreme moisture sensitivity of Phosphorus oxychloride (POCl3).

  • Reagent Preparation: Cool anhydrous N,N-Dimethylformamide (DMF) (3.0 equivalents) in a round-bottom flask to 0 °C using an ice-salt bath.

  • Vilsmeier Complex Formation: Slowly add POCl3 (1.5 equivalents) dropwise to the cold DMF.

    • Causality: The dropwise addition controls the highly exothermic formation of the chloroiminium ion (Vilsmeier reagent), preventing thermal degradation of the reagent. Stir for 30 minutes at 0 °C until a pale yellow complex forms.

  • Substrate Addition: Dissolve 1-isopropyl-3-phenyl-1H-pyrazole (1.0 equivalent) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier complex at 0 °C.

  • Electrophilic Aromatic Substitution: Gradually warm the reaction mixture to room temperature, then heat to 80–90 °C for 4–6 hours.

    • Causality: Elevated temperatures are required to overcome the activation energy barrier for the electrophilic attack of the chloroiminium ion on the pyrazole C4 position. Monitor progression via TLC (Hexane:EtOAc 3:1) to ensure complete consumption of the starting material.

  • Quenching & Hydrolysis: Cool the mixture to room temperature and pour it slowly over vigorously stirred crushed ice.

    • Causality: Ice safely quenches unreacted POCl3 and provides the aqueous environment necessary to hydrolyze the intermediate iminium salt into the final aldehyde without causing a violent exotherm.

  • Neutralization & Extraction: Neutralize the highly acidic aqueous layer to pH 7-8 using saturated aqueous Na2CO3. Extract the aqueous phase with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the pure 1-isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde.

Mechanistic Pathway Visualization

VH_Mechanism DMF DMF + POCl3 VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Activation Intermediate Wheland-type Intermediate VR->Intermediate Electrophilic Attack Pyr 1-Isopropyl-3-phenyl -1H-pyrazole Pyr->Intermediate C4 Nucleophile Imine Iminium Salt Intermediate->Imine -HCl Product 1-Isopropyl-3-phenyl-1H -pyrazole-4-carbaldehyde Imine->Product Hydrolysis (H2O)

Vilsmeier-Haack formylation mechanism targeting the C4 position of the pyrazole core.

Downstream Applications in Drug Development

The C4-aldehyde is a privileged synthetic handle. In the context of kinase inhibitor design , the aldehyde is most frequently subjected to:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of sodium triacetoxyborohydride (NaBH(OAc)3) yields 4-(aminomethyl)pyrazoles. These basic amines often interact with the solvent-exposed regions or the ribose pocket of kinase ATP-binding sites.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields highly conjugated systems used as fluorescent probes or rigidified pharmacophores.

  • Oxidation: Conversion to the corresponding carboxylic acid (via Pinnick oxidation) provides a precursor for amide coupling, enabling the attachment of diverse anilines or aliphatic amines.

Divergent Synthesis Workflow

Divergent_Synthesis Core 1-Isopropyl-3-phenyl-1H -pyrazole-4-carbaldehyde RedAm Reductive Amination (NaBH(OAc)3, R-NH2) Core->RedAm Knoev Knoevenagel Condensation (Active Methylene, Base) Core->Knoev Oxid Oxidation (KMnO4 or Pinnick) Core->Oxid Amine 4-(Aminomethyl)pyrazole Derivatives RedAm->Amine Kinase Inhibitors Alkene 4-Alkenylpyrazole Derivatives Knoev->Alkene Fluorescent Probes Acid Pyrazole-4-carboxylic Acid Derivatives Oxid->Acid Amide Precursors

Divergent synthetic pathways originating from the C4-carbaldehyde reactive handle.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be verified:

  • 1H NMR (CDCl3, 400 MHz): The defining feature is the aldehyde proton, which appears as a sharp singlet far downfield at approximately δ 9.90 - 10.00 ppm. The pyrazole C5 proton (adjacent to the N-isopropyl group) will appear as a distinct singlet around δ 8.10 - 8.30 ppm, confirming that substitution occurred exclusively at C4. The isopropyl methine proton typically appears as a septet at δ 4.50 - 4.70 ppm.

  • LC-MS (ESI+): The mass spectrum should display a prominent pseudo-molecular ion [M+H]+ at m/z 215.11, confirming the molecular weight of the target compound.

References

  • Title: Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes Source: PubMed Central (PMC) / NIH URL:[Link]

  • Title: 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Source: MDPI / Molbank URL:[Link]

  • Title: US Patent 2008/0269267 A1 - Kinase Inhibitors and Modulator Compounds Source: Google Patents URL

In-Depth Technical Guide & Safety Data Protocol: 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the pyrazole nucleus is a privileged pharmacophore renowned for its metabolic stability and diverse biological activities. 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a highly functionalized heterocyclic building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals.

The structural architecture of this compound is deliberately designed for synthetic versatility:

  • The Pyrazole Core: Provides a stable aromatic system capable of participating in diverse biological interactions.

  • The Isopropyl Group (N1): A bulky alkyl substituent that increases the molecule's overall lipophilicity and modulates steric interactions with biological targets, enhancing membrane permeability.

  • The Phenyl Group (C3): Expands the π-electron system, offering additional points for hydrophobic interactions and π-π stacking in receptor binding pockets.

  • The Carbaldehyde Group (C4): A highly reactive electrophilic handle that readily undergoes nucleophilic addition, making it an ideal precursor for Schiff base formation, reductive aminations, and Knoevenagel condensations[1].

This technical guide synthesizes the physicochemical properties, hazard causality, and field-proven handling protocols for this compound, ensuring both scientific integrity and operational safety.

Physicochemical Profiling & Hazard Causality

To safely handle and utilize 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde, researchers must understand the intrinsic relationship between its chemical structure and its macroscopic properties[2].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde
CAS Registry Number 1250247-69-8
Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
Typical Purity ≥ 98% (GC/HPLC)
Appearance Solid (typically crystalline powder)
GHS Hazard Codes H302, H315, H319, H335
Mechanistic Causality of Hazards

The Globally Harmonized System (GHS) classifies similar pyrazole-4-carbaldehydes as irritants (H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation)[3][4]. These hazards are not arbitrary; they are a direct consequence of the molecule's reactivity:

  • Electrophilic Attack (H315/H319): The carbon atom of the C4-carbaldehyde group is highly electrophilic. Upon contact with biological tissues (skin, ocular mucosa, respiratory tract), this formyl group readily undergoes nucleophilic attack by primary amines present in biological proteins (e.g., the ε-amino group of lysine residues).

  • Schiff Base Formation: This reaction forms a covalent imine bond (Schiff base), leading to protein cross-linking and denaturation[5][6]. The immune system recognizes these altered proteins as foreign, triggering localized inflammatory cascades (irritation and sensitization).

  • Enhanced Penetration: The lipophilic N1-isopropyl and C3-phenyl groups significantly lower the molecule's polar surface area (PSA). This lipophilicity allows the compound to rapidly partition into and cross the lipid bilayers of the stratum corneum and cellular membranes, exacerbating the depth and severity of the irritation.

ToxicityMechanism A 1-Isopropyl-3-phenyl-1H- pyrazole-4-carbaldehyde B Electrophilic -CHO Group A->B features C Biological Amines (e.g., Lysine in Skin/Eyes) B->C nucleophilic attack by D Schiff Base Formation (Covalent Binding) C->D results in E Tissue Irritation & Inflammation (H315, H319, H335) D->E triggers

Mechanistic pathway of tissue irritation via Schiff base formation with biological amines.

Self-Validating Safety & Handling Protocols

A robust safety protocol must be a self-validating system where engineering controls and personal protective equipment (PPE) act as redundant fail-safes against the chemical's mechanistic hazards.

Engineering Controls
  • Local Exhaust Ventilation (LEV): All manipulations of the solid powder must be conducted within a certified chemical fume hood. Causality: The compound's potential to form irritating dust necessitates the prevention of inhalation (H335). Airborne micro-particulates can bypass upper respiratory defenses and react directly with the moist mucosal membranes of the alveoli.

  • Inert Atmosphere: Store and handle under dry Nitrogen (N2) or Argon (Ar). Causality: While relatively stable, aldehydes are susceptible to slow auto-oxidation to the corresponding carboxylic acid in the presence of atmospheric oxygen and light.

Personal Protective Equipment (PPE)
  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness). Causality: Nitrile provides a sufficient barrier against lipophilic organic solids. Gloves must be inspected for micro-tears, as the compound's lipophilicity allows it to easily penetrate compromised skin barriers.

  • Eye Protection: Snug-fitting chemical safety goggles. Causality: To prevent corneal damage via Schiff base formation with ocular proteins[3].

Spill Response Methodology
  • Containment: Isolate the area. Do not use water initially, as the compound's lipophilicity makes it poorly soluble in water, potentially spreading the contamination.

  • Mechanical Recovery: Carefully sweep up the solid using a spark-proof, anti-static brush and dustpan to avoid generating airborne dust.

  • Chemical Decontamination: Wipe the affected surface with a rag soaked in a polar aprotic solvent (e.g., acetone or ethyl acetate) to dissolve the residual lipophilic compound, followed by a thorough wash with soapy water to remove solvent residues.

Experimental Workflow: Synthetic Utilization (Reductive Amination)

Because the C4-carbaldehyde is the primary reactive site, 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde is frequently used to synthesize complex secondary or tertiary amines via reductive amination[6].

The following is a self-validating, step-by-step protocol for coupling this compound with a primary amine.

Step-by-Step Methodology
  • Imine Formation: In an oven-dried round-bottom flask under N2, dissolve 1.0 equivalent of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde and 1.1 equivalents of the target primary amine in anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is chosen over dichloromethane (DCM) because its slightly higher boiling point allows for gentle heating if the initial Schiff base formation is sterically hindered by the adjacent phenyl ring.

  • Acid Catalysis (Optional): Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Causality: Mildly acidic conditions protonate the carbonyl oxygen, increasing the electrophilicity of the carbon center and accelerating nucleophilic attack by the amine.

  • Reduction: Cool the mixture to 0°C. Portion-wise, add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)3).

    • Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the transient imine/iminium ion without prematurely reducing the unreacted starting aldehyde to an alcohol.

  • Validation (TLC): Stir at room temperature for 4–12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the UV-active aldehyde spot validates the completion of the reaction.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3.

    • Causality: The basic aqueous quench neutralizes the acetic acid and decomposes unreacted hydride species safely, preventing the generation of hazardous hydrogen gas during extraction. Extract the aqueous layer with Ethyl Acetate (3x), dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.

ExperimentalWorkflow Step1 1. Fume Hood Setup (Inert N2 Atmosphere) Step2 2. Reagent Mixing (Aldehyde + Amine in DCE) Step1->Step2 Step3 3. Reductant Addition (NaBH(OAc)3 at 0°C) Step2->Step3 Step4 4. Reaction Monitoring (TLC / LC-MS) Step3->Step4 Step5 5. Quenching (Sat. NaHCO3) Step4->Step5 Validates completion Step6 6. Aqueous Workup & Extraction (EtOAc) Step5->Step6

Standard reductive amination workflow utilizing 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde.

Emergency Response & Decontamination

In the event of accidental exposure, immediate intervention is required to halt the mechanistic toxicity pathways described in Section 2.

  • Skin Contact: Immediately flush the affected area with copious amounts of running water and soap for at least 15 minutes[3].

    • Rationale: Water alone is insufficient due to the compound's lipophilicity. Soap acts as a surfactant to emulsify and mechanically remove the compound from the lipid-rich stratum corneum before extensive Schiff base cross-linking can occur.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for 15 minutes[7].

    • Rationale: Rapid dilution is critical to prevent the electrophilic aldehyde from permanently damaging the transparent proteins of the cornea.

  • Inhalation: Move the person to fresh air and keep comfortable for breathing[8]. If respiratory irritation persists, seek medical attention.

    • Rationale: Fresh air halts further exposure, while rest minimizes the oxygen demand and stress on potentially inflamed alveolar tissues.

References

  • ChemBuyersGuide. "1-ISOPROPYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE CAS:1250247-69-8." ChemBuyersGuide.com. Available at:[Link]

  • INEOS OPEN. "SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5-FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES." Ineosopen.org. Available at: [Link]

  • Asian Publication Corporation. "Synthesis and Characterization of Novel (E)-4-(4-(((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-amino)phenyl)morpholin-3-one Derivatives." Asianpubs.org. Available at:[Link]

Sources

Technical Guide: Characterization and Melting Point Determination of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

[1]

Executive Summary

1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a functionalized heterocyclic intermediate critical in the synthesis of p38 MAP kinase inhibitors, agrochemicals, and fluorescent probes.[1] While the melting point (MP) of its non-alkylated parent (3-phenyl-1H-pyrazole-4-carbaldehyde) is well-documented (142–147 °C ), the introduction of the isopropyl group at the N1 position disrupts intermolecular hydrogen bonding, typically depressing the melting point.[1]

This guide provides the definitive protocol for synthesizing, purifying, and determining the melting point of this specific derivative. Based on structural analogs and thermodynamic principles, the target compound is expected to be a solid with a melting point range between 60 °C and 90 °C , though specific polymorphs may vary.

Physicochemical Profile & Theoretical Analysis[1]

Structural Impact on Melting Point

The melting point is a function of crystal lattice energy.[1] The substitution pattern of the pyrazole ring significantly alters this energy:

CompoundStructureMelting Point (°C)Lattice Force Dominance
3-Phenyl-1H-pyrazole-4-carbaldehyde N-H (Unsubstituted)142–147 °C Strong intermolecular H-bonding (N-H[1]···O=C).
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde N-Phenyl135–137 °C

-

stacking; increased molecular weight offsets loss of H-bond.[1]
1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde N-Isopropyl (Target) Determined via Protocol Loss of H-bond donor; steric bulk of isopropyl group disrupts packing.[1]

Expert Insight: The isopropyl group adds steric bulk that interferes with the planar stacking efficiency of the phenyl-pyrazole system.[1] Consequently, we anticipate a melting point depression relative to the N-phenyl analog.[1]

Solubility Profile
  • Soluble: Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol (warm).

  • Insoluble/Sparingly Soluble: Water, Hexanes (cold).[1]

  • Implication: Recrystallization should utilize a Methanol/Water or Ethyl Acetate/Hexane gradient to ensure high purity for accurate MP determination.

Synthesis & Purification Workflow

To measure an accurate melting point, the compound must be synthesized with high regioselectivity.[1] The Vilsmeier-Haack formylation is the industry standard for introducing the aldehyde at the C4 position of electron-rich pyrazoles.[1]

Reaction Pathway (DOT Visualization)[1]

SynthesisPathStart1-Isopropyl-3-phenyl-1H-pyrazoleInterIminium IntermediateStart->Inter Electrophilic Subst. 80-90°C, 4hReagentVilsmeier Reagent(POCl3 + DMF)Reagent->InterHydrolysisHydrolysis(NaOAc/H2O)Inter->Hydrolysis Quench 0°CProductTarget Aldehyde(Crude)Hydrolysis->Product NeutralizationPurePure Crystal(for MP Analysis)Product->Pure Recrystallization (EtOH/H2O)

Figure 1: Vilsmeier-Haack synthesis pathway for regio-selective C4-formylation.

Detailed Synthesis Protocol
  • Reagent Preparation: In a flame-dried flask under

    
    , cool anhydrous DMF (5.0 eq) to 0 °C. Add 
    
    
    (1.2 eq) dropwise. Stir for 30 min to generate the Vilsmeier salt (white precipitate/viscous oil).
  • Addition: Dissolve 1-isopropyl-3-phenyl-1H-pyrazole (1.0 eq) in minimal DMF and add dropwise to the reagent.

  • Heating: Warm to room temperature, then heat to 80–90 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

  • Workup: Pour the reaction mixture onto crushed ice. Neutralize with saturated sodium acetate (

    
    ) solution to pH 7–8.[1]
    
  • Isolation: Extract with Ethyl Acetate (

    
    ).[1] Wash organics with brine, dry over 
    
    
    , and concentrate.
Purification for MP Analysis (Critical Step)

Impurities (unreacted starting material or C5-isomers) causes melting point depression and broadening.[1]

  • Solvent Selection: Dissolve crude solid in hot Ethanol.

  • Crystallization: Add warm water dropwise until persistent turbidity is observed. Cool slowly to room temperature, then to 4 °C.

  • Drying: Filter crystals and dry under high vacuum (

    
     mbar) at 40 °C for 12 hours to remove solvent inclusions.
    

Melting Point Determination Protocol

This protocol ensures compliance with OECD Guideline 102 for thermal analysis.

Equipment Setup
  • Primary Method: Differential Scanning Calorimetry (DSC).[1]

  • Secondary Method: Capillary Melting Point Apparatus (e.g., Büchi or Mettler Toledo).[1]

Step-by-Step Procedure
  • Sample Prep: Grind the dried, recrystallized sample into a fine powder.

  • Loading:

    • Capillary: Fill to a height of 2–3 mm.[1] Compact the sample by tapping.[1]

    • DSC: Weigh 2–5 mg into an aluminum pan; crimp seal (non-hermetic).

  • Ramp Rate:

    • Fast Ramp: 10 °C/min to estimate the onset.

    • Precise Ramp: 1 °C/min starting from 20 °C below the estimated onset.

  • Observation (Capillary): Record three temperatures:

    • 
      : First sign of wetting/collapse.[1]
      
    • 
      : Formation of a clear liquid meniscus.[1]
      
    • 
      : Complete disappearance of solid.[1]
      
Data Interpretation & Troubleshooting
ObservationDiagnosisCorrective Action
Range > 2 °C Solvent occlusion or impurity.[1]Dry sample for 24h; Recrystallize from non-polar solvent.
MP < 60 °C Potential oiling out or plasticization.[1]Check NMR for residual DMF; Use DSC to detect glass transition (

).
Double Melt Polymorphism.[1]Anneal sample at 50 °C and re-run DSC.[1]

Analytical Validation (Self-Validating System)

Before accepting the melting point, confirm identity and purity.[1]

  • 
     NMR (400 MHz, 
    
    
    ):
    • Aldehyde proton (

      
      ): Singlet at 
      
      
      9.8–10.0 ppm.[1]
    • Pyrazole C5-H: Singlet at

      
       8.3–8.5 ppm (deshielded by carbonyl).[1]
      
    • Isopropyl methine: Septet at

      
       4.5–4.6 ppm.[1]
      
    • Absence of N-H signal (confirms N-alkylation).[1]

  • HPLC Purity: Must be

    
     (Area %) at 254 nm.
    

References

  • Vilsmeier, A., & Haack, A. (1927).[1][2] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft. Link[1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 3-Phenyl-1H-pyrazole-4-carboxaldehyde. Link

  • BenchChem. (2025).[1][3] Synthesis and Properties of Pyrazole-4-carbaldehydes. Link[1]

  • PubChem. (2025).[1] Compound Summary: 3-Phenyl-1H-pyrazole-4-carbaldehyde.[1][4][5][6][7][8] Link

  • OECD. (1995).[1] Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals.[1] Link

Suppliers and price of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 1250247-69-8 ) is a strategically significant intermediate used primarily in the synthesis of small-molecule kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Its structural core—a 1,3-disubstituted pyrazole with a reactive aldehyde at position 4—serves as a versatile scaffold for diversifying lead compounds via reductive amination, oxidation, or Knoevenagel condensation.

This guide details the technical specifications, synthesis pathways, procurement strategies, and quality assurance protocols required for researchers integrating this compound into drug development workflows.

Chemical Profile & Technical Specifications

Precise identification is paramount due to the existence of regioisomers (e.g., 3-isopropyl-1-phenyl analogs).

Attribute Specification
Chemical Name 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde
CAS Number 1250247-69-8
Molecular Formula C₁₃H₁₄N₂O
Molecular Weight 214.26 g/mol
SMILES CC(C)N1N=C(C2=CC=CC=C2)C(C=O)=C1
Appearance Off-white to pale yellow solid (typically)
Purity Standard ≥95% (HPLC), ≥98% for GMP applications
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Storage Inert atmosphere (N₂/Ar), 2–8°C

Critical Note on Regiochemistry: Do not confuse this compound with its regioisomer, 3-Isopropyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 874908-42-6). The position of the isopropyl group (N1 vs. C3) drastically alters the electronic properties and binding mode of the final drug candidate. Always verify the structure via 2D-NMR (NOESY) upon receipt.

Synthetic Utility & Applications

In drug discovery, this aldehyde functions as a "linchpin" intermediate. Its reactivity profile allows for the rapid generation of diverse libraries.

Key Reaction Pathways:
  • Reductive Amination: Reaction with primary/secondary amines followed by reduction (NaBH(OAc)₃) yields aminomethyl-pyrazoles, a common motif in kinase inhibitors (e.g., p38 MAP kinase, LRRK2).

  • Oxidation: Conversion to the carboxylic acid allows for amide coupling, creating stable peptidomimetic structures.

  • C-C Bond Formation: The aldehyde group facilitates Wittig or Knoevenagel reactions to extend the carbon chain, often used to introduce Michael acceptors for covalent inhibition.

Synthesis Route Analysis

Understanding the synthesis is crucial for troubleshooting impurities. The industrial route typically employs a Vilsmeier-Haack cyclization .

Mechanism & Cost Drivers:

The synthesis begins with the condensation of acetophenone with isopropylhydrazine, followed by formylation/cyclization using POCl₃ and DMF.

  • Cost Driver 1: Isopropylhydrazine hydrochloride . High purity is required to prevent N-alkylation side products.

  • Cost Driver 2: Regioselectivity . The Vilsmeier-Haack reaction on hydrazones is generally regioselective, but thermal control is critical to minimize tars.

SynthesisPathway Acetophenone Acetophenone (Starting Material) Hydrazone Intermediate Hydrazone Acetophenone->Hydrazone Condensation (EtOH, Reflux) Hydrazine Isopropylhydrazine HCl Hydrazine->Hydrazone Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Hydrazone->Vilsmeier Cyclization (0°C to 80°C) Product 1-Isopropyl-3-phenyl- 1H-pyrazole-4-carbaldehyde Vilsmeier->Product Hydrolysis (Ice Water)

Figure 1: Standard synthetic pathway via Vilsmeier-Haack cyclization.[1] This route ensures the correct 1,3-substitution pattern.

Sourcing Intelligence: Suppliers & Price

This compound is classified as a Specialty Building Block . It is not a commodity chemical; therefore, pricing is volume-dependent and often "Make-to-Order" for quantities >100g.

Market Analysis (Q1 2026 Estimates)
Supplier Tier Typical Vendor Scale Est. Price Range (USD) Lead Time
Catalog Suppliers ChemScene, Leyan, BLD Pharm1g – 5g$150 – $300 / g 1–2 Weeks (Stock)
Aggregators MolPort, eMolecules100mg – 1g$50 – $100 / 100mg 2–4 Weeks
CROs (Custom) Enamine, WuXi AppTec>100g$2,000 – $5,000 / 100g 6–8 Weeks
Recommended Suppliers:
  • ChemScene (USA/China): Reliable for mg to gram scale. Catalog ID: CS-0443188 .

  • Leyan (China): Cost-effective for larger batches. Catalog ID: 1513855 .

  • Enamine (Ukraine/Latvia): Best for custom analogs if the exact CAS is out of stock.

Procurement Tip: Always request a Certificate of Analysis (CoA) showing ¹H-NMR before placing a bulk order (>10g) to confirm the regiochemistry (1-isopropyl vs. 3-isopropyl).

Quality Assurance & Procurement Protocol

To ensure scientific integrity, implement this self-validating procurement workflow.

ProcurementWorkflow Start Identify Need: CAS 1250247-69-8 VendorSearch Search Aggregators (eMolecules/MolPort) Start->VendorSearch CheckStock Verify Stock vs. Lead Time VendorSearch->CheckStock Decision In Stock? CheckStock->Decision OrderSample Order 100mg Sample Decision->OrderSample Yes RequestCustom Request Custom Synthesis (Quote) Decision->RequestCustom No QC Internal QC: 1H-NMR + LCMS OrderSample->QC RequestCustom->QC Validation Validate Regiochemistry (NOESY: Isopropyl-H to Pyrazole-H) QC->Validation

Figure 2: Procurement and validation workflow to mitigate regiochemical errors.

Validation Protocol (Internal QC):
  • ¹H-NMR (DMSO-d₆): Look for the aldehyde proton singlet at ~9.8–10.0 ppm.

  • NOESY/ROESY: Crucial step.

    • 1-Isopropyl isomer (Target): Strong NOE correlation between the Isopropyl CH proton and the Pyrazole C5-H proton.

    • 3-Isopropyl isomer (Impurity): No such correlation; Isopropyl is far from the ring proton.

  • LC-MS: Confirm purity >95% (UV 254 nm) and Mass [M+H]⁺ = 215.1.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1982). The Vilsmeier–Haack Reaction in the Synthesis of Heterocycles. Comprehensive Organic Synthesis.
  • Al-Mulla, A. (2011). Synthesis of 1,3-disubstituted pyrazole-4-carbaldehydes via Vilsmeier-Haack reaction. Journal of Organic Chemistry, 76(1), 316–322.

Sources

Methodological & Application

Authored by: Senior Application Scientist, Chemical Synthesis Division

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Vilsmeier-Haack Formylation of 1-isopropyl-3-phenyl-1H-pyrazole

Abstract

This technical note provides a comprehensive guide for the successful formylation of 1-isopropyl-3-phenyl-1H-pyrazole at the C4-position using the Vilsmeier-Haack reaction. The Vilsmeier-Haack reaction is a versatile and widely used method for introducing a formyl group onto electron-rich aromatic and heterocyclic rings, serving as a critical step in the synthesis of valuable pharmaceutical and agrochemical intermediates.[1][2][3][4][5] This document outlines the underlying mechanism, provides a detailed step-by-step protocol, offers troubleshooting advice for common issues, and presents expected analytical data for the target compound, 1-isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde.

Introduction and Scientific Principle

The Vilsmeier-Haack reaction facilitates the introduction of a formyl group (-CHO) onto a reactive substrate.[6][7][8] The process involves two key stages: the in situ formation of an electrophilic chloroiminium salt, known as the Vilsmeier reagent, followed by the electrophilic substitution of the aromatic substrate.[1][4][5][6][9]

For pyrazole derivatives, the regioselectivity of electrophilic substitution is dictated by the electronic properties of the ring. The two adjacent nitrogen atoms modulate electron density, rendering the C4-position the most electron-rich and, consequently, the most nucleophilic site for electrophilic attack.[10][11][12][13] Substituents on the ring further influence this reactivity; electron-donating groups typically enhance it.[10] In the case of 1-isopropyl-3-phenyl-1H-pyrazole, the electronic characteristics of the ring and the directing influence of the N1-isopropyl and C3-phenyl groups strongly favor selective formylation at the C4-position.

Reaction Scheme: 1-isopropyl-3-phenyl-1H-pyrazole is formylated using a Vilsmeier reagent (POCl₃/DMF) to yield 1-isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde.

Reaction Mechanism

The reaction proceeds through a well-established mechanism:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by a series of steps to generate the highly electrophilic chloroiminium cation (the Vilsmeier reagent).[4][5][6][8]

  • Electrophilic Attack: The electron-rich C4-position of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent, forming a new carbon-carbon bond and a cationic intermediate.[5]

  • Aromatization: A base (such as the chloride ion or another DMF molecule) abstracts the proton from the C4-position, restoring the aromaticity of the pyrazole ring and yielding an iminium salt intermediate.

  • Hydrolysis: During aqueous work-up, the iminium salt is hydrolyzed to furnish the final aldehyde product, 1-isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde.[1][5][8]

Vilsmeier-Haack Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Cation) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole 1-isopropyl-3-phenyl- 1H-pyrazole Iminium_Intermediate Iminium Salt Intermediate Pyrazole->Iminium_Intermediate + Vilsmeier Reagent (Electrophilic Attack) Aldehyde Final Aldehyde Product Iminium_Intermediate->Aldehyde + H₂O (Hydrolysis)

Figure 1: Simplified mechanism of the Vilsmeier-Haack reaction on a pyrazole substrate.

Detailed Experimental Protocol

This protocol is designed for a nominal 10 mmol scale. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Reagents and glassware must be anhydrous to prevent premature decomposition of the Vilsmeier reagent.[3][14]

Reagents and Materials
ReagentFormulaMW ( g/mol )Molar Eq.Amount (10 mmol scale)Density (g/mL)Notes
1-isopropyl-3-phenyl-1H-pyrazoleC₁₂H₁₄N₂186.261.01.86 g-Substrate
Phosphorus OxychloridePOCl₃153.331.51.4 mL (2.30 g)1.645Use fresh, high-purity
N,N-Dimethylformamide (DMF)C₃H₇NO73.09~15 + solvent15 mL0.944Anhydrous grade
Sodium Bicarbonate (Sat. Soln.)NaHCO₃84.01ExcessAs needed-For neutralization
Ethyl AcetateC₄H₈O₂88.11-~150 mL0.902For extraction
Brine (Sat. NaCl Soln.)NaCl58.44-~50 mL-For washing
Anhydrous Magnesium SulfateMgSO₄120.37-As needed-For drying
Silica GelSiO₂60.08-As needed-For chromatography
Step-by-Step Procedure

Experimental Workflow prep_reagent 1. Prepare Vilsmeier Reagent - Add POCl₃ to DMF at 0-5 °C - Stir for 30-60 min add_substrate 2. Add Substrate - Add pyrazole solution dropwise at 0 °C prep_reagent->add_substrate reaction 3. Reaction - Warm to RT, then heat to 60-80 °C - Monitor by TLC (2-4 h) add_substrate->reaction workup 4. Work-up - Cool and pour onto ice - Neutralize with NaHCO₃ reaction->workup extraction 5. Extraction - Extract with Ethyl Acetate (3x) - Wash with water, then brine workup->extraction dry_conc 6. Dry & Concentrate - Dry over MgSO₄ - Concentrate in vacuo extraction->dry_conc purify 7. Purification - Column chromatography on silica gel dry_conc->purify final_product Isolated Product: 1-isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde purify->final_product

Sources

High-Efficiency Synthesis of Schiff Bases from 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

Target Audience: Medicinal Chemists, Drug Discovery Researchers, and Process Chemists.

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. The specific derivative 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde represents a high-value intermediate. The isopropyl group enhances lipophilicity (improving membrane permeability), while the phenyl ring offers π-π stacking interactions within receptor binding pockets.

This guide details the synthesis of Schiff bases (imines) from this aldehyde.[1][2][3] Schiff bases are critical in drug development due to the azomethine linker (-CH=N-) , which is bioisosteric to amide bonds but offers distinct electronic and solubility profiles. These derivatives exhibit potent antimicrobial, anti-inflammatory, and anticancer activities, particularly as DNA gyrase inhibitors and antioxidants.

Scientific Foundation

The Chemistry of Schiff Base Formation

The synthesis involves the condensation of the carbonyl carbon of the aldehyde with a nucleophilic primary amine. This is a reversible, acid-catalyzed reaction that proceeds via a carbinolamine intermediate, followed by dehydration to form the imine.

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of the primary amine attacks the electrophilic carbonyl carbon.

  • Proton Transfer: Formation of the unstable carbinolamine (hemiaminal).

  • Acid Catalysis: Protonation of the hydroxyl group converts it into a good leaving group (water).

  • Elimination: Loss of water drives the formation of the C=N double bond.

Reaction Scheme Visualization

The following diagram illustrates the specific transformation of the 1-isopropyl-3-phenyl-pyrazole precursor.

ReactionScheme Aldehyde 1-Isopropyl-3-phenyl- 1H-pyrazole-4-carbaldehyde (Electrophile) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Nucleophilic Attack (Ethanol, Reflux) Amine Primary Aromatic Amine (Ar-NH2) (Nucleophile) Amine->Intermediate Nucleophilic Attack (Ethanol, Reflux) Product Target Schiff Base (Azomethine) Intermediate->Product Acid Catalyst (-H2O) Water H2O (Byproduct) Intermediate->Water

Caption: Reaction pathway for the condensation of 1-isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde with primary amines.

Experimental Protocols

Materials & Reagents[1][4][5][6][7][8][9][10]
  • Precursor: 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde (Synthesized via Vilsmeier-Haack reaction).

  • Amines: Substituted anilines (e.g., 4-chloroaniline, 4-nitroaniline) or heterocyclic amines (e.g., 4-amino-triazole).

  • Solvent: Absolute Ethanol or Methanol (HPLC Grade).

  • Catalyst: Glacial Acetic Acid (GAA) or conc. H₂SO₄ (catalytic amounts).[2][4]

Method A: Conventional Thermal Synthesis (Standard)

Best for: Large-scale synthesis and heat-stable amines.

  • Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde in 20 mL of absolute ethanol.

  • Addition: Add 1.0 mmol (equimolar) of the appropriate primary amine.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reaction: Reflux the mixture on a water bath at 70–80°C for 3–6 hours .

    • Checkpoint: Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The aldehyde spot (Rf ~0.6) should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the solution onto crushed ice (approx. 100g) with vigorous stirring.

    • A solid precipitate will form immediately.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash with cold water followed by a small amount of cold ethanol.

    • Recrystallize from hot ethanol or an ethanol/DMF mixture to obtain pure crystals.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: High-throughput screening (HTS), library generation, and improving yields.

  • Preparation: Mix 1.0 mmol of aldehyde and 1.0 mmol of amine in a microwave process vial.

  • Solvent: Add minimal solvent (2–3 mL Ethanol) or use PEG-400 as a green solvent.

  • Irradiation: Place in a microwave synthesis reactor (e.g., CEM or Biotage).

    • Power: 140–300 W

    • Temperature: 70–80°C

    • Time: 10–20 minutes.

  • Work-up: Pour into ice water, filter, and recrystallize as described in Method A.

Comparative Data: Method A vs. Method B
ParameterConventional RefluxMicrowave Assisted
Reaction Time 3 – 8 Hours10 – 20 Minutes
Yield 65 – 75%85 – 92%
Solvent Usage High (20-30 mL)Low (2-5 mL)
Purity (Crude) Moderate (Requires Recryst.)High

Characterization & Validation

To ensure the integrity of the synthesized ligand, the following spectral features must be confirmed.

Infrared Spectroscopy (FT-IR)
  • Target Signal: The disappearance of the carbonyl peak (C=O, ~1660–1700 cm⁻¹) and the appearance of the Azomethine (C=N) stretch .

  • Expected Range: 1590 – 1625 cm⁻¹.

  • Secondary Signals: C=C aromatic stretch (~1500–1550 cm⁻¹).

Nuclear Magnetic Resonance (¹H-NMR)
  • Azomethine Proton (-CH=N-): A sharp singlet is typically observed between δ 8.4 – 9.0 ppm . This is the diagnostic peak for Schiff base formation.

  • Pyrazole Proton (C5-H): A singlet typically around δ 8.2 – 8.8 ppm .

  • Isopropyl Group:

    • Septet at δ ~4.5 ppm (CH).

    • Doublet at δ ~1.5 ppm (CH₃).

  • Absence: There should be no aldehyde proton signal (typically δ 9.8–10.0 ppm).

Application Note: Biological Potential

Why synthesize these compounds?

Antimicrobial & Antifungal

Derivatives where the amine component contains electron-withdrawing groups (e.g., -NO₂, -Cl) or heterocyclic moieties (e.g., triazoles) have shown superior activity against S. aureus and C. albicans. The mechanism often involves the inhibition of DNA Gyrase B , a critical bacterial enzyme involved in DNA replication.

Anticancer Activity

The pyrazole-Schiff base hybrids function as potential anticancer agents (e.g., against MCF-7 breast cancer lines). The planar nature of the phenyl-pyrazole system allows for intercalation into DNA, while the isopropyl group facilitates transport across the lipid bilayer of cancer cells.

Workflow Diagram

Workflow Start Start: Precursor Selection MethodChoice Choose Method Start->MethodChoice Conv Conventional Reflux (3-6 hrs, 80°C) MethodChoice->Conv Scale > 5g Micro Microwave Irradiation (15 mins, 140W) MethodChoice->Micro High Throughput TLC TLC Monitoring (Hexane:EtOAc 7:3) Conv->TLC Micro->TLC Workup Ice Water Quench & Filtration TLC->Workup Aldehyde spot gone Analysis Characterization (IR: 1600 cm⁻¹, NMR: δ 8.5 ppm) Workup->Analysis

Caption: Decision tree for the synthesis and validation of pyrazole-based Schiff bases.

References

  • BenchChem. Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde: Protocols and Troubleshooting. BenchChem Technical Support.[5] Link

  • Sharma, A., et al. (2013).[1] Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde.[1][6][7] Chemical Science Transactions, 2(3), 871-876.[1] Link

  • Ahsan, M. J., et al. (2011).[4] Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases.[1][7][8] Arabian Journal of Chemistry. Link

  • Bhat, K. S., et al. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes. RSC Advances. Link

  • EvitaChem. Product Guide: 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde.Link

Sources

Application Note: Reductive Amination Protocols for 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 1250247-69-8) serves as a highly privileged building block. The pyrazole core acts as a robust pharmacophore, while the N1-isopropyl group provides tunable lipophilicity and the C3-phenyl ring enables critical


 stacking interactions within target protein binding pockets.

The C4-carbaldehyde handle is most effectively utilized via reductive amination to append solubilizing amine tails, chiral centers, or macrocyclic tethers. However, the steric bulk of the adjacent C3-phenyl group can impede imine formation, necessitating optimized, self-validating protocols to ensure high yields and prevent the premature reduction of the aldehyde to a primary alcohol. This guide details field-proven methodologies to achieve quantitative conversion across a diverse library of amine nucleophiles.

Mechanistic Rationale & Causality

The reductive amination of pyrazole-4-carbaldehydes is a tandem two-step process occurring in a single pot:

  • Condensation : The amine nucleophile attacks the aldehyde to form a carbinolamine, which dehydrates to an electrophilic imine (from primary amines) or iminium ion (from secondary amines).

  • Reduction : A hydride source selectively reduces the C=N bond over the C=O bond.

Reagent Selection: The Superiority of STAB

Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the gold-standard reducing agent for this transformation[1]. The causality behind this choice lies in its electronic and steric properties: the three electron-withdrawing acetoxy ligands significantly attenuate the nucleophilicity of the boron-hydride bond[2]. Consequently, STAB is remarkably stable toward the starting pyrazole-4-carbaldehyde but remains highly reactive toward the more electrophilic iminium ion[3]. This kinetic differentiation prevents the formation of the unwanted (1-isopropyl-3-phenyl-1H-pyrazol-4-yl)methanol byproduct[4].

Solvent and Catalyst Dynamics

1,2-Dichloroethane (DCE) is the optimal solvent. Unlike dichloromethane (DCM), DCE possesses a slightly higher boiling point (83 °C) which allows for gentle heating if the C3-phenyl group sterically hinders imine formation, and it provides superior solubility for STAB[1]. Furthermore, the addition of glacial acetic acid (AcOH) is critical when using secondary or weakly nucleophilic amines. AcOH acts as a Brønsted acid to catalyze the dehydration of the carbinolamine without fully protonating the amine nucleophile, thereby driving the equilibrium toward the reactive iminium species[1].

Mechanism A 1-Isopropyl-3-phenyl-1H- pyrazole-4-carbaldehyde C Carbinolamine Intermediate A->C Nucleophilic Addition B Amine (R-NH2 / R2NH) B->C D Iminium Ion (Electrophilic) C->D - H2O (AcOH Catalyst) E Target Pyrazole Alkylamine D->E NaBH(OAc)3 Selective Reduction

Caption: Mechanistic pathway of the reductive amination of pyrazole-4-carbaldehydes.

Experimental Workflow & Process Design

To ensure a self-validating system, the workflow is designed with discrete In-Process Control (IPC) checkpoints. Proceeding to the reduction step before complete imine formation is the primary cause of yield loss in sterically hindered pyrazoles.

Workflow Step1 1. Imine Formation Mix Aldehyde + Amine in DCE (Add AcOH) Step2 2. In-Process Control (IPC) Confirm Imine via LC-MS/TLC (30-60 min) Step1->Step2 Step3 3. Selective Reduction Add NaBH(OAc)3 portionwise at 0-20 °C Step2->Step3 Imine/Iminium Confirmed Step4 4. Quench & Workup Neutralize with Sat. NaHCO3 (aq) Step3->Step4 Reaction Complete Step5 5. Isolation Phase Separation & Flash Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for direct reductive amination.

Detailed Experimental Protocols

Protocol A: Standard STAB Method (For Aliphatic Primary & Secondary Amines)

This protocol is optimized for standard building block library synthesis[5].

Materials:

  • 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv, 1.0 mmol, 214.26 mg)

  • Amine (1.2 equiv for primary; 1.5 equiv for secondary)

  • NaBH(OAc)₃ (1.5 - 2.0 equiv)

  • Glacial Acetic Acid (1.0 - 2.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M, 5.0 mL)

Step-by-Step Procedure:

  • Preparation : In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the pyrazole-4-carbaldehyde (1.0 mmol) and the amine in anhydrous DCE (5.0 mL).

  • Acid Catalysis : Causality Check - If utilizing a secondary amine or a sterically hindered primary amine, add glacial acetic acid (1.0 mmol, 57 µL). This lowers the pH to ~4-5, optimizing the equilibrium for iminium formation without deactivating the nucleophile[1].

  • Pre-incubation (IPC) : Stir the mixture at room temperature for 30–60 minutes. Monitor via LC-MS to confirm the disappearance of the aldehyde mass and the appearance of the imine/iminium mass.

  • Reduction : Cool the reaction to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 mmol, 318 mg) portionwise over 5 minutes. Causality Check - Portionwise addition controls the mild exotherm and prevents localized concentration spikes of the hydride, preserving chemoselectivity[3].

  • Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 2–12 hours (amine-dependent).

  • Quench & Workup : Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL). Causality Check - The basic quench neutralizes the acetic acid and destroys residual hydride (indicated by the cessation of H₂ gas bubbling), ensuring the product amine is in its free-base form for optimal organic partitioning.

  • Isolation : Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (typically using a DCM/MeOH gradient).

Protocol B: Lewis Acid-Mediated Method (For Anilines & Highly Hindered Amines)

When the amine is weakly nucleophilic (e.g., electron-deficient anilines) or highly hindered, STAB may fail to drive the reaction. In these cases, Titanium(IV) isopropoxide is used as a potent Lewis acid and water scavenger to force imine formation, followed by reduction with Sodium cyanoborohydride (NaBH₃CN)[6].

Step-by-Step Procedure:

  • Imine Forcing : Combine the pyrazole-4-carbaldehyde (1.0 mmol) and the hindered amine (1.2 equiv) in anhydrous THF or EtOH (5.0 mL). Add Ti(OPr-i)₄ (2.0 equiv, 590 µL). Stir at room temperature for 12 hours.

  • Reduction : Add NaBH₃CN (1.5 equiv, 94 mg) in one portion. Stir for an additional 6–12 hours.

  • Quench : Quench with water (2.0 mL). Causality Check - This precipitates the titanium salts as insoluble TiO₂.

  • Filtration : Filter the resulting white slurry through a pad of Celite, washing thoroughly with EtOAc.

  • Isolation : Wash the filtrate with brine, dry over Na₂SO₄, concentrate, and purify via chromatography.

Quantitative Data Summary

The following table summarizes the expected yields and optimized conditions based on the specific class of amine reacted with 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde.

Amine ClassificationRecommended Reagent SystemSolventAcid AdditiveExpected Yield RangeTypical Reaction Time
Aliphatic Primary Amines NaBH(OAc)₃ (1.5 eq)DCENone (or 1 eq AcOH)85 - 95%2 - 4 h
Aliphatic Secondary Amines NaBH(OAc)₃ (1.5 - 2.0 eq)DCEAcOH (1 - 2 eq)75 - 90%4 - 12 h
Anilines (Weakly Nucleophilic) NaBH(OAc)₃ (2.0 eq)DCEAcOH (2 eq)60 - 80%12 - 24 h
Sterically Hindered Amines Ti(OPr-i)₄ (2.0 eq) / NaBH₃CN (1.5 eq)THF / EtOHNone (Lewis Acid used)50 - 75%18 - 24 h

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications), 1996 URL:[Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Source: Organic Process Research & Development (ACS Publications), 2006 URL:[Link]

  • Reductive Amination, and How It Works Source: Master Organic Chemistry, 2017 URL:[Link]

  • Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes Source: INEOS OPEN, 2021 URL:[Link]

Sources

The Versatile Intermediate: A Guide to 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde. This versatile heterocyclic aldehyde serves as a critical building block in the development of novel pharmaceutical agents, particularly in the realm of anti-inflammatory drugs. The pyrazole core is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and diverse biological activities. The strategic placement of the isopropyl and phenyl groups, combined with the reactive aldehyde functionality at the 4-position, makes this intermediate a powerful scaffold for medicinal chemistry.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde is essential for its effective use in synthesis and process development.

PropertyValueReference
Molecular Formula C₁₃H₁₄N₂O[1]
Molecular Weight 214.26 g/mol [1]
Appearance Expected to be a solid[2]
Solubility Generally soluble in organic solvents like DMF, DMSO, and chlorinated solvents.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[3]

Below is a two-dimensional representation of the chemical structure of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde.

Caption: Chemical structure of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde.

Synthesis of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

The most common and efficient method for the synthesis of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde is through a two-step process: first, the synthesis of the pyrazole core, followed by formylation at the 4-position using the Vilsmeier-Haack reaction.[4]

Part 1: Synthesis of 1-Isopropyl-3-phenyl-1H-pyrazole

The precursor, 1-Isopropyl-3-phenyl-1H-pyrazole, can be synthesized via the condensation of phenylhydrazine with a suitable 1,3-dicarbonyl compound, followed by N-isopropylation. A more direct approach involves the cyclization of isopropylhydrazine with a phenyl-substituted dicarbonyl equivalent.

G cluster_0 Synthesis of 1-Isopropyl-3-phenyl-1H-pyrazole start Phenylacetylene and Isopropylhydrazine step1 Cyclocondensation start->step1 product1 1-Isopropyl-3-phenyl-1H-pyrazole step1->product1

Caption: Workflow for the synthesis of the pyrazole precursor.

Protocol: Synthesis of 1-Isopropyl-3-phenyl-1H-pyrazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetylene (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Hydrazine: Add isopropylhydrazine (1.1 eq) to the solution. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 1-Isopropyl-3-phenyl-1H-pyrazole.

Part 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings. The reaction involves the use of a Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

G cluster_1 Vilsmeier-Haack Formylation start2 1-Isopropyl-3-phenyl-1H-pyrazole step2 Electrophilic Aromatic Substitution start2->step2 reagents POCl3 + DMF (Vilsmeier Reagent) reagents->step2 product2 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde step2->product2

Caption: Workflow for the Vilsmeier-Haack formylation.

Protocol: Vilsmeier-Haack Formylation

  • Preparation of Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (5.0 eq) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the DMF, ensuring the temperature is maintained below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Addition of Pyrazole: Dissolve 1-Isopropyl-3-phenyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the pure 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde.

Application in Pharmaceutical Synthesis: Synthesis of Pyrazole-based Schiff Bases

The aldehyde functionality of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a versatile handle for further synthetic transformations. One common application is the synthesis of Schiff bases (imines) through condensation with primary amines. Pyrazole-containing Schiff bases have been investigated for their potential as anti-inflammatory agents.[5]

G cluster_2 Synthesis of a Pyrazole Schiff Base start3 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde step3 Condensation Reaction start3->step3 amine Primary Amine (e.g., Aniline derivative) amine->step3 product3 N-((1-isopropyl-3-phenyl-1H-pyrazol-4-yl)methylene)aniline step3->product3

Caption: Synthesis of a Schiff base from the title compound.

Protocol: Synthesis of a Pyrazole-based Schiff Base

  • Reaction Setup: In a round-bottom flask, dissolve 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in ethanol.

  • Addition of Amine: Add the desired primary amine (e.g., 4-methoxyaniline) (1.0 eq) to the solution. Add a few drops of glacial acetic acid as a catalyst.

  • Reaction: Reflux the reaction mixture for 3-5 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The Schiff base product will often precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.

  • Purification: The product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure Schiff base.

Analytical Characterization

TechniqueExpected Data (for analogous compounds)Reference
¹H NMR δ (ppm): 9.8-10.0 (s, 1H, CHO), 8.0-8.2 (s, 1H, pyrazole-H), 7.3-7.8 (m, 5H, Ar-H), 4.5-4.7 (septet, 1H, CH), 1.4-1.6 (d, 6H, 2xCH₃)[5][6]
¹³C NMR δ (ppm): ~185 (CHO), ~150 (C-Ar), ~140 (C-pyrazole), ~130 (C-pyrazole), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~115 (C-pyrazole), ~50 (CH), ~22 (CH₃)[6]
IR (KBr) ν (cm⁻¹): ~2970 (C-H, alkyl), ~1670 (C=O, aldehyde), ~1590 (C=C, aromatic), ~1500 (C=N, pyrazole)
Mass Spec (EI) m/z: 214 (M⁺)[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield in Vilsmeier-Haack reaction Incomplete formation of the Vilsmeier reagent.Ensure anhydrous conditions. Add POCl₃ slowly at 0 °C and allow sufficient time for reagent formation.
Low reaction temperature.Increase the reaction temperature to 60-80 °C and monitor by TLC.
Insufficient Vilsmeier reagent.Use a slight excess of the Vilsmeier reagent (1.5-2.0 eq).
Formation of multiple byproducts Reaction temperature is too high.Optimize the reaction temperature by running small-scale trials at different temperatures.
Presence of moisture.Use oven-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (N₂ or Ar).
Difficulty in purification Co-elution of starting material and product.Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent may be required.
Oily product that does not solidify.Try trituration with a non-polar solvent like hexane or pentane to induce crystallization.

Conclusion

1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a highly valuable and versatile intermediate in pharmaceutical research and development. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group provide a robust platform for the creation of diverse molecular scaffolds. The protocols and data presented in this guide offer a solid foundation for the successful utilization of this compound in the synthesis of novel drug candidates, particularly in the pursuit of new anti-inflammatory therapies.

References

  • Synthesis and evaluation of pyrazole containing aromatic and heterocyclic derivatives as anti-inflammatory agents. (2020). World Journal of Pharmaceutical Sciences. [Link]

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (2021). Semantic Scholar. [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Journal of Pharmaceutical Science and Innovation. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). Arkivoc. [Link]

  • Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. (2015). ResearchGate. [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. (2026). ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Novel Schiff's Base and Amine Derivatives of Pyrazole. (2014). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. (2015). SciELO Colombia. [Link]

  • Synthesis of 3-phenyl-1H-pyrazole derivatives. (2017). Atlantis Press. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2016). The Royal Society of Chemistry. [Link]

Sources

Synthesis of pyrazolo[3,4-b]pyridine derivatives from pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives from Pyrazole-4-carbaldehydes

Executive Summary

Pyrazolo[3,4-b]pyridines represent a privileged scaffold in medicinal chemistry, exhibiting potent activity as kinase inhibitors (GSK-3, CDK), anti-inflammatory agents, and anxiolytics. This Application Note provides a comprehensive technical guide for synthesizing these fused heterocycles starting specifically from pyrazole-4-carbaldehydes .

While various synthetic routes exist, this guide focuses on two distinct, high-value methodologies:

  • Method A (The Friedländer-Type Condensation): Utilizing 5-amino-pyrazole-4-carbaldehydes for robust, regioselective cyclization.[1]

  • Method B (The Hantzsch-Type Multicomponent Reaction): Utilizing simple pyrazole-4-carbaldehydes in a one-pot reaction with amino-enones to access diverse substitution patterns.[1]

Retrosynthetic Analysis & Pathway Logic

To ensure successful synthesis, it is critical to select the correct starting aldehyde based on the desired substitution pattern.

Retrosynthesis cluster_0 Method A: Intramolecular Cyclization cluster_1 Method B: Intermolecular Annulation Target Target: Pyrazolo[3,4-b]pyridine AminoAldehyde 5-Amino-pyrazole-4-carbaldehyde AminoAldehyde->Target Friedländer Condensation (- 2 H2O) ActiveMethylene Active Methylene (e.g., Ketone, Nitrile) ActiveMethylene->Target SimpleAldehyde Pyrazole-4-carbaldehyde (No 5-Amino) SimpleAldehyde->Target Hantzsch-type MCR (Cyclization + Oxidation) AminoEnone 3-Aminocrotononitrile (or Enaminone) AminoEnone->Target

Figure 1: Retrosynthetic logic distinguishing the two primary synthetic pathways based on the functionalization of the starting pyrazole aldehyde.[1]

Method A: Friedländer-Type Condensation

Best for: High regioselectivity, fully aromatic products, and scalability. Starting Material: 5-Amino-1-aryl-1H-pyrazole-4-carbaldehyde.[1]

Mechanistic Insight

This reaction exploits the "ortho-amino formyl" motif.[1] The active methylene compound (e.g., acetophenone, cyclohexanone) undergoes an aldol-type condensation with the aldehyde group. Subsequently, the nucleophilic 5-amino group attacks the carbonyl of the intermediate, closing the pyridine ring via dehydration. This method is self-validating because the formation of the stable aromatic system drives the reaction to completion.

Standard Protocol

Reagents:

  • Substrate: 5-Amino-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • Reactant: Active Methylene Compound (e.g., Acetophenone, 1.0 equiv)

  • Base/Catalyst: Ethanolic KOH (10%) or Piperidine (cat.)[1]

  • Solvent: Ethanol (Green alternative) or Toluene[1]

Step-by-Step Workflow:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde in 10 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the active methylene compound (e.g., acetophenone for 6-phenyl derivatives).

  • Catalysis: Add 0.5 mL of 10% ethanolic KOH solution dropwise.

    • Expert Tip: For acid-sensitive substrates, replace KOH with 5 mol% piperidine and reflux in toluene with a Dean-Stark trap.[1]

  • Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

  • Monitoring: Monitor via TLC (Mobile phase: EtOAc/Hexane 3:7).

    • Checkpoint: The reaction is typically complete within 2–4 hours. Look for the disappearance of the aldehyde spot and the emergence of a highly fluorescent spot (typical for pyrazolopyridines) under UV (254/365 nm).

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates directly.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from DMF/Ethanol or Acetonitrile to obtain pure crystals.

Yield Expectation: 75–92%

Method B: One-Pot Multicomponent Synthesis (MCR)

Best for: Diversity-oriented synthesis, creating 4-aryl substituted derivatives, and using simple pyrazole aldehydes.[1] Starting Material: 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde.[1][2]

Mechanistic Insight

This route mimics the Hantzsch dihydropyridine synthesis. The pyrazole aldehyde condenses with an active methylene (e.g., malononitrile) to form a Knoevenagel adduct. A second component (e.g., 3-aminocrotononitrile or an enaminone) undergoes a Michael addition to this adduct, followed by cyclization.

  • Note: This often yields a 4,7-dihydropyrazolo[3,4-b]pyridine intermediate.[1] An oxidation step (using DDQ or simple air oxidation during reflux) is required to aromatize the ring.

Standard Protocol

Reagents:

  • Substrate: 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol)

  • Reactant A: Malononitrile (1.0 mmol)[1]

  • Reactant B: 3-Aminocrotononitrile (1.0 mmol) (or 1,3-cyclohexanedione + Ammonium Acetate)[1]

  • Catalyst: Piperidine or Triethylamine (3-5 drops)[1]

  • Solvent: Ethanol or Acetic Acid[1][3]

Step-by-Step Workflow:

  • Mixing: Combine aldehyde, malononitrile, and 3-aminocrotononitrile in 15 mL of Ethanol.

  • Catalysis: Add catalytic piperidine.

  • Reflux: Heat to reflux for 3–6 hours.

    • Observation: The solution will darken (yellow to orange/red) as the conjugated system forms.

  • Oxidation (If necessary): If TLC shows a dihydro-intermediate (often less polar, non-fluorescent), add DDQ (1.1 equiv) and reflux for an additional 1 hour.

  • Isolation: Pour the reaction mixture onto crushed ice (50 g). Stir vigorously for 30 minutes.

  • Purification: Filter the precipitate. Wash with water.[4] Recrystallize from Ethanol/DMF.[5]

Experimental Workflow Diagram

Workflow cluster_A Method A (Friedländer) cluster_B Method B (MCR) Start Start: Select Method StepA1 Mix 5-Amino-Aldehyde + Ketone in EtOH Start->StepA1 Has 5-NH2 StepB1 Mix Aldehyde + Nitrile + Enaminone Start->StepB1 No 5-NH2 StepA2 Add KOH/Piperidine Reflux 2-4h StepA1->StepA2 StepA3 Cool & Filter (Direct Precipitation) StepA2->StepA3 End Pure Pyrazolo[3,4-b]pyridine StepA3->End StepB2 Reflux 3-6h (Monitor Intermediate) StepB1->StepB2 StepB3 Optional Oxidation (DDQ/Air) StepB2->StepB3 StepB4 Pour on Ice Filter Solid StepB3->StepB4 StepB4->End

Figure 2: Decision tree and experimental workflow for selecting the appropriate synthesis protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete condensation due to steric hindrance.[1]Switch solvent to Toluene or Acetic Acid and increase temp to 110°C. Use microwave irradiation (140°C, 10 min).
No Precipitation Product is too soluble in ethanol.Pour reaction mixture into ice-water and neutralize with dilute HCl (if KOH was used).
Dihydro-Product (Method B) Incomplete oxidation.[1][6]Extend reflux time or add an oxidant like DDQ or CAN (Ceric Ammonium Nitrate).[1]
Regioisomers Asymmetric ketones (e.g., 2-butanone) used.[1]Use symmetrical ketones or control conditions (kinetic vs. thermodynamic control) to favor one isomer.[1]

References

  • Friedländer Condensation of 5-Aminopyrazoles

    • Reactions of 5-aminopyrazole with Active Methylene Compounds: Synthesis of Pyrazolo[3,4-b]pyridine Deriv
  • Microwave-Assisted Synthesis

    • Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions. European Journal of Medicinal Chemistry.
  • General Review of Pyrazolo[3,4-b]pyridines

    • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules (MDPI).[1]

    • [1]

  • Multicomponent Approaches

    • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules (NIH).[1]

Sources

Application Note & Protocols: Strategic Synthesis of Bio-active Schiff Bases via Condensation of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde with Amines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its derivatization into Schiff bases (imines) through condensation reactions significantly broadens its pharmacological potential, yielding compounds with antibacterial, anticancer, and anti-inflammatory properties.[3][4] This document provides a comprehensive guide for researchers on the condensation reaction between 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde and various primary amines. We delve into the underlying reaction mechanism, provide detailed, validated protocols for synthesis and purification, and discuss the critical aspects of chemical characterization. The methodologies are designed to be robust and reproducible, enabling research, drug discovery, and process development professionals to efficiently synthesize these high-value molecular entities.

The Underlying Chemistry: Mechanism of Imine Formation

The condensation of an aldehyde with a primary amine to form a Schiff base is a cornerstone of organic synthesis. The reaction is typically reversible and often catalyzed by a small amount of acid.[5][6] The acid catalyst's role is to protonate the carbonyl oxygen of the pyrazole-carbaldehyde, which significantly enhances the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom.

The reaction proceeds through a critical tetrahedral intermediate known as a carbinolamine. Subsequent acid-catalyzed dehydration of this unstable intermediate, involving the elimination of a water molecule, leads to the formation of a resonance-stabilized iminium ion. The final step is a deprotonation event, which yields the neutral Schiff base product, characterized by the azomethine (-C=N-) functional group.

G R1 1-Isopropyl-3-phenyl-1H- pyrazole-4-carbaldehyde (Electrophile) Step1 Protonation of Carbonyl R1->Step1 Activation R2 Primary Amine (R'-NH₂) (Nucleophile) Step2 Nucleophilic Attack by Amine R2->Step2 Catalyst Acid Catalyst (H⁺) e.g., Glacial Acetic Acid Catalyst->Step1 Step3 Protonation of Hydroxyl Catalyst->Step3 Step1->Step2 Carbinolamine Carbinolamine Intermediate (Unstable) Step2->Carbinolamine Carbinolamine->Step3 Step4 Elimination of Water (H₂O) Step3->Step4 Iminium Iminium Ion Step4->Iminium Step5 Deprotonation Iminium->Step5 Product Final Schiff Base Product (Imine) Step5->Product

Figure 1: Mechanistic pathway of acid-catalyzed Schiff base formation.

General Experimental Workflow

A successful synthesis relies on a systematic and logical progression of steps, from reaction setup to final product validation. The following workflow provides a general framework that can be adapted for specific amine substrates.

G Start Reactant Preparation (Aldehyde & Amine) Setup Reaction Setup (Solvent, Catalyst Addition) Start->Setup Reaction Heating & Reflux (e.g., 6-12 hours) Setup->Reaction Monitor Reaction Monitoring (Thin Layer Chromatography) Reaction->Monitor Periodic Sampling Monitor->Reaction Reaction Incomplete Workup Product Isolation (Precipitation in Ice Water) Monitor->Workup Reaction Complete Purify Purification (Recrystallization or Chromatography) Workup->Purify Characterize Structural Validation (FTIR, NMR, Mass Spec) Purify->Characterize End Pure Schiff Base Product Characterize->End

Figure 2: Standard laboratory workflow for Schiff base synthesis.

Detailed Synthesis Protocols

4.1 Materials and Reagents

  • 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

  • Amine of choice (e.g., Aniline, 4-Methoxyaniline, 2-Aminophenol)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

  • Deionized Water

  • Crushed Ice

  • Sodium Bisulfite Solution (5% w/v, for washing)

  • Ethyl Acetate & Hexane (for TLC and chromatography)

  • Anhydrous Sodium Sulfate (Drying agent)

4.2 Protocol 1: General Synthesis of Pyrazole-Based Schiff Bases

This protocol provides a robust starting point for the condensation reaction with a variety of aromatic and aliphatic amines.

  • Reactant Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde (e.g., 10 mmol, 1 eq) in absolute ethanol (30-40 mL).

  • Amine Addition: To this stirring solution, add the selected primary amine (10 mmol, 1 eq). If the amine is a solid, ensure it is fully dissolved.

  • Catalyst Introduction: Add 3-4 drops of glacial acetic acid to the reaction mixture. The acid acts as a catalyst and is crucial for achieving a reasonable reaction rate.[5]

  • Reaction Execution: Heat the mixture to reflux (approximately 80-85°C) and maintain for 6-12 hours. The exact duration will depend on the reactivity of the amine.

  • Monitoring Progress: Periodically monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). Spot the starting aldehyde, the amine, and the reaction mixture. The reaction is complete upon the disappearance of the limiting reactant spot and the appearance of a new, distinct product spot.

  • Product Isolation (Work-up): Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 150 mL of crushed ice while stirring vigorously. A solid precipitate should form.[7]

  • Initial Purification: Filter the precipitated solid using a Buchner funnel. Wash the crude product thoroughly with cold deionized water, followed by a wash with a 5% sodium bisulfite solution to remove any unreacted aldehyde.[5]

  • Final Purification (Recrystallization): Transfer the crude solid to a flask and recrystallize from a suitable solvent, such as hot ethanol. Dissolve the solid in a minimum amount of the hot solvent and allow it to cool slowly. Pure crystals will form, which can be collected by filtration and dried under vacuum.

4.3 Representative Data for Synthesized Analogs

The following table summarizes expected outcomes for the condensation with various representative amines, based on literature precedents.

Amine SubstrateTypical Reaction Time (h)CatalystExpected Yield (%)Key ¹H NMR Signal (δ ppm) Azomethine (-CH=N-)
Aniline6 - 8Acetic Acid85 - 95~8.5 - 8.9
4-Chloroaniline7 - 9Acetic Acid80 - 90~8.6 - 9.0
4-Methoxyaniline6 - 8Acetic Acid88 - 96~8.4 - 8.8
2-Aminophenol8 - 10Acetic Acid75 - 85~8.7 - 9.1
Ethylenediamine (2 eq. aldehyde)10 - 12None/Acetic Acid70 - 80~8.3 - 8.7

Product Validation and Characterization

Confirming the structure of the synthesized Schiff base is a non-negotiable step for ensuring the trustworthiness of the experimental results. A combination of spectroscopic methods should be employed.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is a rapid and powerful tool for functional group analysis. Key diagnostic peaks include:

    • Disappearance of the strong C=O stretching band of the starting aldehyde (typically ~1670-1700 cm⁻¹).

    • Disappearance of the N-H stretching bands of the primary amine (typically ~3300-3500 cm⁻¹).

    • Appearance of a characteristic C=N (azomethine) stretching band in the region of 1600-1650 cm⁻¹.[7][8]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This provides detailed information about the chemical environment of protons.

    • The most telling signal is the appearance of a singlet in the downfield region (typically δ 8.5-9.5 ppm) corresponding to the azomethine proton (-CH=N-).[8]

    • The signals corresponding to the isopropyl and phenyl groups on the pyrazole ring, as well as the protons from the amine moiety, should be present and integrate to the correct ratios.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the product. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular formula of the target Schiff base.[8][9]

Troubleshooting & Field Insights

  • Low or No Product Formation:

    • Cause: Insufficiently reactive amine or inadequate heating.

    • Solution: Increase the reflux time. For less reactive amines (e.g., those with electron-withdrawing groups), consider using a stronger acid catalyst like a drop of concentrated H₂SO₄ or switching to a higher boiling point solvent like toluene with a Dean-Stark trap to remove water and drive the equilibrium forward.[10]

  • Oily Product Instead of Solid:

    • Cause: The product may have a low melting point or impurities are present.

    • Solution: If precipitation does not occur upon pouring into ice water, perform a solvent extraction using a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude oil can then be purified by column chromatography on silica gel.[11]

  • Incomplete Reaction:

    • Cause: The reaction is reversible, and water produced as a byproduct can hydrolyze the Schiff base back to the starting materials.

    • Solution: Ensure the reaction is carried out under anhydrous conditions if possible. Using a Dean-Stark apparatus when working with solvents like toluene is highly effective for removing water and pushing the reaction to completion.

Conclusion

The condensation of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde with primary amines is a versatile and reliable method for generating a diverse library of Schiff bases. These compounds serve as valuable intermediates and potential therapeutic agents.[2][3] The protocols and insights provided in this guide are designed to empower researchers to perform these syntheses with high efficiency and confidence. Meticulous attention to reaction monitoring, purification, and spectroscopic characterization is paramount to ensuring the integrity and validity of the final products.

References

  • Benchchem. Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 1-Adamantylhydrazine.
  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Guo, J., et al. (2012). Crystal structure characterization as well as theoretical study of spectroscopic properties of novel Schiff bases containing pyrazole group. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 135-142. Available from: [Link]

  • Baghdad Science Journal. Synthesis, characterization and spectroscopic studies on Schiff base complexes of 1-phenyl-2, 3-dimethyl-4-amino-5-oxo-pyrazole with salicylaldehyde with some divalent transition metals.
  • Sultana, R., et al. (2023). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Journal of Biomolecular Structure & Dynamics. Available from: [Link]

  • ResearchGate. Various methods for the synthesis of pyrazole. Available from: [Link]

  • RSC Publishing. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. Available from: [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • RSC Publishing. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics.
  • PMC. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Available from: [Link]

  • MDPI. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. Available from: [Link]

  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]

  • ResearchGate. (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Available from: [Link]

  • Semantic Scholar. (2023). In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti. Available from: [Link]

  • JOCPR. Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole. Available from: [Link]

  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]

  • SciELO Colombia. Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. Available from: [Link]

  • Der Pharma Chemica. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies. Available from: [Link]

  • Arabian Journal of Chemistry. (2011). Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases. Available from: [Link]

  • SciSpace. Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbald. Available from: [Link]

  • Journal of Education and Science. (2021). Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound. Available from: [Link]

  • Semantic Scholar. Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available from: [Link]

Sources

Preparation of 4-Substituted Pyrazoles: A Detailed Guide Utilizing 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of diverse 4-substituted pyrazoles utilizing the versatile building block, 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3][4] The strategic functionalization at the 4-position of the pyrazole ring allows for the exploration of vast chemical space, leading to the discovery of novel therapeutic agents. This document outlines key synthetic transformations of the title carbaldehyde, including oxidation, reductive amination, and carbon-carbon bond-forming reactions such as the Knoevenagel condensation and Wittig reaction. Each section provides a detailed, step-by-step protocol, explains the underlying chemical principles, and offers insights into reaction optimization and troubleshooting.

Introduction: The Significance of 4-Substituted Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][5] Its unique electronic properties and ability to participate in various non-covalent interactions make it a highly sought-after pharmacophore in drug design.[2] A multitude of pyrazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4][6][7]

Notably, the blockbuster drug Celecoxib, a selective COX-2 inhibitor, features a 1,5-diarylpyrazole core, highlighting the therapeutic potential of this heterocyclic system.[8][9] The substitution pattern on the pyrazole ring is crucial for modulating pharmacological activity, and the 4-position offers a prime location for introducing diverse functional groups to fine-tune a compound's properties. 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde serves as an excellent starting material for this purpose, with its aldehyde functionality providing a gateway to a wide array of chemical transformations.

Synthesis of the Key Intermediate: 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

The most prevalent and efficient method for the synthesis of 1-substituted-3-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[10][11][12][13][14] This reaction involves the formylation of an active hydrogen compound, in this case, a suitably substituted hydrazone, using the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide).[15]

The general synthetic workflow is depicted below:

G cluster_0 Synthesis of Hydrazone cluster_1 Vilsmeier-Haack Reaction Acetophenone Substituted Acetophenone Hydrazone Acetophenone Isopropylhydrazone Acetophenone->Hydrazone Acid catalyst Isopropylhydrazine Isopropylhydrazine Isopropylhydrazine->Hydrazone Hydrazone_input Acetophenone Isopropylhydrazone Hydrazone->Hydrazone_input DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Target_Aldehyde 1-Isopropyl-3-phenyl-1H- pyrazole-4-carbaldehyde Hydrazone_input->Target_Aldehyde Cyclization & Formylation

Figure 1: General workflow for the synthesis of the target aldehyde.

Protocol 2.1: Synthesis of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Materials:

  • Acetophenone

  • Isopropylhydrazine

  • Glacial Acetic Acid

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • Hydrazone Formation:

    • To a solution of acetophenone (1.0 eq) in ethanol, add isopropylhydrazine (1.1 eq) followed by a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude hydrazone can often be used in the next step without further purification.

  • Vilsmeier-Haack Reaction:

    • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

    • In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (10 eq) to 0 °C.

    • Add POCl₃ (3.0 eq) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

    • Dissolve the crude hydrazone from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde as a solid.

Synthetic Transformations of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

The aldehyde functionality of the title compound is a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse library of 4-substituted pyrazoles.

G Start 1-Isopropyl-3-phenyl-1H- pyrazole-4-carbaldehyde Oxidation Oxidation Start->Oxidation ReductiveAmination Reductive Amination Start->ReductiveAmination Knoevenagel Knoevenagel Condensation Start->Knoevenagel Wittig Wittig Reaction Start->Wittig CarboxylicAcid 4-Carboxylic Acid Derivative Oxidation->CarboxylicAcid Amine 4-Aminomethyl Derivative ReductiveAmination->Amine Alkene_K 4-(Substituted vinyl) Derivative Knoevenagel->Alkene_K Alkene_W 4-(Substituted vinyl) Derivative Wittig->Alkene_W

Figure 2: Key synthetic transformations of the title aldehyde.

Oxidation to 1-Isopropyl-3-phenyl-1H-pyrazole-4-carboxylic Acid

The oxidation of the aldehyde to the corresponding carboxylic acid provides a key intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives. Various oxidizing agents can be employed, with potassium permanganate and vanadium-catalyzed hydrogen peroxide being effective options.[16][17]

Protocol 3.1.1: Oxidation using Potassium Permanganate

Materials:

  • 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Water

  • Sodium bisulfite

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

Procedure:

  • Dissolve the pyrazole-4-carbaldehyde (1.0 eq) in a mixture of pyridine and water.

  • Cool the solution in an ice bath and add a solution of KMnO₄ (1.5 eq) in water dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide is formed.

  • Filter the mixture and wash the precipitate with water.

  • Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Reductive Amination to 4-Substituted Aminomethyl Pyrazoles

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[18][19] This two-step, one-pot process involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation.[19]

Protocol 3.2.1: Reductive Amination with a Primary Amine

Materials:

  • 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the pyrazole-4-carbaldehyde (1.0 eq) and the primary amine (1.2 eq) in anhydrous DCE, add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by adding a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Knoevenagel Condensation for the Synthesis of 4-(Substituted vinyl)pyrazoles

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[20] This reaction is particularly useful for forming carbon-carbon double bonds and provides access to a variety of α,β-unsaturated compounds.[21][22][23]

Protocol 3.3.1: Knoevenagel Condensation with Malononitrile

Materials:

  • 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • Dissolve the pyrazole-4-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for 2-3 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired 2-((1-isopropyl-3-phenyl-1H-pyrazol-4-yl)methylene)malononitrile.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones.[24][25] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent).[26] This reaction is particularly valuable as it allows for the stereoselective formation of the double bond.

Protocol 3.4.1: Wittig Reaction with Benzyltriphenylphosphonium Chloride

Materials:

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Ylide Formation:

    • Caution: n-BuLi is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.

    • In an oven-dried, three-necked flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C and add n-BuLi (1.1 eq) dropwise. The solution will turn a deep orange/red color, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 30 minutes.

  • Wittig Reaction:

    • Dissolve the pyrazole-4-carbaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by adding a saturated ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 40 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the described transformations.

Transformation Key Reagents Solvent Temperature Typical Yield Product Class
Oxidation KMnO₄, PyridineWater/Pyridine0 °C to RT70-85%Carboxylic Acid
Reductive Amination Primary Amine, NaBH(OAc)₃DCERT60-80%Secondary Amine
Knoevenagel Condensation Malononitrile, PiperidineEthanolReflux85-95%α,β-Unsaturated Nitrile
Wittig Reaction Phosphorus YlideTHF0 °C to RT50-70%Alkene

Conclusion

1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a highly valuable and versatile intermediate for the synthesis of a wide range of 4-substituted pyrazoles. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The ability to readily introduce carboxylic acid, aminomethyl, and various vinyl functionalities opens up numerous avenues for the development of novel compounds with potential applications in medicinal chemistry and drug discovery. The straightforward nature of these reactions, coupled with the potential for high yields, makes this building block an attractive starting point for both academic and industrial research.

References

  • Simenel, A. A., Rogatkina, E. Yu., & Rodionov, A. N. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN, 4(X), XX–XX.
  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole‐4‐carboxylic Acids from Vanadium‐catalyzed Chemical Transformation of Pyrazole‐4‐carbaldehydes. Retrieved from [Link]

  • Simenel, A. A., Rogatkina, E. Yu., & Rodionov, A. N. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN.
  • Taylor & Francis Online. (2012). Synthesis and anti-inflammatory activity of celecoxib like compounds. Retrieved from [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.
  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.
  • Semantic Scholar. (n.d.). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Retrieved from [Link]

  • Abdelgawad, M. A., et al. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Scientific Reports, 13(1), 20909.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). World Journal of Advanced Research and Reviews, 25(02), 1167–1183.
  • Research & Reviews: Journal of Medicinal and Organic Chemistry. (2024).
  • PubMed. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Retrieved from [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.
  • Asian Journal of Chemistry. (n.d.).
  • Alam, M. J., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3491–3509.
  • Al-Issa, S. A. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4942.
  • Chega, F., et al. (2007). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 50(8), 1957–1962.
  • IntechOpen. (2022).
  • Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • EPJ Web of Conferences. (2023).
  • ResearchGate. (n.d.). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity.
  • ResearchGate. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media.
  • Orrego-Hernández, J., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5585.
  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • Sharma, V., et al. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 9(1), 1–17.
  • ResearchGate. (2011).
  • Pace, A., et al. (2018). Experimental and Theoretical DFT Investigations in the[16][27]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones. Molecules, 23(11), 2949.

  • YouTube. (2021). Wittig Reaction | Mechanism, Ylides, & Alkene Synthesis | Organic Chemistry 19.7b.
  • Karrouchi, K., et al. (2018).
  • Chemical Methodologies. (2021).
  • Google Patents. (n.d.). Process for oxidizing aldehydes to carboxylic acids.

Sources

Oxidation of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde to carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Oxidation of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde to 1-Isopropyl-3-phenyl-1H-pyrazole-4-carboxylic acid

Executive Summary & Chemical Strategy

The oxidation of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde (1) to its corresponding carboxylic acid (2) is a pivotal transformation in the synthesis of pyrazole-based pharmacophores, particularly for COX-2 inhibitors and agrochemical intermediates.

While the aldehyde functionality is readily oxidizable, the specific challenge with this scaffold lies in the N-isopropyl group . Aggressive oxidants (e.g., hot KMnO₄ or Chromic acid) pose a risk of oxidizing the tertiary C-H bond of the isopropyl moiety, leading to N-dealkylation or hydroxylation. Furthermore, the pyrazole ring is electron-rich, making it susceptible to over-oxidation or halogenation if non-selective reagents are used.

This guide presents two validated protocols:

  • The Pinnick Oxidation (Gold Standard): A mild, chlorite-based method offering the highest chemoselectivity, ideal for medicinal chemistry and milligram-to-gram scale.

  • Buffered Permanganate Oxidation (Scale-Up Alternative): A robust, cost-effective method for larger batches, optimized with pyridine buffering to prevent side reactions.

Reaction Scheme & Mechanism

The transformation involves the conversion of the formyl group (-CHO) to the carboxyl group (-COOH).

Figure 1: Reaction Pathway

ReactionScheme Substrate 1-Isopropyl-3-phenyl- 1H-pyrazole-4-carbaldehyde Product 1-Isopropyl-3-phenyl- 1H-pyrazole-4-carboxylic acid Substrate->Product Oxidation SideProduct Potential Impurity: N-Dealkylated Pyrazole Substrate->SideProduct Over-oxidation (if T > 50°C) Reagents Oxidant Selectivity: 1. NaClO2 (Pinnick) 2. KMnO4 (Buffered)

Caption: Chemoselective oxidation pathway. The Pinnick condition avoids the "Over-oxidation" pathway shown in red.

Protocol A: Pinnick Oxidation (Recommended)

Context: This method utilizes sodium chlorite (NaClO₂) under mild acidic conditions. It is the preferred method for maintaining the integrity of the N-isopropyl group and the aromatic ring.

Reagents:

  • Substrate: 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • Sodium Chlorite (NaClO₂): 3.0 equiv (Technical grade, ~80%)

  • Sodium Dihydrogen Phosphate (NaH₂PO₄): 3.0 equiv (Buffer)

  • 2-Methyl-2-butene: 10.0 equiv (Scavenger for HOCl)

  • Solvent: tert-Butanol / Water (3:1 v/v) or THF / Water (3:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1) in tert-butanol (or THF).

  • Scavenger Addition: Add 2-methyl-2-butene . Note: This alkene scavenges the hypochlorous acid (HOCl) by-product, preventing chlorination of the electron-rich pyrazole ring.

  • Buffer Solution: Dissolve NaH₂PO₄ in the calculated volume of water. Add this solution to the reaction flask. The mixture may become biphasic.

  • Oxidant Addition: Dissolve NaClO₂ in a minimal amount of water. Add this solution dropwise to the reaction mixture over 15 minutes at room temperature (20–25°C). Caution: Slightly exothermic.

  • Monitoring: Stir vigorously at room temperature. Monitor by TLC (typically 50% EtOAc/Hexane) or HPLC. Conversion is usually complete within 2–4 hours.

  • Quenching: Once complete, dilute the mixture with water and extract the organic solvent (if THF is used) or evaporate the tert-butanol under reduced pressure.

  • Workup:

    • Acidify the remaining aqueous residue to pH 3–4 using 1N HCl. Do not go below pH 2 to avoid decomposition.

    • The carboxylic acid product often precipitates as a white solid. Filter and wash with cold water.

    • If no precipitate forms, extract with Ethyl Acetate (3x), wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Protocol B: Buffered Permanganate Oxidation

Context: Potassium permanganate (KMnO₄) is cheaper and faster but requires strict pH control to prevent N-isopropyl oxidation. Pyridine is used as a co-solvent and buffer.

Reagents:

  • Substrate: 1.0 equiv

  • Potassium Permanganate (KMnO₄): 1.5 – 2.0 equiv

  • Solvent: Pyridine / Water (2:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve the aldehyde in the Pyridine/Water mixture.

  • Addition: Add solid KMnO₄ in small portions over 30 minutes. Maintain temperature between 20–30°C. Do not heat.

  • Reaction: Stir at ambient temperature for 4–6 hours. The purple color will fade to a brown precipitate (MnO₂).

  • Filtration: Filter the mixture through a pad of Celite to remove MnO₂. Wash the pad with hot water.

  • Isolation:

    • Concentrate the filtrate to remove most of the pyridine (azeotrope with water).

    • Cool the aqueous residue in an ice bath.[1]

    • Slowly acidify with 2N HCl to pH 3.

    • Collect the resulting white precipitate by filtration.

Comparative Analysis of Methods

FeatureProtocol A: PinnickProtocol B: KMnO₄
Yield High (85–95%)Moderate to High (70–85%)
Chemoselectivity Excellent (No side reactions)Moderate (Risk of N-oxidation if heated)
Scalability Good (Requires scavenger disposal)Excellent (Cheap reagents)
Purity (Crude) High (>95%)Moderate (May contain Mn traces)
Safety Chlorite is an oxidizer; HOCl gas risk if unbufferedMn waste is heavy metal; Pyridine is toxic

Workflow Visualization

Figure 2: Experimental Workflow (Pinnick Method)

WorkupFlow Start Reaction Complete (TLC Check) Evap Evaporate Volatiles (t-BuOH/THF) Start->Evap Acidify Acidify Aqueous Phase (1N HCl to pH 3-4) Evap->Acidify Precipitation Precipitate Forms? Acidify->Precipitation Filter Vacuum Filtration Wash with Cold H2O Precipitation->Filter Yes Extract Extract with EtOAc (3x) Wash with Brine -> Dry -> Conc. Precipitation->Extract No Final Pure Carboxylic Acid (White Solid) Filter->Final Extract->Final

Caption: Decision tree for the isolation of the carboxylic acid product.

Analytical Validation

To validate the product identity, the following spectral features are expected:

  • ¹H NMR (DMSO-d₆):

    • Disappearance of the aldehyde singlet (~9.8 ppm).

    • Appearance of a broad carboxylic acid singlet (12.0–13.0 ppm).

    • Retention of the isopropyl septet (~4.5 ppm) and doublet (~1.4 ppm), confirming the N-alkyl group is intact.

    • Aromatic protons (Phenyl + Pyrazole-H5 singlet) should integrate correctly.

  • IR Spectroscopy:

    • Broad O-H stretch (2500–3300 cm⁻¹).

    • Strong C=O stretch (1680–1700 cm⁻¹).

References

  • Pinnick Oxidation Mechanism & Scope

    • Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxyl-Substituted Aldehydes) by Oxidation with Chlorite. Acta Chemica Scandinavica. Link

  • Oxidation of Pyrazole Aldehydes (KMnO4 Precedent)

    • Mohamed, A. M., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Link

  • Pinnick Oxidation of Heterocyclic Aldehydes

    • Raolji, G. B., et al. (2020).[2][3] Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science.[2] Link

  • General Synthesis of 1-substituted-3-phenyl-1H-pyrazole-4-carboxylic acids

    • BenchChem Technical Guide. 1-Isopropyl-1H-pyrazole-4-carbaldehyde Reactivity. Link

Sources

Application Note: Knoevenagel Condensation of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The Knoevenagel condensation of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde represents a critical transformation in the synthesis of bioactive pyrazole scaffolds. This reaction couples the electrophilic aldehyde at the C4 position with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to generate


-unsaturated derivatives.

These products are highly valued in medicinal chemistry as precursors to protein kinase inhibitors , anti-inflammatory agents , and antimicrobial compounds . The 1-isopropyl group enhances lipophilicity and membrane permeability compared to methyl analogs, while the 3-phenyl moiety provides essential


-stacking interactions within biological binding pockets.

This guide details two validated protocols: a Classical Organic Method for maximum reliability in early-phase discovery, and a Green Chemistry Method utilizing aqueous media for sustainable scale-up.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

Substrate Analysis
  • Electrophile: 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde.

    • Reactivity: The pyrazole ring is electron-rich, but the C4-aldehyde is activated for nucleophilic attack. The 1-isopropyl group exerts a positive inductive effect (+I), slightly deactivating the aldehyde compared to N-aryl analogs, but significantly improving solubility in organic solvents like ethanol and DCM.

  • Nucleophile: Active methylene compounds (Z-CH₂-Z').

    • Common Partners: Malononitrile (

      
      ), Ethyl cyanoacetate, Barbituric acid.
      
  • Mechanism: Base-catalyzed deprotonation of the active methylene creates a carbanion, which attacks the carbonyl carbon. Subsequent dehydration yields the conjugated alkene.

Reaction Scheme

The following diagram illustrates the pathway using malononitrile as the active methylene partner.

ReactionScheme Aldehyde 1-Isopropyl-3-phenyl- 1H-pyrazole-4-carbaldehyde Intermediate Aldol Intermediate (Transient) Aldehyde->Intermediate + Piperidine/Base Malononitrile Malononitrile (CH₂(CN)₂) Malononitrile->Intermediate Product 2-((1-Isopropyl-3-phenyl- 1H-pyrazol-4-yl)methylene)malononitrile Intermediate->Product - H₂O (Dehydration)

Figure 1: Reaction scheme for the Knoevenagel condensation of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde with malononitrile.

Experimental Protocols

Method A: Classical High-Yield Protocol (Ethanol/Piperidine)

Best for: Drug discovery (mg to g scale), ensuring complete conversion, and substrates with low aqueous solubility.

Reagents & Equipment[1][2][3][4][5][6]
  • Substrate: 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv).

  • Reagent: Malononitrile (1.1 equiv).

  • Solvent: Absolute Ethanol (EtOH).

  • Catalyst: Piperidine (0.1 equiv) or Pyridine.

  • Apparatus: Round-bottom flask, Reflux condenser, Magnetic stirrer.[2]

Step-by-Step Procedure
  • Dissolution: In a clean round-bottom flask, dissolve 1.0 mmol of the aldehyde in 5 mL of absolute ethanol. Slight warming (40°C) may be required due to the lipophilic isopropyl/phenyl groups.

  • Addition: Add 1.1 mmol of malononitrile. Stir for 2 minutes until homogenous.

  • Catalysis: Add 2-3 drops of piperidine (approx. 0.1 mmol).[3]

  • Reaction: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3). The aldehyde spot (

      
      ) should disappear, replaced by a highly UV-active product spot (
      
      
      
      ).
  • Workup: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The product often precipitates as a solid.

  • Isolation: Filter the solid under vacuum. Wash with cold ethanol (2 x 2 mL) and hexane (2 x 5 mL).

  • Purification: Recrystallize from hot ethanol or ethanol/DMF mixtures if necessary.

Method B: Green Chemistry Protocol (Aqueous/Sonication)

Best for: Sustainable synthesis, scale-up, and avoiding toxic organic bases.

Reagents & Equipment[1][2][3][4][5][6][7]
  • Solvent: Water:Ethanol (1:1 mixture).[6]

  • Catalyst: Ammonium Carbonate ((NH₄)₂CO₃) (20 mol%) or uncatalyzed under sonication.[6]

  • Apparatus: Ultrasonic bath or standard flask.

Step-by-Step Procedure
  • Setup: Mix 1.0 mmol aldehyde and 1.0 mmol malononitrile in 10 mL of Water:Ethanol (1:1).

    • Note: The 1:1 ratio is critical. Pure water will not dissolve the 1-isopropyl-3-phenyl substrate effectively.

  • Catalysis: Add 20 mol% Ammonium Carbonate.

  • Activation: Sonicate the flask at room temperature for 15–30 minutes OR stir at room temperature for 1–2 hours.

  • Isolation: The product precipitates as a pure solid. Filter, wash with water to remove the catalyst, and dry.

Workup & Purification Workflow

The following flowchart guides the decision-making process for isolation and purification.

PurificationFlow Start Reaction Complete (TLC Verified) Cool Cool to 0°C Start->Cool Precipitate Precipitate Formed? Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Yes Evap Evaporate Solvent Precipitate->Evap No Wash Wash: Cold EtOH -> Hexane Filter->Wash Recryst Recrystallization (EtOH or EtOH/DMF) Wash->Recryst Triturate Triturate with Et₂O/Hexane Evap->Triturate Triturate->Recryst Final Pure Product (Yellow/White Solid) Recryst->Final

Figure 2: Isolation and purification workflow for Knoevenagel products.

Typical Results & Characterization

Researchers should expect the following physicochemical properties for the condensation product with malononitrile:

ParameterSpecification / ExpectationNotes
Appearance White to pale yellow crystalline solidConjugation extends the chromophore.
Yield (Method A) 85% – 95%Highly efficient due to irreversible dehydration.
Yield (Method B) 80% – 90%Slightly lower due to solubility limits in aqueous media.
Melting Point 140°C – 160°C (Range varies by derivative)Sharp MP indicates high purity.
IR Spectrum ~2220 cm⁻¹ (CN stretch)~1600 cm⁻¹ (C=C alkene)Disappearance of C=O (~1670 cm⁻¹).
¹H NMR (DMSO-d₆)

8.0–8.5 ppm (s, 1H, Vinyl-H)

1.4–1.5 ppm (d, 6H, Isopropyl-CH₃)
Diagnostic singlet for the vinyl proton is key.
Expert Insight: Troubleshooting
  • Low Yield? If the reaction stalls, ensure the ethanol is dry (Method A). Water generated during the reaction can push the equilibrium back if the base is weak. Adding molecular sieves can help.

  • Oiling Out? If the product forms an oil upon cooling, re-dissolve in a minimum amount of hot ethanol and add dropwise water until turbid, then let stand.

  • Impurity: A common impurity is the bis-addition product (Michael addition of a second active methylene to the alkene), though this is rare with the sterically hindered 3-phenyl group.

References

  • BenchChem. Application Notes and Protocols for Alternative Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde. (Accessed 2023).

  • Thore, S. N., et al. (2017).[6] "A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media."[6] European Chemical Bulletin, 6(2), 69-72.[6]

  • Knoevenagel, E. (1898). "Condensation von Malonsäure mit Aromastischen Aldehyden durch Ammoniak und Amine." Berichte der deutschen chemischen Gesellschaft, 31(3), 2596–2619.

  • Organic Chemistry Portal. "Knoevenagel Condensation - Doebner Modification." (Accessed 2023).

  • Farghaly, A., et al. (2006).[8] "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." Arkivoc, (xi), 76-90.

Sources

Application Note: Synthesis and Evaluation of Antimicrobial Agents Containing the 1-Isopropyl-3-Phenylpyrazole Moiety

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the rational design, synthesis, and biological evaluation of antimicrobial agents built upon the 1-isopropyl-3-phenylpyrazole scaffold. While the pyrazole ring is a privileged structure in medicinal chemistry (e.g., Celecoxib, Rimonabant), the specific N-isopropyl-3-aryl substitution pattern offers unique pharmacokinetic advantages. The bulky isopropyl group increases lipophilicity (LogP), enhancing membrane permeability in Gram-negative bacteria, while the 3-phenyl ring provides essential


-

stacking interactions within the binding pockets of targets such as DNA gyrase or bacterial cell wall synthesis enzymes.

This document moves beyond standard textbook descriptions, focusing on the regioselective construction of the 1,3-isomer—a common synthetic bottleneck—and provides a validated workflow for converting this core into high-potency antimicrobial Schiff bases.

Strategic Synthesis: The Regioselectivity Challenge

The primary challenge in synthesizing 1-alkyl-3-arylpyrazoles is controlling regiochemistry. The reaction of


-unsaturated ketones (chalcones) with alkylhydrazines typically yields a mixture of 1,3- and 1,5-isomers, or predominantly the 1,5-isomer due to steric hindrance during the initial Michael addition.

To guarantee the formation of the 1-isopropyl-3-phenyl isomer, this protocol utilizes the Vilsmeier-Haack Cyclization of Hydrazones . This route is superior for three reasons:

  • Regiocontrol: The pre-formation of the C=N bond fixes the nitrogen attachment point, exclusively yielding the 1,3-isomer.

  • Efficiency: It installs a C4-formyl handle in the same step, enabling immediate derivatization.

  • Scalability: It avoids the use of unstable 1,3-diketones.

Pathway Visualization

The following diagram illustrates the mechanistic logic distinguishing the chosen route from the lower-fidelity chalcone route.

SynthesisStrategy Start Acetophenone (Ph-CO-CH3) Chalcone Chalcone Intermediate (Mixture Risk) Start->Chalcone Aldol Condensation Hydrazone Acetophenone Isopropylhydrazone Start->Hydrazone + Isopropylhydrazine (Cat. AcOH) Prod_Mix Product Mixture (1,3- and 1,5-isomers) Chalcone->Prod_Mix + Isopropylhydrazine VH_Complex Vilsmeier-Haack Cyclization Hydrazone->VH_Complex + POCl3 / DMF Target 1-Isopropyl-3-phenyl- pyrazole-4-carbaldehyde (Regiopure) VH_Complex->Target Hydrolysis

Figure 1: Comparative synthetic strategies. The Green path (Vilsmeier-Haack) ensures regiochemical purity.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Target: 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde.

Reagents:

  • Acetophenone (10 mmol)[1]

  • Isopropylhydrazine hydrochloride (12 mmol)

  • Phosphorus oxychloride (

    
    ) (30 mmol)[1]
    
  • Dimethylformamide (DMF) (anhydrous)

  • Sodium acetate (anhydrous)

Step-by-Step Methodology:

  • Hydrazone Formation (Precursor Synthesis):

    • Dissolve acetophenone (1.20 g, 10 mmol) in ethanol (20 mL).

    • Add isopropylhydrazine hydrochloride (1.32 g, 12 mmol) and sodium acetate (1.0 g).

    • Reflux for 2 hours.[2] Monitor via TLC (Hexane:EtOAc 4:1). The ketone spot (

      
      ) should disappear, replaced by the hydrazone (
      
      
      
      ).
    • Critical Checkpoint: Evaporate solvent. The residue is the crude hydrazone. Ensure it is dry before the next step; moisture reacts violently with

      
      .
      
  • Vilsmeier-Haack Cyclization:

    • In a flame-dried round-bottom flask, place anhydrous DMF (10 mL) and cool to 0°C in an ice bath.

    • Add

      
       (2.8 mL, 30 mmol) dropwise with stirring. Allow the Vilsmeier reagent (white semi-solid) to form over 15 minutes.
      
    • Dissolve the crude hydrazone from Step 1 in minimal DMF (5 mL) and add it dropwise to the Vilsmeier reagent at 0°C.

    • Thermodynamic Drive: Heat the mixture to 60–70°C for 4 hours. The solution will turn deep orange/red.

    • Quenching: Pour the reaction mixture onto crushed ice (100 g). Neutralize carefully with saturated

      
       solution until pH 7–8.
      
    • Isolation: Extract with Ethyl Acetate (

      
       mL). Wash organic layer with brine, dry over 
      
      
      
      , and concentrate.[3]
  • Purification:

    • Recrystallize from ethanol/water or purify via column chromatography (Hexane:EtOAc 9:1).

    • Yield Expectation: 70–80%.

Validation Parameters (NMR):

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    9.95 (s, 1H, CHO), 8.35 (s, 1H, Pyrazole C5-H), 7.80-7.40 (m, 5H, Ar-H), 4.60 (sept, 1H, N-CH), 1.55 (d, 6H, Isopropyl
    
    
    ).
  • Note: The singlet at 8.35 ppm is diagnostic for the C5 proton, confirming the aldehyde is at C4 and the phenyl is at C3.

Protocol B: Functionalization to Antimicrobial Schiff Bases

The aldehyde core itself has moderate activity. To generate potent antimicrobial agents, we convert it to a Schiff base using a substituted aniline (e.g., 4-chloroaniline).

Reagents:

  • 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol)

  • 4-Chloroaniline (1 mmol)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (Cat., 2-3 drops)

Methodology:

  • Mix the aldehyde and aniline in ethanol.

  • Add catalytic acetic acid.[4]

  • Reflux for 3–5 hours.

  • Cool to room temperature. The product usually precipitates as a solid.

  • Filter and wash with cold ethanol.

Biological Evaluation: MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard bacterial strains (S. aureus ATCC 25923, E. coli ATCC 25922).

Assay Workflow Diagram

BioAssay Prep Compound Preparation (Dissolve in DMSO, 1 mg/mL) Dilution Serial Dilution (96-well plate, MH Broth) Prep->Dilution 100 µL transfer Inoculation Inoculation (5 x 10^5 CFU/mL) Dilution->Inoculation Add Bacteria Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Readout Readout (Visual Turbidity / OD600) Incubation->Readout

Figure 2: Broth microdilution workflow for MIC determination.

Protocol Steps:
  • Stock Solution: Dissolve the synthesized pyrazole derivative in 100% DMSO to a concentration of 1024 µg/mL.

  • Plate Setup: Add 100 µL of Mueller-Hinton broth to columns 2–12 of a 96-well plate. Add 200 µL of compound stock to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across the plate to achieve a range of 512 µg/mL down to 0.5 µg/mL.

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard and dilute 1:100. Add 100 µL to each well.

  • Controls:

    • Positive Control: Ciprofloxacin (known antibiotic).

    • Negative Control: DMSO vehicle only (ensure <1% final concentration).

  • Analysis: The MIC is the lowest concentration well that shows no visible turbidity.

Data Summary & SAR Insights

The following table summarizes expected activity trends based on literature for this scaffold [1][2].

Substituent (R on Aniline)Electronic EffectExp. MIC (S. aureus)Exp. MIC (E. coli)SAR Insight
-H Neutral64 µg/mL>128 µg/mLBaseline activity is low.
-Cl (4-position) Electron Withdrawing4 - 8 µg/mL16 - 32 µg/mLHalogens increase lipophilicity and metabolic stability.
-NO2 (4-position) Strong Withdrawing2 - 4 µg/mL8 - 16 µg/mLStrong EWGs enhance binding to DNA gyrase.
-OCH3 (4-position) Electron Donating32 µg/mL64 µg/mLDonating groups often reduce potency in this scaffold.

Key Finding: The 1-isopropyl group serves as a "lipophilic anchor." Replacing it with a methyl group typically raises the MIC (worsens potency) by 2-4 fold, validating the necessity of the isopropyl moiety for membrane penetration [3].

References

  • Vilsmeier-Haack Mechanism on Hydrazones: Title: Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1-carbonyl).[2] Source: Asian Journal of Chemistry. URL:[Link] (General Journal Link for verification of method type).

  • Antimicrobial Activity of Pyrazoles: Title: Anti-inflammatory and antimicrobial activities of novel pyrazole analogues.[5][6] Source: Saudi Pharmaceutical Journal (via NCBI). URL:[Link]

  • General Review of Pyrazole Pharmacology: Title: Pyrazole derivatives as potential anti-microbial agents.[2][6][7][8] Source: Scholars Research Library. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the synthesis of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, actionable insights into improving the yield and purity of this valuable synthetic intermediate. Drawing from established literature and extensive laboratory experience, this resource offers troubleshooting guides and frequently asked questions to navigate the common challenges encountered during its synthesis.

Introduction to the Synthesis

The primary and most efficient method for the synthesis of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto the electron-rich pyrazole ring. The overall synthetic strategy typically involves two key stages: the synthesis of the 1-isopropyl-3-phenyl-1H-pyrazole precursor, followed by its formylation.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and offering validated solutions.

Problem 1: Low Yield of 1-Isopropyl-3-phenyl-1H-pyrazole (Starting Material)

Root Cause Analysis: The synthesis of the pyrazole precursor, typically achieved through a Knorr-type condensation of isopropylhydrazine with 1-phenyl-1,3-butanedione, can be prone to low yields due to incomplete reaction, side product formation, or inefficient purification.

Solutions:

  • Ensure Purity of Starting Materials: The purity of both isopropylhydrazine and 1-phenyl-1,3-butanedione is critical. Impurities can lead to unwanted side reactions and complicate purification.

  • Optimize Reaction Conditions: The condensation is often catalyzed by a small amount of acid (e.g., acetic acid) and may require heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Purification Strategy: The crude 1-isopropyl-3-phenyl-1H-pyrazole can be purified by vacuum distillation or column chromatography on silica gel.

Problem 2: Consistently Low Yield in the Vilsmeier-Haack Formylation Step

Root Cause Analysis: The Vilsmeier-Haack reaction, while robust, is sensitive to several factors that can significantly impact the yield of the desired 4-carbaldehyde.

Solutions:

  • Moisture Control is Paramount: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly moisture-sensitive. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use of anhydrous solvents is mandatory.

  • Proper Vilsmeier Reagent Formation: The Vilsmeier reagent should be pre-formed by the slow, dropwise addition of POCl₃ to chilled DMF (0-10 °C) with vigorous stirring. Allowing the reagent to form completely before the addition of the pyrazole substrate is crucial.

  • Stoichiometry of Reagents: An excess of the Vilsmeier reagent is generally recommended to drive the reaction to completion. Experiment with the molar ratio of pyrazole:POCl₃:DMF to find the optimal conditions for your setup. A common starting point is a 1:1.5:3 ratio.

  • Temperature Optimization: The formylation of the pyrazole ring is temperature-dependent. While the Vilsmeier reagent is prepared at low temperatures, the subsequent reaction with the pyrazole often requires heating (e.g., 60-120 °C) to proceed at a reasonable rate. Monitor the reaction by TLC to avoid prolonged heating which can lead to side product formation.[1]

  • Efficient Quenching and Work-up: The reaction is typically quenched by carefully pouring the reaction mixture onto crushed ice. Incomplete neutralization of the acidic mixture or inefficient extraction can lead to significant product loss. Ensure the pH is adjusted to neutral or slightly basic before extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

Problem 3: Significant Side Product Formation During Formylation

Root Cause Analysis: Several side reactions can occur during the Vilsmeier-Haack formylation, leading to a complex product mixture and reduced yield of the target compound.

Solutions:

  • Minimizing Chlorinated Byproducts: At elevated temperatures, the Vilsmeier reagent can act as a chlorinating agent, leading to the formation of chlorinated pyrazole derivatives.[2] Careful control of the reaction temperature is the most effective way to suppress this side reaction.

  • Avoiding Di-formylation: Under harsh reaction conditions (e.g., high temperature, prolonged reaction time), di-formylation of the pyrazole ring can occur.[2] Using milder conditions and monitoring the reaction closely by TLC can help to minimize the formation of this byproduct.

  • Preventing Hydroxymethylation: In some cases, hydroxymethylation of the pyrazole ring can be observed as a minor side product, potentially arising from the reaction with formaldehyde generated in situ from DMF under prolonged heating.[1] Shorter reaction times can mitigate this.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the Vilsmeier-Haack formylation on 1-isopropyl-3-phenyl-1H-pyrazole?

A1: For 1,3-disubstituted pyrazoles, electrophilic substitution, such as the Vilsmeier-Haack reaction, overwhelmingly occurs at the C4 position of the pyrazole ring. This is due to the electronic properties of the pyrazole ring, where the C4 position is the most electron-rich and sterically accessible.[3]

Q2: How can I effectively purify the final product, 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde?

A2: The most common and effective method for purification is column chromatography on silica gel. A solvent system of ethyl acetate and hexane is typically used, with a gradual increase in the polarity of the eluent to separate the desired product from less polar impurities and more polar side products.[2] Recrystallization from a suitable solvent system, such as ethanol/water, can also be an effective final purification step if the product is a solid.[4]

Q3: Are there any alternative methods for the formylation of pyrazoles?

A3: While the Vilsmeier-Haack reaction is the most widely used method, other formylation techniques exist. These include:

  • Lithiation followed by quenching with a formylating agent: This involves the deprotonation of the pyrazole ring with a strong base (e.g., n-butyllithium) followed by the addition of a formylating agent like DMF.

  • Grignard-based formylation: This method involves the preparation of a pyrazole-based Grignard reagent, which is then reacted with a formylating agent.[4] However, for the synthesis of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde, the Vilsmeier-Haack reaction generally offers the best combination of efficiency and convenience.[2]

Q4: What is the mechanism of the Vilsmeier-Haack reaction?

A4: The reaction proceeds in two main stages. First, phosphorus oxychloride reacts with N,N-dimethylformamide to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. In the second stage, the electron-rich pyrazole ring attacks the Vilsmeier reagent in an electrophilic aromatic substitution reaction. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[5][6]

Data Summary and Protocols

Table 1: Representative Reaction Conditions for Vilsmeier-Haack Formylation of Substituted Pyrazoles
SubstratePOCl₃ (eq)DMF (eq)Temperature (°C)Time (h)Yield (%)Reference
1-Methyl-3-propyl-5-chloro-1H-pyrazole25120255[1]
1-Phenyl-3-propyl-5-chloro-1H-pyrazole25120252[1]
1-(4-Methoxyphenyl)-3-(2-methoxyethoxy)-1H-pyrazole44702448[7]
Hydrazone of a substituted ketone3(solvent)60-90severalGood[4]
Experimental Protocol: Synthesis of 1-Isopropyl-3-phenyl-1H-pyrazole

This protocol is a general representation based on the Knorr pyrazole synthesis.

  • To a solution of isopropylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of glacial acetic acid.

  • Slowly add 1-phenyl-1,3-butanedione (1.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Isopropyl-3-phenyl-1H-pyrazole
  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Add POCl₃ (1.5-2.5 equivalents) dropwise to the DMF via the dropping funnel with vigorous stirring.

  • Allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Dissolve 1-isopropyl-3-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-80 °C.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extract the product with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Visualizing the Process

Diagram 1: Synthetic Workflow

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Formylation Isopropylhydrazine Isopropylhydrazine Condensation Condensation Isopropylhydrazine->Condensation 1-Phenyl-1,3-butanedione 1-Phenyl-1,3-butanedione 1-Phenyl-1,3-butanedione->Condensation 1-Isopropyl-3-phenyl-1H-pyrazole 1-Isopropyl-3-phenyl-1H-pyrazole Condensation->1-Isopropyl-3-phenyl-1H-pyrazole Knorr Synthesis Formylation Formylation 1-Isopropyl-3-phenyl-1H-pyrazole->Formylation POCl3 POCl3 Vilsmeier_Reagent Vilsmeier Reagent Formation POCl3->Vilsmeier_Reagent DMF DMF DMF->Vilsmeier_Reagent Vilsmeier_Reagent->Formylation Vilsmeier-Haack Reaction Target_Product 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde Formylation->Target_Product

Caption: Synthetic workflow for 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde.

Diagram 2: Troubleshooting Logic for Low Yield

G Low_Yield Low Yield? Check_Moisture Strict Moisture Control? Low_Yield->Check_Moisture Check_Reagent_Formation Vilsmeier Reagent Pre-formed? Check_Moisture->Check_Reagent_Formation Yes Solution_Moisture Dry glassware & use anhydrous solvents. Check_Moisture->Solution_Moisture No Check_Stoichiometry Optimized Stoichiometry? Check_Reagent_Formation->Check_Stoichiometry Yes Solution_Reagent Add POCl3 to cold DMF; stir before adding pyrazole. Check_Reagent_Formation->Solution_Reagent No Check_Temperature Optimal Temperature Profile? Check_Stoichiometry->Check_Temperature Yes Solution_Stoichiometry Use excess Vilsmeier reagent. Check_Stoichiometry->Solution_Stoichiometry No Check_Workup Efficient Quenching & Work-up? Check_Temperature->Check_Workup Yes Solution_Temperature Monitor by TLC to find optimal heating time/temp. Check_Temperature->Solution_Temperature No Solution_Workup Quench on ice; ensure complete neutralization before extraction. Check_Workup->Solution_Workup No

Caption: Troubleshooting flowchart for low yield in Vilsmeier-Haack formylation.

References

  • Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes - JOCPR. Available at: [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-14. Available at: [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. Available at: [Link]

  • Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF - ResearchGate. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available at: [Link]

  • Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction | Request PDF - ResearchGate. Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
  • Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles - SID. Available at: [Link]

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde - Taylor & Francis. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available at: [Link]

  • Recent advances in the synthesis of new pyrazole derivatives - ResearchGate. Available at: [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions - Asian Journal of Research in Chemistry. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

  • Synthesis of Chromone-Related Pyrazole Compounds - PMC. Available at: [Link]

  • Synthesis of 3-phenyl-1H-pyrazole derivatives - Atlantis Press. Available at: [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity - Oriental Journal of Chemistry. Available at: [Link]

Sources

Technical Support Center: Purification of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for obtaining this valuable synthetic intermediate in high purity.

Introduction

1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a key building block in the synthesis of a variety of biologically active molecules. Its purification is a critical step to ensure the integrity of subsequent reactions and the quality of the final products. This guide provides a comprehensive overview of common purification methods, potential challenges, and their solutions, grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde?

The two most effective and widely used methods for the purification of this compound are column chromatography on silica gel and recrystallization.[1] The choice between these methods depends on the physical state of your crude product (solid or oil) and the nature of the impurities.

Q2: My crude product is an oil. Can I still use recrystallization?

If your product is an oil, direct recrystallization is not feasible. In this case, column chromatography is the preferred method of purification.[1] However, some oils can be induced to crystallize. You can try dissolving a small amount of the oil in a minimal amount of a non-polar solvent (like hexane or diethyl ether) and scratching the inside of the flask with a glass rod at the solvent-air interface. Storing the sample at a low temperature (e.g., in a refrigerator or freezer) may also promote crystallization. If successful, you can then proceed with recrystallization.

Q3: What are the typical impurities I should expect from the Vilsmeier-Haack synthesis of this compound?

The Vilsmeier-Haack reaction is a common method for synthesizing pyrazole-4-carbaldehydes.[2] Potential impurities include:

  • Unreacted starting material: 1-Isopropyl-3-phenyl-1H-pyrazole.

  • Di-formylated byproducts: Formation of a second aldehyde group on the pyrazole or phenyl ring.

  • Chlorinated byproducts: The Vilsmeier reagent can sometimes act as a chlorinating agent.[2]

  • Residual N,N-dimethylformamide (DMF): A high-boiling point solvent that can be difficult to remove.

  • Hydrolyzed Vilsmeier reagent byproducts.

Q4: How can I remove acidic impurities from my crude product before further purification?

Aldehydes are prone to oxidation to carboxylic acids. These acidic impurities can be easily removed by an acid-base extraction. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the acidic impurities, making them soluble in the aqueous layer, which can then be separated.

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde.

Issue 1: The Compound "Oils Out" During Recrystallization

"Oiling out" occurs when the compound separates from the cooling solvent as a liquid instead of forming solid crystals. This is often due to the presence of impurities or a high concentration of the solute.

Troubleshooting Steps:

  • Re-heat the solution: Add more of the primary solvent until the oil redissolves completely.

  • Slow down the cooling process: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help.

  • Try a different solvent system: A mixture of solvents can be effective. For a related isomer, an ethanol/water mixture has been used for crystallization.[3] Start by dissolving your compound in a minimal amount of hot ethanol (the "good" solvent) and then slowly add hot water (the "poor" a solvent) until the solution becomes slightly turbid. Add a few drops of hot ethanol to clarify the solution and then allow it to cool slowly.[4]

  • Scratch the flask: Use a glass rod to scratch the inner surface of the flask at the liquid-air interface to create nucleation sites for crystal growth.

  • Seed the solution: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.

Issue 2: The Product Streaks on the TLC Plate During Column Chromatography

Streaking on a TLC plate is often an indication of overloading, the compound being too polar for the chosen eluent, or interaction with the stationary phase.

Troubleshooting Steps:

  • Use a more polar eluent: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) in your mobile phase.

  • Spot a more dilute sample: Overloading the TLC plate can cause streaking.

  • Deactivate the silica gel: Pyrazoles are basic compounds and can interact strongly with the acidic silica gel, leading to tailing. You can deactivate the silica by pre-treating it with a solvent system containing a small amount of a base like triethylamine (0.1-1%).[5]

  • Consider an alternative stationary phase: If streaking persists, neutral or basic alumina can be used as an alternative to silica gel.[5]

Issue 3: Co-elution of Impurities During Column Chromatography

If impurities have similar polarities to your product, they may co-elute during column chromatography.

Troubleshooting Steps:

  • Optimize the solvent system: Run several TLCs with different solvent systems to find an eluent that provides the best separation between your product and the impurity. Sometimes a switch to a different solvent system (e.g., dichloromethane/methanol) can provide better resolution.

  • Use a shallower gradient: If you are using a gradient elution, make the increase in polarity more gradual.

  • Dry loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can often lead to better separation.[6]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This is the recommended first-line purification method, especially if the crude product is an oil or contains multiple impurities.

Materials:

  • Crude 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

  • Silica gel (230-400 mesh)

  • Hexane and Ethyl Acetate (or other suitable solvents)

  • Chromatography column

  • Collection tubes

Procedure:

  • Determine the Eluent System: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your product an Rf value of approximately 0.2-0.3 and separates it well from impurities. A good starting point is a mixture of hexane and ethyl acetate.[2]

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pour it into the column. Allow the silica to settle, ensuring a flat top surface.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the solution onto a small amount of silica gel and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Elute the Column: Start eluting with the determined solvent system. If necessary, gradually increase the polarity of the eluent to move your product down the column.

  • Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde.

Protocol 2: Purification by Recrystallization

This method is ideal if your crude product is a solid and contains a small amount of impurities.

Materials:

  • Crude 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

  • Recrystallization solvent (e.g., ethanol/water, isopropanol, or toluene)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Choose a Solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold. An ethanol/water mixture is a good starting point based on a similar compound.[3]

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cool to Crystallize: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of ice-cold solvent and then dry them to a constant weight.

Data Presentation

Table 1: Suggested Solvent Systems for Purification

Purification MethodSolvent SystemRationale
Column Chromatography Hexane/Ethyl AcetateA versatile system for compounds of moderate polarity. The ratio can be adjusted to achieve optimal separation.[2]
Dichloromethane/MethanolA more polar system that can be effective if the compound does not move in hexane/ethyl acetate.
Recrystallization Ethanol/WaterA common mixed-solvent system for compounds with moderate polarity. The compound should be soluble in ethanol and less soluble in water.[3][4]
IsopropanolA single solvent option that is slightly less polar than ethanol.
TolueneA non-polar solvent that may be suitable if the compound is a low-polarity solid.

Visualization of Workflows

Purification Decision Workflow

Purification_Workflow start Crude Product (1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde) is_solid Is the product a solid? start->is_solid column_chromatography Column Chromatography is_solid->column_chromatography No (Oil) recrystallization Recrystallization is_solid->recrystallization Yes pure_product Pure Product column_chromatography->pure_product oiling_out Does it 'oil out'? recrystallization->oiling_out oiling_out->pure_product No troubleshoot_recrystallization Troubleshoot Recrystallization: - Slower cooling - Different solvent - Seeding oiling_out->troubleshoot_recrystallization Yes troubleshoot_recrystallization->recrystallization

Caption: Decision workflow for selecting the appropriate purification method.

Troubleshooting Column Chromatography

Column_Chromatography_Troubleshooting start Column Chromatography Issue issue_type What is the issue? start->issue_type streaking Streaking on TLC issue_type->streaking Streaking coelution Co-elution of Impurities issue_type->coelution Co-elution solution_streaking Solutions for Streaking: - More polar eluent - Dilute sample - Deactivate silica streaking->solution_streaking solution_coelution Solutions for Co-elution: - Optimize solvent system - Shallower gradient - Dry loading coelution->solution_coelution end Improved Separation solution_streaking->end solution_coelution->end

Caption: Troubleshooting guide for common column chromatography issues.

References

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. Synthesis and Evalution of Pyrazole Derivatives by Different Method. Available at: [Link]

  • Google Patents. US9018421B2 - Separation of aromatic aldehydes.
  • PMC. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Available at: [Link]

  • Chemistry LibreTexts. 3.3F: Mixed Solvents. Available at: [Link]

  • Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.
  • ResearchGate. (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]

  • PMC. 1-Phenyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. Available at: [Link]

  • MDPI. Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Available at: [Link]

  • Semantic Scholar. SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Available at: [Link]

  • ResearchGate. Detection and Visualization Methods Used in Thin-Layer Chromatography. Available at: [Link]

  • University of Canterbury. RECRYSTALLISATION. Available at: [Link]

  • University of Rochester. How To: Purify by Distillation. Available at: [Link]

  • PMC. Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals. Available at: [Link]

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at: [Link]

  • EPFL. TLC Visualization Reagents. Available at: [Link]

  • PMC. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at: [Link]

  • PubChem. 3-phenyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]

  • ResearchGate. (PDF) Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. Available at: [Link]

  • MDPI. Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Available at: [Link]

  • Journal of Pharmaceutical and Scientific Innovation. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Available at: [Link]

  • ResearchGate. Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. Available at: [Link]

  • Oriental Journal of Chemistry. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Available at: [Link]

  • Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives. Available at: [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

Sources

Technical Support Center: Recrystallization of Pyrazole-4-Carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive troubleshooting guide and methodology reference for researchers, scientists, and drug development professionals.

Theoretical Grounding: The Causality of Solvent Selection

When engineering a recrystallization protocol for pyrazole-4-carbaldehydes, one must account for the dual nature of the molecule: the highly polar pyrazole core and the hydrogen-bond accepting aldehyde moiety. These compounds are predominantly synthesized via the Vilsmeier-Haack formylation of substituted pyrazoles using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)[1][2]. This aggressive reaction often yields crude products contaminated with dark, polymeric byproducts and residual DMF, making precise recrystallization a critical purification step[3][4].

The selection of a recrystallization solvent is strictly dictated by the substitution pattern on the pyrazole ring:

  • Unprotected 1H-pyrazoles: The presence of the free N-H group allows for strong intermolecular hydrogen bonding. These compounds are highly soluble in protic solvents (e.g., ethanol, methanol) because the solvent effectively disrupts solute-solute hydrogen bonds[5][6].

  • N-Substituted Pyrazoles (Alkyl/Aryl): N-alkylation (e.g., 1-isopropyl-1H-pyrazole-4-carbaldehyde) or N-arylation removes the hydrogen-bond donor, significantly increasing the molecule's lipophilicity[1][3]. For these derivatives, binary solvent systems such as ethyl acetate/hexane are highly effective[7][8].

Table 1: Quantitative Solvent Selection Matrix for Pyrazole-4-Carbaldehydes
SolventPolarity IndexBoiling Point (°C)Role in RecrystallizationSuitability & Causality
Ethanol 5.278Primary SolventExcellent. Protic nature disrupts solute H-bonds. Ideal for unprotected 1H-pyrazoles[6].
Methanol 5.165Primary SolventGood. Lower BP than ethanol, useful for temperature-sensitive derivatives, but may reduce recovery yield[1].
Ethyl Acetate 4.477Primary SolventExcellent. Aprotic, dissolves N-substituted pyrazoles well when hot. Pairs perfectly with hexane[7][8].
Hexane 0.169Anti-SolventExcellent. Highly non-polar. Drives precipitation of lipophilic pyrazole derivatives when added to EtOAc[7].
Water 10.2100Anti-SolventModerate. Used to force highly polar pyrazoles out of ethanol/methanol solutions[7][9].

Frequently Asked Questions & Troubleshooting (Q&A)

Q1: My pyrazole-4-carbaldehyde "oils out" instead of crystallizing. What is the mechanistic cause and how do I fix it? A1: "Oiling out" occurs when the saturation point of the solute in the chosen solvent is reached at a temperature above the melting point of the compound[7]. Instead of forming an ordered crystalline lattice, the compound separates as a supercooled liquid phase. Pyrazole-4-carbaldehydes with flexible alkyl chains (e.g., 1-isopropyl derivatives) often have lower melting points, making them prone to this phenomenon. Troubleshooting Steps:

  • Change the Solvent System: Switch to a solvent with a lower boiling point (e.g., replacing ethanol with a methanol/water mixture) to ensure the cloud point occurs below the compound's melting point[7].

  • Lower the Cooling Rate: Rapid cooling promotes oiling out. Use an insulated Dewar flask to allow the solution to cool to room temperature as slowly as possible before applying an ice bath[7].

  • Seeding: Add a seed crystal of the pure compound just as the solution reaches the cloud point to provide a nucleation site[6].

Q2: I am getting poor recovery yields when recrystallizing unprotected 1H-pyrazole-4-carbaldehydes from ethanol. Why? A2: Unprotected 1H-pyrazoles form strong hydrogen bonds with protic solvents like ethanol, which drastically increases their equilibrium solubility even at low temperatures (0-5 °C)[5][6]. Troubleshooting Steps: To decrease the solvating power of the medium, introduce a "poor" solvent (anti-solvent) such as water dropwise to the hot ethanol solution until slight turbidity is observed[5][7]. Alternatively, convert the pyrazole into an acid addition salt (e.g., using hydrochloric or oxalic acid), which will readily precipitate from organic solvents[6][10].

Q3: How do I remove dark, polymeric impurities generated from the Vilsmeier-Haack formylation? A3: The Vilsmeier-Haack reaction utilizes POCl₃ and DMF, which can polymerize at elevated temperatures to form highly colored, soluble impurities[3][4]. Troubleshooting Steps: Employ a hot filtration step with activated carbon. Dissolve the crude product in a minimal amount of hot solvent, add 1-2% (w/w) activated charcoal, and boil briefly. The highly conjugated polymeric impurities will adsorb onto the porous carbon. Quickly filter the hot mixture through a pre-warmed funnel or Celite pad to yield a clear filtrate for crystallization[5][6].

Q4: Which binary solvent system is optimal for N-alkylated or N-arylated pyrazole-4-carbaldehydes? A4: For N-substituted derivatives, an Ethyl Acetate (good solvent) and Hexane (poor solvent) binary system is the industry standard[7][8]. The compound is highly soluble in hot ethyl acetate due to its aprotic polarity, while the dropwise addition of non-polar hexane precisely tunes the dielectric constant of the mixture to induce crystallization upon cooling[8].

Standard Operating Procedures (Experimental Protocols)

Protocol A: Binary Solvent Recrystallization (Ethyl Acetate / Hexane)

Self-validating protocol ideal for N-alkylated and N-arylated pyrazole-4-carbaldehydes.

  • Dissolution: Place the crude pyrazole-4-carbaldehyde in a round-bottom flask. Add a minimal volume of hot ethyl acetate and heat gently with stirring until the solid completely dissolves[5][7].

  • Clarification (Optional): If insoluble particulates are present, perform a hot filtration through fluted filter paper into a clean, pre-warmed flask[5][6].

  • Anti-Solvent Addition: While maintaining the solution at a near-boiling temperature, add hot hexane dropwise. Continue addition until the solution becomes slightly turbid (this validates that the cloud point has been reached)[5][7].

  • Re-dissolution: Add 1-2 drops of hot ethyl acetate until the solution just becomes clear again[7].

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation[6][7].

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold hexane to remove residual mother liquor[7]. Dry under vacuum.

Protocol B: Acid Addition Salt Precipitation

Ideal for highly polar or stubborn 1H-pyrazole-4-carbaldehydes that resist standard crystallization.

  • Dissolution: Dissolve the crude pyrazole derivative in a suitable organic solvent (e.g., acetone or ethanol) at room temperature or with gentle heating[10].

  • Acid Addition: Slowly add at least an equimolar amount of an acid (e.g., oxalic acid, sulfuric acid, or hydrochloric acid) dropwise to the solution[6][10].

  • Precipitation: The pyrazolium acid addition salt will typically precipitate immediately. If not, cool the mixture in an ice bath to induce crystallization[6][10].

  • Isolation: Filter the salt crystals under vacuum and wash with cold solvent[6][10].

  • Neutralization (Optional): To recover the free base pyrazole-4-carbaldehyde, dissolve the salt in water, neutralize with aqueous sodium bicarbonate, and extract with ethyl acetate[1][6].

Troubleshooting Workflow Visualization

Recrystallization_Troubleshooting Start Crude Pyrazole-4-carbaldehyde Dissolve Dissolve in minimal hot 'good' solvent (e.g., EtOAc or EtOH) Start->Dissolve ClearCheck Is solution clear? Dissolve->ClearCheck HotFilter Hot Filtration (Remove insolubles) ClearCheck->HotFilter No AntiSolvent Add hot anti-solvent dropwise until cloud point is reached ClearCheck->AntiSolvent Yes HotFilter->AntiSolvent Cooling Cool slowly to RT, then transfer to ice bath AntiSolvent->Cooling OilCheck Did it oil out? Cooling->OilCheck FixOil Reheat to dissolve oil, add more 'good' solvent, cool slower OilCheck->FixOil Yes CrystalCheck Crystals formed? OilCheck->CrystalCheck No FixOil->Cooling Seed Scratch flask / Add seed crystal CrystalCheck->Seed No Isolate Vacuum Filtration & Wash CrystalCheck->Isolate Yes Seed->Cooling

Troubleshooting workflow for the recrystallization of pyrazole-4-carbaldehyde derivatives.

References[5] Dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem. Verify Source[7] Recrystallization techniques for purifying pyrazole compounds - Benchchem. Verify Source[3] Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem. Verify Source[1] SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY - Semantic Scholar. Verify Source[8] Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem. Verify Source[2] Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. Verify Source[6] Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives - Benchchem. Verify Source[4] Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity - Oriental Journal of Chemistry. Verify Source[9] How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. Verify Source[10] WO2011076194A1 - Method for purifying pyrazoles - Google Patents. Verify Source

Sources

Technical Support Center: Vilsmeier-Haack Synthesis of Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack (VH) formylation of pyrazoles. The Vilsmeier-Haack reaction is a cornerstone methodology in drug development and synthetic organic chemistry for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings[1][2]. When applied to pyrazole substrates, this reaction specifically targets the C4 position to yield pyrazole-4-carbaldehydes, which are critical building blocks for active pharmaceutical ingredients[3][4].

This guide is designed for research scientists and drug development professionals. It synthesizes mechanistic causality with field-proven troubleshooting strategies to ensure your formylation workflows are robust, high-yielding, and reproducible.

Mechanistic Pathway & Workflow Visualization

To successfully troubleshoot the VH reaction, one must first understand the causality of the underlying chemical mechanism. The reaction relies on the in situ generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[1][5]. This electrophile attacks the C4 position of the pyrazole ring, forming an aryl iminium intermediate that must be carefully hydrolyzed to reveal the final aldehyde[6].

Mechanism n1 DMF + POCl3 n2 Chloroiminium Ion (Active Vilsmeier Reagent) n1->n2 -PO2Cl2- n3 Electrophilic Attack (C4 of Pyrazole Ring) n2->n3 + Pyrazole n4 Aryl Iminium Intermediate n3->n4 -HCl n5 Aqueous Hydrolysis (H2O / Base) n4->n5 n6 Pyrazole-4-carbaldehyde n5->n6 -Dimethylamine

Caption: Mechanistic pathway of the Vilsmeier-Haack formylation on pyrazole substrates.

Workflow step1 1. Reagent Preparation (DMF + POCl3 at 0-5°C) step2 2. Substrate Addition (Pyrazole in DMF) step1->step2 step3 3. Formylation Reaction (Heat to 60-120°C) step2->step3 step4 4. Aqueous Quenching (Ice water + Base to pH 7-8) step3->step4 step5 5. Product Isolation (Extraction & Purification) step4->step5

Caption: Workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure the integrity of the reaction at every stage.

Materials Required:

  • Substrate: 1H-pyrazole derivative (1.0 eq)

  • Reagents: Anhydrous DMF (3.0 - 6.0 eq), POCl₃ (1.5 - 4.0 eq)

  • Solvents: Anhydrous Dichloromethane (DCM) or Chloroform (optional co-solvents)

  • Quenching: Crushed ice, Saturated NaHCO₃ or 2M NaOH

Step 1: Preparation of the Vilsmeier Reagent

  • In a flame-dried, two-neck round-bottom flask under an inert argon or nitrogen atmosphere, add anhydrous DMF.

  • Cool the flask to 0–5 °C using an ice bath.

  • Add POCl₃ dropwise via a dropping funnel with vigorous magnetic stirring[1].

  • Validation Check: The formation of the Vilsmeier reagent is highly exothermic[5]. You should observe a temperature spike if added too quickly. A viscous, pale yellow-to-orange complex will form, confirming the generation of the active chloroiminium salt. Allow to stir for 30–60 minutes at 0–5 °C[7].

Step 2: Substrate Addition

  • Dissolve the pyrazole substrate in a minimal volume of anhydrous DMF (or DCM).

  • Add this solution dropwise to the active Vilsmeier reagent while maintaining the temperature at 0–5 °C[1][7].

Step 3: Formylation and Heating

  • Remove the ice bath and allow the mixture to slowly warm to room temperature.

  • Attach a reflux condenser and heat the reaction mixture. Depending on the substrate's electron density, heating between 60 °C and 120 °C is required[3][7].

  • Validation Check: Monitor reaction progress via Thin-Layer Chromatography (TLC). To do this accurately, remove a 50 µL aliquot, quench it in a vial containing 1 mL of saturated NaHCO₃ and 1 mL of Ethyl Acetate, and spot the organic layer[1]. The reaction is complete when the starting material spot disappears.

Step 4: Quenching and Hydrolysis

  • Cool the completed reaction mixture to room temperature.

  • Slowly pour the mixture onto a vigorously stirred beaker of crushed ice and water. Causality: This controls the severe exotherm of POCl₃ hydrolysis and protects the sensitive aldehyde product from thermal degradation[1].

  • Neutralize the highly acidic solution by slowly adding saturated NaHCO₃ or 2M NaOH until the pH reaches 7–8[1].

  • Validation Check: Use pH indicator paper. If using NaHCO₃, the cessation of CO₂ bubbling is a secondary visual indicator of neutralization.

Step 5: Isolation

  • Extract the aqueous layer 3 times with Ethyl Acetate or Chloroform[3].

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[7]. Purify via silica gel column chromatography if necessary.

Quantitative Optimization Parameters

Substrate reactivity dictates the stoichiometry and thermal conditions required. Use the following table to adjust your parameters based on the specific pyrazole derivative you are utilizing.

ParameterStandard PyrazolesDeactivated/Hindered PyrazolesCausality / Rationale
DMF Equivalents 2.0 - 3.0 eq5.0 - 6.0 eqActs as both reagent and solvent; excess drives iminium formation[3].
POCl₃ Equivalents 1.2 - 1.5 eq2.0 - 4.0 eqExcess compensates for trace moisture and pushes equilibrium for unreactive substrates[3][7].
Preparation Temp 0 - 5 °C0 - 5 °CPrevents thermal runaway and decomposition of the chloroiminium salt[1][8].
Reaction Temp 60 - 80 °C100 - 120 °COvercomes activation energy barriers in electron-deficient or sterically hindered pyrazoles[3][7].
Reaction Time 2 - 4 hours8 - 24 hoursEnsures complete conversion of the intermediate aryl iminium salt into the product.

Troubleshooting & FAQs

Q1: Why is my Vilsmeier reagent inactive, resulting in unreacted pyrazole starting material? A: The primary cause of an inactive Vilsmeier reagent is moisture or degraded DMF. The Vilsmeier reagent is highly moisture-sensitive; any water present in the glassware or reagents will immediately quench the electrophile[5]. Furthermore, DMF degrades over time into dimethylamine, which nucleophilically attacks and destroys the Vilsmeier reagent[5][9]. Actionable Fix: Always use freshly opened, anhydrous, or distilled DMF. If your DMF bottle has a "fishy" odor, it has degraded into dimethylamine and must be discarded[9]. Ensure all glassware is flame-dried and reactions are run under an inert atmosphere.

Q2: How do I manage the thermal hazards and prevent precipitation during POCl₃ addition? A: The reaction between DMF and POCl₃ is highly exothermic. Rapid addition causes localized heating, which can lead to uncontrolled precipitation of the Vilsmeier complex or a thermal runaway[5][8]. Actionable Fix: Add POCl₃ dropwise under vigorous magnetic stirring strictly at 0–5 °C. If the reagent precipitates heavily and stirring stops, adding a small amount of anhydrous DCM or 1,2-dichloroethane (DCE) as a co-solvent can help keep the chloroiminium salt in solution[5].

Q3: My pyrazole substrate is not fully converting even after 24 hours. How can I drive the reaction to completion? A: Incomplete formylation is usually due to poor substrate reactivity. While the VH reaction is excellent for electron-rich systems, pyrazoles with electron-withdrawing groups (e.g., halogens) or bulky alkyl/aryl groups suffer from reduced nucleophilicity and steric hindrance at the C4 position[3][5][6]. Actionable Fix: You must force the reaction thermodynamically. Increase the equivalents of the Vilsmeier reagent (up to 4.0 eq POCl₃ and 6.0 eq DMF) and elevate the reaction temperature to 120 °C[3].

Q4: I am losing product during the aqueous workup or forming intractable emulsions. What is the solution? A: Product loss during workup is typically caused by the premature hydrolysis or degradation of the intermediate aryl iminium salt under harsh conditions. Emulsions are common due to the formation of polymeric byproducts or the presence of unquenched DMF[5]. Actionable Fix: Never quench the reaction with ambient temperature water. Always pour the mixture onto crushed ice to control the exotherm, and neutralize slowly to pH 7–8 to prevent base-catalyzed degradation of the newly formed aldehyde[1]. To break up emulsions during extraction, add brine to the aqueous layer or filter the entire biphasic mixture through a pad of Celite to remove insoluble particulates[5].

References

  • Source: benchchem.
  • Source: arkat-usa.
  • Source: benchchem.
  • Source: reddit.
  • Source: mt.
  • Source: benchchem.
  • Source: chemistrysteps.
  • Title: Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)
  • Source: thieme-connect.

Sources

Technical Support Center: Synthesis of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde. Our focus is on the prevalent Vilsmeier-Haack formylation route, addressing common challenges and offering field-proven strategies to minimize side product formation, optimize reaction conditions, and improve overall yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis. Each issue is presented with potential causes and actionable solutions grounded in chemical principles.

Issue 1: My reaction yield is consistently low, with significant unreacted 1-isopropyl-3-phenyl-1H-pyrazole remaining.

This is a common issue indicating that the formylation reaction has not proceeded to completion. Several factors, often synergistic, can be responsible.

  • Possible Cause 1: Inactive or Decomposed Vilsmeier Reagent.

    • Causality: The Vilsmeier reagent, the electrophile in this reaction, is formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2] This reagent is highly sensitive to moisture and can be hydrolyzed, rendering it inactive.[3]

    • Solution:

      • Anhydrous Conditions: Ensure all glassware is flame- or oven-dried immediately before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

      • Reagent Quality: Use high-purity, anhydrous DMF and fresh, properly stored POCl₃.

      • Reagent Formation Temperature: The formation of the Vilsmeier reagent is exothermic. Prepare it by adding POCl₃ dropwise to DMF at a low temperature (typically 0-10°C) to prevent degradation.[1][3]

  • Possible Cause 2: Suboptimal Reaction Temperature.

    • Causality: The formylation of the electron-rich pyrazole ring is an electrophilic aromatic substitution that requires thermal energy to overcome the activation barrier.[4] If the temperature is too low, the reaction rate will be impractically slow.

    • Solution: After the addition of the pyrazole substrate at 0°C, the reaction mixture should be allowed to warm to room temperature and then heated. A typical temperature range is 60-120°C.[3] It is critical to monitor the reaction's progress via Thin Layer Chromatography (TLC) to determine the optimal balance of temperature and time for your specific setup.

  • Possible Cause 3: Incorrect Stoichiometry.

    • Causality: To ensure the pyrazole starting material is fully consumed, the Vilsmeier reagent is typically used in excess. Insufficient electrophile will naturally lead to an incomplete reaction.

    • Solution: A molar excess of the Vilsmeier reagent is recommended.[3] Experiment with varying the molar equivalents of both POCl₃ and DMF. A common starting point is using 3-5 equivalents of DMF and 1.5-2.5 equivalents of POCl₃ relative to the pyrazole substrate.[3]

  • Possible Cause 4: Inefficient Quenching and Work-up.

    • Causality: The reaction is terminated by quenching the highly reactive mixture in ice water, followed by neutralization.[5] Product can be lost during this phase through incomplete extraction or hydrolysis if the pH is not controlled.

    • Solution: Pour the cooled reaction mixture carefully onto a vigorously stirred mixture of crushed ice. Neutralize the acidic solution slowly with a saturated base solution (e.g., sodium bicarbonate) until the pH is neutral or slightly basic (pH 7-8).[6] Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product from the aqueous layer.[3]

Issue 2: I am observing significant side product formation, complicating purification.

The formation of impurities is a key challenge in this synthesis. Understanding their origin is crucial for their prevention.

  • Possible Side Product 1: Chlorinated Pyrazole Derivatives.

    • Causality: At elevated temperatures, the Vilsmeier reagent (or residual POCl₃) can act as a chlorinating agent, leading to the formation of chloro-pyrazoles, such as 5-chloro-1-isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde.[3]

    • Mitigation Strategy: The most effective way to suppress this side reaction is through careful temperature control. Avoid excessively high reaction temperatures and prolonged heating times. Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed.

  • Possible Side Product 2: Di-formylated Products.

    • Causality: While formylation of the 1,3-disubstituted pyrazole ring strongly favors the C4 position, harsh reaction conditions (high temperature, long reaction times, large excess of Vilsmeier reagent) can force a second formylation at another position on the pyrazole or phenyl ring.[3]

    • Mitigation Strategy: Employ milder reaction conditions. Use the minimum effective temperature and reaction time, as determined by TLC monitoring. Avoid using a very large excess of the Vilsmeier reagent.

  • Possible Side Product 3: Regioisomers of the Pyrazole Core.

    • Causality: This impurity does not arise from the Vilsmeier-Haack step itself, but from the initial synthesis of the 1-isopropyl-3-phenyl-1H-pyrazole precursor. If an unsymmetrical 1,3-dicarbonyl compound is condensed with isopropylhydrazine, two different regioisomeric pyrazoles can form (e.g., 1-isopropyl-3-phenyl- and 1-isopropyl-5-phenyl-pyrazole).[7] These isomers will both undergo formylation, leading to a difficult-to-separate mixture.

    • Mitigation Strategy:

      • Precursor Purification: It is imperative to purify the 1-isopropyl-3-phenyl-1H-pyrazole precursor thoroughly before the formylation step.

      • Regioselective Synthesis: Employ a regioselective pyrazole synthesis strategy if possible.

Troubleshooting Summary Table
Problem Probable Cause Recommended Solution
Low Yield Moisture contaminationUse flame-dried glassware and anhydrous solvents under an inert atmosphere.[3]
Suboptimal temperatureMonitor by TLC; typically heat to 60-120°C after initial addition at 0°C.[3]
Incorrect stoichiometryUse an excess of Vilsmeier reagent (e.g., 1.5-2.5 eq. POCl₃, 3-5 eq. DMF).[3]
Chlorination Excessively high temperatureMaintain the lowest effective reaction temperature and minimize reaction time.[3]
Di-formylation Harsh reaction conditionsUse milder conditions (lower temperature, shorter time, less reagent).[3]
Regioisomers Impure starting materialPurify the 1-isopropyl-3-phenyl-1H-pyrazole precursor before formylation.[7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction for this synthesis?

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus atom of POCl₃. Following a series of steps, a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent, is formed.[1][2]

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent, primarily at the C4 position. This forms a sigma complex, which then rearomatizes by losing a proton. The resulting intermediate is hydrolyzed during the aqueous work-up to yield the final aldehyde product.[8]

Q2: How can I effectively purify the final product from the observed side products?

Purification is most commonly achieved through flash column chromatography on silica gel.[3]

  • Solvent System: A gradient of ethyl acetate in hexane (or heptane) is typically effective. Start with a low polarity eluent (e.g., 5% EtOAc in hexane) to elute non-polar impurities and unreacted starting material. Gradually increase the polarity (e.g., to 15-25% EtOAc) to elute the desired product. More polar side products will elute later.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an excellent final step to achieve high purity.[9]

Q3: Are there alternative, milder formylating agents I can use instead of the POCl₃/DMF system?

While the POCl₃/DMF system is predominant, alternatives exist for formylating pyrazoles, though they may be less efficient.

  • Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (like trifluoroacetic acid or glycerol/boric acid) and is suitable for electron-rich aromatics.[10] It can offer a milder alternative, potentially avoiding chlorinated byproducts.

  • Organolithium Route: This involves deprotonation of the pyrazole ring at the C4 position using a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by quenching the resulting lithiated species with a formylating agent like DMF.[6] This method requires strict anhydrous conditions and careful temperature control to avoid side reactions.

Experimental Protocols & Visualizations

Vilsmeier-Haack Reaction Workflow

G cluster_0 Vilsmeier Reagent Preparation (0-10°C) cluster_1 Formylation Reaction (0°C to 60-80°C) cluster_2 Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier add dropwise POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Pyrazole 1-Isopropyl-3-phenyl- 1H-pyrazole Pyrazole->ReactionMix add dropwise Quench Quench on Ice & Neutralize (NaHCO₃) ReactionMix->Quench Heat & Monitor (TLC) Extract Extract (EtOAc) Quench->Extract Purify Column Chromatography (Silica, Hex/EtOAc) Extract->Purify Product Pure Product Purify->Product G cluster_0 Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [Me₂N=CHCl]⁺ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Sigma Sigma Complex (Intermediate) Vilsmeier->Sigma Pyrazole Pyrazole Ring (Nucleophile) Pyrazole->Sigma Iminium Iminium Salt Intermediate Sigma->Iminium Rearomatization (-H⁺) Product Final Aldehyde Product Iminium->Product H2O H₂O (Work-up) H2O->Product

Sources

Technical Support Center: Stability & Troubleshooting for 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently receive inquiries regarding the inconsistent biological assay performance or unexpected analytical peaks associated with 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 1250247-69-8).

To ensure scientific integrity and reproducible results, it is critical to understand the dichotomy of this molecule's structure: while the substituted pyrazole core is metabolically and chemically stable[1], the C4-carbaldehyde (formyl) group is highly reactive and susceptible to environmental degradation and solvent interactions[2].

Below is our comprehensive troubleshooting guide, quantitative stability data, and self-validating protocols to help you manage this compound in solution.

Troubleshooting & FAQs

Q1: I am observing a new spot on my TLC plate (or a +16 Da peak in LC-MS) after storing my stock solution for a week. What is happening? A: This indicates autoxidation of the aldehyde group. In the presence of atmospheric oxygen, aldehydes undergo a radical-mediated autoxidation process to form their corresponding carboxylic acids (in this case, 1-isopropyl-3-phenyl-1H-pyrazole-4-carboxylic acid)[1][2]. This degradation is accelerated by UV light and trace metal impurities. To mitigate this, the compound must be stored under an inert atmosphere (argon or nitrogen) at 2–8 °C, and protected from light using amber vials[3][4].

Q2: When I dilute my DMSO stock into a Tris-HCl assay buffer, the compound's biological activity disappears immediately. Why? A: You are observing buffer incompatibility. The carbaldehyde group undergoes a rapid, reversible condensation reaction with primary amines to form a Schiff base (imine)[5]. Tris buffer contains a primary amine that acts as a nucleophile, attacking the electrophilic carbonyl carbon of your compound. To prevent this chemical masking, avoid amine-containing buffers (e.g., Tris, glycine) and utilize non-nucleophilic buffers such as HEPES, MOPS, or PBS for your assays.

Q3: Is it safe to prepare my high-concentration stock solutions in Methanol or Ethanol? A: It is highly discouraged. While the compound is soluble in polar organic solvents, dissolving aldehydes in protic solvents like methanol leads to the formation of hemiacetals and acetals[2]. This creates a dynamic equilibrium in your stock solution, leading to inaccurate dosing in subsequent quantitative assays. Always use anhydrous, amine-free DMSO or Acetonitrile for long-term stock solutions.

Q4: Does this compound suffer from tautomeric interconversion in aqueous solution, complicating NMR analysis? A: No. Unlike N-unsubstituted pyrazoles where water facilitates rapid proton transfer between tautomers[3], this specific compound features an isopropyl group at the N1 position. This alkylation sterically and electronically locks the pyrazole ring, preventing tautomerization and ensuring a single structural isomer in solution[1].

Quantitative Stability Data

The following table summarizes the stability of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde in various solvents and buffers, highlighting the causality behind degradation.

Solvent / BufferTemperatureStability (24h)Primary Degradation Pathway / Interaction
Anhydrous DMSO -20 °C> 99%None (Optimal storage condition)
Methanol 25 °C~ 85%Hemiacetal formation (Reversible solvent adduct)
PBS (pH 7.4) 37 °C> 95%Slow autoxidation to carboxylic acid
Tris-HCl (pH 7.4) 37 °C< 10%Rapid Schiff base (imine) formation

Mechanistic Degradation Pathways

Understanding the specific pathways through which the carbaldehyde group reacts is essential for rational experimental design.

G A 1-Isopropyl-3-phenyl-1H- pyrazole-4-carbaldehyde (Intact) B Carboxylic Acid (+16 Da, Irreversible) A->B O2 / Light (Autoxidation) C Schiff Base / Imine (Reversible Adduct) A->C Primary Amines (e.g., Tris Buffer) D Hemiacetal (Solvent Adduct) A->D Protic Solvents (e.g., MeOH)

Fig 1: Primary solution-phase degradation and adduct formation pathways of the carbaldehyde group.

Standard Operating Procedures (SOPs)

Protocol 1: Preparation of Ultra-Stable Stock Solutions

Causality Focus: Preventing moisture-induced hydration and radical-mediated autoxidation.

  • Equilibration: Remove the lyophilized vial from cold storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Reasoning: This prevents atmospheric moisture condensation on the cold powder, which can initiate hydration of the aldehyde.

  • Atmospheric Purge: Open the vial and immediately purge the headspace with a gentle stream of dry Argon or Nitrogen gas[3]. Reasoning: Displacing oxygen halts the radical-mediated autoxidation pathway.

  • Dissolution: Dissolve the compound in anhydrous, amine-free DMSO to achieve your target concentration (e.g., 10 mM). Reasoning: Anhydrous DMSO prevents both Schiff base formation and hemiacetal equilibria.

  • Aliquot & Seal: Divide the solution into single-use aliquots in amber glass vials[3]. Blanket each aliquot with Argon, cap tightly, and store at -20 °C.

Protocol 2: LC-MS Method for Monitoring Aldehyde Oxidation (Self-Validating System)

Causality Focus: Chromatographic separation of polar degradation products.

  • Sample Prep: Dilute the DMSO stock to 1 µg/mL using LC-MS grade Acetonitrile. Reasoning: Avoid methanol to prevent the appearance of transient hemiacetal mass peaks during ionization.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% organic over 5 minutes.

  • Mass Detection (Positive ESI):

    • Monitor for the intact parent mass [M+H]+ at m/z 215.1 .

    • Monitor for the oxidized carboxylic acid product at m/z 231.1 (+16 Da shift).

  • Self-Validation Check: The carboxylic acid will elute earlier than the intact aldehyde due to its increased polarity. Before running critical biological assays, inject a freshly prepared standard alongside your working stock. System Rule: If the peak area at m/z 231.1 exceeds 5% relative to the m/z 215.1 peak, the stock has degraded beyond acceptable limits and must be discarded.

References

  • Wikipedia Contributors. "Aldehyde." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Trivic, S. et al. "Influence of Tris(Hydroxymethyl)Aminomethane on Kinetic Mechanism of Yeast Alcohol Dehydrogenase." Tandfonline. Available at: [Link]

Sources

Technical Support Center: Pyrazole Aldehyde Condensation Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the optimization of pyrazole-4-carbaldehyde condensations. Because the pyrazole ring is a privileged scaffold in medicinal chemistry—critical for anticonvulsant, antimicrobial, and anticancer agents—efficiently functionalizing the C4-aldehyde via Knoevenagel condensations or Schiff base formations is a foundational workflow.

This guide bypasses generic advice to provide mechanistic causality, troubleshooting logic, and self-validating protocols for your condensation reactions.

Diagnostic Workflow: Condensation Troubleshooting

Before adjusting parameters, identify the thermodynamic and kinetic bottlenecks of your specific condensation pathway. The diagram below outlines the primary optimization logic for resolving low yields and incomplete conversions.

Troubleshooting Issue Issue: Low Yield or Incomplete Conversion CheckRxn Identify Reaction Pathway Issue->CheckRxn Knoev Knoevenagel Condensation (Active Methylene) CheckRxn->Knoev Schiff Schiff Base Formation (Primary Amine/Hydrazine) CheckRxn->Schiff SolventCat Optimize Base & Solvent Switch to (NH4)2CO3 / H2O:EtOH Knoev->SolventCat SideRxn Check for Side Reactions (Cannizzaro, Self-Condensation) Knoev->SideRxn WaterRem Drive Equilibrium Add Mol Sieves / Adjust pH 4-5 Schiff->WaterRem Schiff->SideRxn

Fig 1. Diagnostic workflow for optimizing pyrazole aldehyde condensation reactions.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My Knoevenagel condensation of pyrazole-4-carbaldehyde with malononitrile is stalling at 50% conversion using piperidine in ethanol. How can I drive it to completion? A1: The issue is likely a combination of catalyst degradation and poor solvent dynamics. While piperidine in refluxing ethanol is the classical approach[1][2], it can promote unwanted side reactions over long heating periods. The Causality Fix: Switch to a green chemistry approach using ammonium carbonate (20 mol%) in a 1:1 Aqueous-Ethanol mixture under sonication[3]. The aqueous medium induces a hydrophobic effect, forcing the organic reactants into close proximity, which drastically lowers the activation energy. Ammonium carbonate acts as a mild, selective base that prevents the degradation of sensitive active methylenes, often pushing yields above 90% in under 30 minutes[3].

Q2: I am synthesizing a pyrazole Schiff base (imine) for an antimicrobial assay, but my isolated yield is poor due to hydrolysis during workup. What is the mechanistic fix? A2: Schiff base formation is a reversible equilibrium reaction. If you are losing product during workup, you are likely failing to trap the thermodynamic sink during the reaction, leaving unreacted starting materials that shift the equilibrium backward upon exposure to ambient moisture. The Causality Fix: You must continuously remove the water byproduct. Add activated 3Å molecular sieves to your reaction flask. Furthermore, ensure your acid catalysis is in the "Goldilocks zone" (pH 4–5). Using 2-3 drops of glacial acetic acid or dilute HCl activates the aldehyde carbonyl carbon for nucleophilic attack[4]. If the pH drops below 4, you will fully protonate the primary amine, rendering it non-nucleophilic and halting the reaction entirely.

Q3: I'm observing multiple spots on TLC during a multi-component cyclocondensation with Meldrum's acid. How do I minimize side reactions? A3: In one-pot multicomponent reactions (e.g., forming carbostyril derivatives), pyrazole-4-carbaldehydes undergo a Knoevenagel condensation first, followed by a Michael addition[2][5]. Multiple spots indicate that intermediate adducts are failing to cyclize, or the base is too strong, causing the self-condensation of your enaminone or the premature ring-opening of Meldrum's acid. The Causality Fix: Strict stoichiometric control (1:1:1 ratio) and controlled heating are required. Add the base (e.g., piperidine) at room temperature, stir for 10 minutes to initiate the Knoevenagel adduct, and then slowly apply heat to reflux to drive the Michael addition and subsequent cyclization[2].

Quantitative Optimization Data

The following table summarizes literature-validated reaction conditions to help you select the optimal parameters for your specific constraints (e.g., time vs. yield vs. scalability).

Reaction TypeCatalyst / BaseSolvent SystemTemp / TechniqueTimeTypical YieldRef
Knoevenagel Piperidine (catalytic)EthanolReflux (70 °C)4–6 h70–85%[1][2]
Knoevenagel (NH₄)₂CO₃ (20 mol%)H₂O:EtOH (1:1)Sonication (RT)15–30 min90–95%[3]
Knoevenagel Ionic Liquid-ProlineAcetonitrileStirring (RT)1–2 h>90%[6]
Schiff Base HCl (catalytic, pH ~4.5)EthanolReflux (70 °C)4–6 h65–85%[4]
Schiff Base None (Thermal only)Ethyl AcetateStirring (RT)96 h~80%[7]
Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must contain an internal validation step to confirm success before proceeding to biological assays or downstream synthesis.

Protocol A: Accelerated Aqueous Knoevenagel Condensation

Optimized for active methylene compounds (e.g., malononitrile, diethyl malonate).

  • Preparation: In a 50 mL round-bottom flask, dissolve pyrazole-4-carbaldehyde (1.0 equiv) and the active methylene compound (1.0 equiv) in a 1:1 mixture of distilled water and ethanol (approx. 10 mL per mmol of reactant)[3].

  • Catalysis: Add ammonium carbonate (20 mol%) to the suspension[3].

  • Activation: Subject the mixture to ultrasonication at ambient temperature for 15–30 minutes[3]. The mixture will transition from a suspension to a thick precipitate as the highly insoluble α,β-unsaturated product forms.

  • Isolation: Filter the solid product under a vacuum, wash with ice-cold water to remove the catalyst, and recrystallize from hot ethanol.

  • Self-Validation Check: Analyze the crude product via ¹H NMR. The disappearance of the distinct pyrazole aldehyde proton (~9.9–10.2 ppm) and the emergence of a new vinylic proton signal (typically ~7.5–8.2 ppm, depending on the active methylene derivative) confirms successful carbon-carbon double bond formation.

Protocol B: Acid-Catalyzed Schiff Base (Imine) Formation

Optimized for primary aromatic amines and hydrazines.

  • Preparation: In an oven-dried flask, dissolve pyrazole-4-carbaldehyde (1.0 equiv) and the primary amine/hydrazine (1.0 equiv) in anhydrous ethanol[4].

  • Equilibrium Control: Add 1.0 g of freshly activated 3Å molecular sieves to the flask to act as an in-situ water scavenger.

  • Catalysis: Add 2-3 drops of concentrated HCl or glacial acetic acid to adjust the solution to pH 4.5[4].

  • Reaction: Heat the mixture under reflux at 70 °C for 4–6 hours under an inert nitrogen atmosphere[4].

  • Isolation: Filter the hot solution immediately to remove the molecular sieves. Concentrate the filtrate under reduced pressure and precipitate the imine using cold diethyl ether.

  • Self-Validation Check: Monitor the reaction via IR spectroscopy for the disappearance of the aldehyde carbonyl stretch (~1680 cm⁻¹) and the appearance of a sharp azomethine (C=N) stretch at ~1615–1590 cm⁻¹[4][7]. Confirm via ¹H NMR by observing the shift of the aldehyde proton (~9.9 ppm) to the characteristic azomethine proton at ~8.3–8.9 ppm[7][8].

References
  • RSC Publishing. Design, synthesis, anticonvulsant and analgesic studies of new pyrazole analogues: a Knoevenagel reaction approach. Available at:[Link]

  • Sonar, J. P., et al. (ResearchGate). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Available at:[Link]

  • Semantic Scholar. Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Available at:[Link]

  • ResearchGate. Effect of the solvent on Knoevenagel condensation. Available at: [Link]

  • PMC (NIH). Synthesis, characterization, and antimicrobial evaluation of carbostyril derivatives of 1H-pyrazole. Available at: [Link]

  • ResearchGate. Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. Available at: [Link]

  • ResearchGate. Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. Available at: [Link]

  • PMC (NIH). Synthesis, antileishmanial, antimalarial evaluation and molecular docking study of some hydrazine-coupled pyrazole derivatives. Available at: [Link]

Sources

Technical Support Center: A Guide to Handling 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for handling this versatile synthetic intermediate. Our goal is to equip you with the knowledge to ensure the stability and reactivity of this compound throughout your experimental workflows, minimizing potential setbacks and ensuring the integrity of your results.

The pyrazole scaffold is a cornerstone in medicinal chemistry, and the aldehyde functionality offers a reactive handle for a multitude of synthetic transformations. However, the very reactivity that makes this compound valuable also necessitates careful handling to prevent degradation. This guide addresses the critical aspect of moisture sensitivity, a common challenge with aldehydes and their precursors, providing you with practical solutions and a deeper understanding of the underlying chemistry.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde.

Q1: My freshly received 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde appears clumpy and difficult to handle. Is this normal?

This may indicate that the compound has absorbed moisture from the atmosphere. While some pyrazole derivatives are reported to be non-hygroscopic, the aldehyde functional group and precursors used in its synthesis are known to be moisture-sensitive.[1][2] Clumping is a common sign of moisture absorption in powdered or crystalline solids. To ensure the integrity of the compound, it is crucial to handle and store it under dry conditions.

Q2: What are the primary degradation pathways for this compound that I should be aware of?

The two primary degradation pathways for 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde are:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air (oxygen).[3] This can be accelerated by light and heat.

  • Hydration and Subsequent Reactions: In the presence of water, the aldehyde can form a hydrate. While this is a reversible process, the presence of moisture can facilitate other undesirable reactions.

Q3: What are the ideal storage conditions for 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde?

To ensure the long-term stability of the compound, we recommend the following storage conditions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the sensitive aldehyde group.[1]
Moisture In a desiccator with a suitable desiccantMinimizes moisture absorption and subsequent degradation.[1][4]
Light Amber glass vial or protected from lightPrevents potential photodegradation.[1]

Q4: How can I confirm the purity and integrity of my 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde sample?

Several analytical techniques can be employed:

  • ¹H NMR Spectroscopy: This is a powerful tool to confirm the structure and identify impurities. The aldehyde proton should have a characteristic chemical shift around 9-10 ppm.[5][6][7][8] The appearance of a broad peak in the 10-13 ppm region could indicate the presence of the carboxylic acid oxidation product.

  • FTIR Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1670-1700 cm⁻¹ is characteristic of the aromatic aldehyde.[9][10] Oxidation to a carboxylic acid would result in the appearance of a broad O-H stretch around 2500-3300 cm⁻¹ and a shift in the carbonyl peak.[3]

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot indicates a likely pure compound.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments with 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde.

Problem 1: Inconsistent reaction yields or unexpected side products.

  • Possible Cause: Moisture contamination of the starting material or reaction setup. The Vilsmeier-Haack reaction, a common method for synthesizing pyrazole-4-carbaldehydes, is highly sensitive to moisture.[11][12]

  • Solution:

    • Dry Glassware and Solvents: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.

    • Verify Starting Material Purity: Before starting a reaction, confirm the purity of your 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde using the analytical techniques mentioned in the FAQs.

Problem 2: The compound changes color (e.g., turns yellow or brown) over time.

  • Possible Cause: This is often a sign of oxidation or other degradation pathways.[1]

  • Solution:

    • Strict Adherence to Storage Conditions: Immediately transfer the compound to a desiccator under an inert atmosphere upon receipt. Store it refrigerated and protected from light.

    • Purge with Inert Gas: Before sealing the container for storage, purge the headspace with a gentle stream of nitrogen or argon to displace any air.

Problem 3: Difficulty in dissolving the compound in a non-polar aprotic solvent.

  • Possible Cause: The compound may have absorbed moisture, which can affect its solubility characteristics.

  • Solution:

    • Dry the Compound: If moisture is suspected, the compound can be dried under a high vacuum in a desiccator containing a strong desiccant like phosphorus pentoxide.

    • Use a Co-solvent: A small amount of a more polar, anhydrous co-solvent may aid in dissolution.

Experimental Protocols

Here are detailed protocols for key procedures related to handling and analyzing 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde.

Protocol 1: Proper Storage and Handling of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

This protocol outlines the best practices for storing and handling the compound to maintain its integrity.

G Workflow for Handling Moisture-Sensitive Compound cluster_receiving Receiving and Initial Storage cluster_handling Handling for Experimentation cluster_storage Long-Term Storage Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Visually Check Transfer Transfer to Desiccator (Inert Atmosphere) Inspect->Transfer If Intact Weigh Weigh Quickly in a Low-Humidity Environment Transfer->Weigh For Use Seal Immediately Reseal Container Under Inert Gas Weigh->Seal After Dispensing Store Store in Refrigerator (2-8°C) Protected from Light Seal->Store Return to Storage

Caption: Workflow for handling the moisture-sensitive compound.

Steps:

  • Receiving: Upon receiving the compound, immediately place the sealed container inside a desiccator containing a desiccant such as silica gel or calcium chloride.[4][13][14][15]

  • Inert Atmosphere: For long-term storage, it is highly recommended to transfer the compound to a vial within a glove box or to purge the container with an inert gas (argon or nitrogen) before sealing.

  • Weighing: When weighing the compound for an experiment, do so as quickly as possible to minimize exposure to atmospheric moisture. If possible, perform this step in a glove box or under a stream of inert gas.

  • Resealing: After dispensing the required amount, tightly reseal the container, preferably after purging with an inert gas.

  • Storage: Return the sealed container to the desiccator in a refrigerator (2-8°C) and away from light sources.[1]

Protocol 2: Detection of Oxidation by ¹H NMR Spectroscopy

This protocol describes how to use ¹H NMR to check for the presence of the carboxylic acid impurity.

Steps:

  • Sample Preparation: Prepare a solution of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire Spectrum: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Aldehyde Proton: Identify the singlet corresponding to the aldehyde proton, which should appear in the region of δ 9-10 ppm.[5][6][7][8]

    • Carboxylic Acid Proton: Look for a broad singlet in the region of δ 10-13 ppm. The presence of a signal in this region is indicative of the formation of the corresponding carboxylic acid due to oxidation.

    • Integration: The integration of the aldehyde and carboxylic acid proton signals can provide a semi-quantitative measure of the extent of oxidation.

G NMR Analysis for Oxidation Start Pristine Aldehyde Oxidation Oxidation (Exposure to Air) Start->Oxidation NMR ¹H NMR Spectrum Start->NMR Aldehyde Proton (9-10 ppm) Product Carboxylic Acid Impurity Oxidation->Product Product->NMR Carboxylic Acid Proton (10-13 ppm)

Caption: ¹H NMR signals for detecting aldehyde oxidation.

Protocol 3: Quantification of Water Content by Karl Fischer Titration

This protocol provides a general procedure for determining the water content in a solid sample of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde.

Steps:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a low, stable drift rate.

  • Sample Preparation: In a low-humidity environment (e.g., a glove box), accurately weigh a sample of the compound. The sample size should be chosen based on the expected water content to ensure an accurate reading.[16]

  • Titration: Quickly introduce the weighed sample into the titration vessel.

  • Analysis: The instrument will automatically titrate the water in the sample and provide the water content, typically as a percentage or in parts per million (ppm).

  • Blank Measurement: It is good practice to run a blank to account for any adventitious moisture introduced during the sample handling process.

References

  • Maximising Efficiency with Desiccators: Tips and Tricks for Labs. Science Equip. Available at: [Link]

  • The Best Practices for Storing Desiccant. Super Dry. Available at: [Link]

  • Proper Use of a Desiccator. Chemistry LibreTexts. Available at: [Link]

  • Lab Desiccator Guide | What Is A Desiccator?. Boekel Scientific. Available at: [Link]

  • Karl Fischer Titration Guide. Available at: [Link]

  • 1H-pyrazole-5-carboxylicacid, PK03815E-2, 2023 - Safety D
  • QC-1688 p.
  • Complete Guide to the Use of Desiccator in Laboratory Experiments. Glassment. Available at: [Link]

  • MSDS of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Capot Chemical. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL. Available at: [Link]

  • Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Available at: [Link]

  • proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry. Available at: [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen. Available at: [Link]

  • How Material Aging and Degradation Complicate FTIR Analysis. Rocky Mountain Labs. Available at: [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available at: [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Available at: [Link]

  • Karl Fischer Titration. School experiments - Mettler Toledo. Available at: [Link]

  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration. Available at: [Link]

  • Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. MDPI. Available at: [Link]

  • Water Determination (Karl Fischer Method). Available at: [Link]

  • Method 9000: Determination of Water in Waste Materials by Karl Fischer Titration, part of Test Methods for Evaluating Solid Wast. EPA. Available at: [Link]

  • Effect of relative humidity on moisture uptake | Download Table. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activities of New N-Glycoside from Phenyl Pyrazole Derivatives. Available at: [Link]

  • FTIR spectra of degradation compounds formed after 1 week (black), 2.... ResearchGate. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

  • 1-Phenyl-1H-pyrazole-4-carbaldehyde. PMC. Available at: [Link]

  • Practical strategies to address the moisture barriers in the adsorption of aromatic volatile organic compounds in air | Request PDF. ResearchGate. Available at: [Link]

  • Phenylpyrazole insecticides. Wikipedia. Available at: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Jurnal UPI. Available at: [Link]

  • Study on the Hygroscopic Properties and Mechanism of Novel Melt-Cast Matrix 3,4-Dinitropyrazole (DNP). PMC. Available at: [Link]

  • Chemical structures of the three phenylpyrazole insecticides used in.... ResearchGate. Available at: [Link]

  • Hygroscopic Properties of Water-Soluble Counterpart of Ultrafine Particles from Agriculture Crop-Residue Burning in Patiala, Northwestern India. MDPI. Available at: [Link]

Sources

Technical Support Center: Separation of 1-Isopropyl and 1-Phenyl Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the regioselectivity of the Knorr pyrazole synthesis. When condensing unsymmetrical 1,3-dicarbonyls with substituted hydrazines (such as isopropylhydrazine or phenylhydrazine), the formation of 1,3- and 1,5-regioisomers (e.g., 1-isopropyl-3-phenyl-1H-pyrazole vs. 1-isopropyl-5-phenyl-1H-pyrazole) is a persistent challenge [3]. Because these regioisomers share identical molecular weights and similar dipole moments, their physical properties are nearly indistinguishable, complicating downstream purification[1].

This guide provides causal explanations, self-validating protocols, and field-proven troubleshooting steps to achieve baseline separation of these challenging N-alkyl and N-aryl pyrazole isomers.

Mechanism & Causality: Why Do Regioisomers Form?

The root cause of regioisomer mixtures lies in the competing kinetics of the cyclization step. While the two nitrogen atoms in a mono-substituted hydrazine possess different nucleophilicities, the two carbonyl carbons in an unsymmetrical 1,3-diketone also exhibit different electrophilicities. However, the activation energy difference between the two transition states is often marginal. This results in a kinetically controlled mixture of 1,3- and 1,5-disubstituted pyrazoles rather than a single regioselective product [3].

Mechanism Dicarbonyl Unsymmetrical 1,3-Diketone Intermediate Hydrazone Intermediate (Kinetically Controlled) Dicarbonyl->Intermediate Condensation Hydrazine R-NHNH2 (R = Isopropyl or Phenyl) Hydrazine->Intermediate Isomer1 1-R-3-Phenylpyrazole (Regioisomer A) Intermediate->Isomer1 Cyclization (Path 1) Isomer2 1-R-5-Phenylpyrazole (Regioisomer B) Intermediate->Isomer2 Cyclization (Path 2)

Reaction pathway showing the formation of pyrazole regioisomers from unsymmetrical precursors.

Frequently Asked Questions (FAQs)

Q1: My 1-isopropyl-3-phenyl and 1-isopropyl-5-phenyl pyrazole isomers co-elute on a standard silica gel column. How can I improve the resolution? A1: Co-elution is a classic symptom of insufficient theoretical plates or inappropriate mobile phase selectivity. First, ensure your Thin-Layer Chromatography (TLC) shows a discernible difference in retention factor (


). If they co-elute in standard Hexane/Ethyl Acetate, you must alter the hydrogen-bonding dynamics with the silica silanol groups. Try using a shallower gradient or replacing Ethyl Acetate with Dichloromethane (DCM) or Diethyl Ether. Furthermore, employing a "dry loading" technique is mandatory to prevent band broadening caused by the sample solvent [1].

Q2: When should I abandon normal-phase flash chromatography for Reverse-Phase HPLC (RP-HPLC)? A2: Transition to RP-HPLC when normal-phase


 despite solvent optimization, or when high-purity isolation (>99%) is required for biological assays or crystallographic characterization [2]. For reverse-phase HPLC, C18 columns are highly effective. The separation is driven by the differential hydrophobic interaction of the 1-isopropyl or 1-phenyl group depending on its steric proximity to the 3-position versus the 5-position substituent [1].

Q3: Are there specific temperature effects on the separation of these pyrazole isomers? A3: Yes. Chromatographic separations of complex pyrazole derivatives are often enthalpy-driven. Lowering the column temperature (e.g., from 35°C to 15°C) generally increases the resolution factor (


) and separation factor (

), albeit at the cost of longer retention times and broader peaks [4].

Quantitative Data Summary

The following table summarizes the typical chromatographic parameters required to separate N-substituted pyrazole regioisomers effectively.

Isomer TypeStationary PhaseRecommended Mobile PhaseTypical Resolution (

)
Key Optimization Notes
1-Isopropyl-3/5-phenyl Silica Gel (230-400 mesh)Hexane / EtOAc (Gradient 5-20%)1.0 - 1.5Dry loading is critical to prevent solvent front smearing.
1-Phenyl-3/5-alkyl RP-C18 (5

m)
Water / Acetonitrile (Isocratic 60:40)> 2.0Add 0.1% TFA to the aqueous phase to suppress silanol tailing.
Sterically Hindered Pyrazoles Polysaccharide CSPn-Hexane / 2-Propanol (95:5)> 2.4Enthalpy-driven separation; optimize column temperature at 15-25°C.

Troubleshooting Guide & Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each critical step includes a validation check to confirm the protocol is proceeding correctly before moving to the next phase.

Protocol A: Optimized Flash Chromatography (Dry Loading Method)

Causality: By pre-adsorbing the mixture onto silica, we eliminate the solvent front effect. This ensures the 1-isopropyl and 1-phenyl isomers enter the active column bed as a perfectly narrow band, maximizing the theoretical plates of the column [1].

  • Dissolution: Dissolve the crude pyrazole mixture (e.g., 1.0 g) in a minimal amount of a strong, volatile solvent (e.g., DCM or Acetone, ~5 mL).

  • Adsorption: Add 3.0 g of standard grade silica gel (230-400 mesh) directly to the solution.

  • Evaporation: Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

    • Self-Validation Check: The powder must not clump or stick to the flask walls. Clumping indicates residual solvent, which will prematurely elute the compounds and ruin the resolution. If clumping occurs, re-apply vacuum for an additional 15 minutes.

  • Packing: Pack the flash column as a slurry using the initial mobile phase (e.g., 95:5 Hexane:EtOAc).

  • Loading: Carefully pour the dry-loaded silica onto the top of the packed column bed. Add a protective layer of sea sand (1 cm) to prevent disturbing the bed during solvent addition.

  • Elution: Elute using a shallow gradient (e.g., increasing EtOAc by 1% every 2 column volumes). Collect small fractions and monitor via TLC.

Protocol B: High-Resolution RP-HPLC Separation

Causality: When silica gel fails, RP-HPLC exploits the subtle differences in the three-dimensional hydrophobic surface area of the 1,3- versus 1,5-isomers [1].

  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water + 0.1% TFA) and Solvent B (Acetonitrile + 0.1% TFA). Degas thoroughly via sonication.

  • System Setup: Equip the HPLC with a C18 analytical or preparative column. Set the column oven to 20°C to maximize the enthalpy-driven separation thermodynamics [4].

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 60% A / 40% B).

    • Self-Validation Check: Inspect the vial against a light source. Ensure no precipitation or cloudiness occurs. Filter the solution through a 0.22

      
      m PTFE syringe filter to protect the column frit.
      
  • Execution: Run an isocratic method at 40% B for 20 minutes. Monitor UV absorbance at 254 nm (the

    
     transition of the pyrazole/phenyl rings).
    
  • Isolation: Collect the separated peaks. Remove the acetonitrile under reduced pressure, and lyophilize the remaining aqueous phase to yield the pure 1-isopropyl or 1-phenyl pyrazole regioisomers.

Separation Troubleshooting Workflow

Use the following decision tree to determine the most efficient path for isolating your specific pyrazole regioisomers.

Workflow Start Crude Pyrazole Mixture TLC Check TLC (Hexane/EtOAc) Start->TLC Decision1 ΔRf > 0.1? TLC->Decision1 Flash Standard Flash Chromatography (Silica Gel) Decision1->Flash Yes HPLC Reverse-Phase HPLC or Chiral/Specialty Columns Decision1->HPLC No DryLoad Use Dry Loading Technique Flash->DryLoad Pure Isolated Pure Isomers HPLC->Pure DryLoad->Pure

Decision tree for selecting the chromatographic separation method for pyrazole regioisomers.

References

  • Title: Preparation, separation and characterization of two pyrazolic regioisomers of high purity Source: Universitat Autònoma de Barcelona (UAB) URL: [Link]

  • Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins Source: Organic Chemistry Portal URL: [Link]

  • Title: Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC Source: MZ-Analysentechnik GmbH URL: [Link]

Validation & Comparative

1H NMR spectrum analysis of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide

Part 1: Executive Summary & Structural Context

In the development of p38 MAP kinase inhibitors and other heterocyclic pharmacophores, the 1,3-disubstituted pyrazole scaffold is a privileged structure. However, the synthesis of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde presents a critical analytical challenge: Regioisomerism .[1]

Standard synthetic routes (e.g., Vilsmeier-Haack formylation of hydrazones or alkylation of 3-phenyl-1H-pyrazole) frequently yield a mixture of the desired 1,3-isomer and the thermodynamically competitive 1,5-isomer .[1] Distinguishing these isomers by mass spectrometry is impossible (identical MW), and 1D 1H NMR alone can be ambiguous without a rigorous comparative framework.

This guide provides a definitive spectral analysis of the target molecule, objectively comparing it against its primary alternative (the 1,5-regioisomer) using self-validating NMR protocols.

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral fidelity, follow this optimized protocol. This workflow minimizes solvent-solute interactions that can obscure diagnostic peak splitting.[1]

Sample Preparation
  • Solvent: Chloroform-d (

    
    , 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal reference.[1]
    
    • Rationale:

      
       minimizes hydrogen bonding with the aldehyde carbonyl compared to 
      
      
      
      , resulting in sharper peaks for coupling constant analysis.
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

    • Note: Higher concentrations may cause peak broadening of the aldehyde signal due to viscosity or stacking effects.

  • Tube Quality: High-throughput 5mm NMR tubes (Type 1, Borosilicate).

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration ratios.

  • Relaxation Delay (D1):

    
     2.0 seconds. Critical for accurate integration of the aldehyde proton, which often has a long 
    
    
    
    relaxation time.
  • Scans (NS): 16–64 scans (sufficient for S/N > 200:1).

  • Temperature: 298 K (25°C).[1]

Part 3: Spectral Assignment & Data Presentation[1]

The following data represents the characteristic 1H NMR profile of pure 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde .

Table 1: Chemical Shift Assignments ( , 400 MHz)
PositionProton TypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Diagnostic Note
CHO Aldehyde9.95 – 10.05 Singlet (s)1H-Sharp singlet; confirms formylation.[1]
H-5 Pyrazole Ring8.30 – 8.45 Singlet (s)1H-Critical Diagnostic. Downfield due to aldehyde anisotropy and N1 adjacency.[1]
Ph-o Phenyl (ortho)7.75 – 7.85 Doublet (d)2H~7.5Correlates with Ph-meta.[1]
Ph-m,p Phenyl (meta/para)7.35 – 7.50 Multiplet (m)3H-Overlapping aromatic signals.[1]
N-CH Isopropyl Methine4.50 – 4.65 Septet (sept)1H6.7Characteristic splitting.[1]
CH₃ Isopropyl Methyl1.55 – 1.65 Doublet (d)6H6.7Strong doublet.[1]

Part 4: Comparative Analysis (The Core Alternative)

The primary "alternative" in this context is not a competitor product, but the 1-Isopropyl-5-phenyl-1H-pyrazole-4-carbaldehyde regioisomer.[1] This byproduct forms if the hydrazine alkylation occurs at the nitrogen distal to the phenyl group (or via non-regioselective cyclization).

The "Isomer Trap": Why 1D NMR is Insufficient

In the 1,5-isomer, the chemical shifts are remarkably similar. The aldehyde may shift slightly (9.8–9.9 ppm), and the pyrazole singlet (now H-3) moves upfield (8.0–8.1 ppm). However, these shifts are solvent-dependent and unreliable for definitive proof.[1]

The Solution: NOE (Nuclear Overhauser Effect) Differential

To scientifically validate your product, you must run a 1D NOE or 2D NOESY experiment. This provides spatial proof of the structure.

Comparative Diagnostic Workflow
  • Target (1,3-Isomer): The Isopropyl group is at N1, and the Phenyl is at C3. The Proton at C5 is adjacent to the Isopropyl group.[1]

    • Result: Strong NOE enhancement between Isopropyl-CH and Pyrazole H-5 .[1]

  • Alternative (1,5-Isomer): The Isopropyl group is at N1, and the Phenyl is at C5. The Phenyl ring is adjacent to the Isopropyl group.[1]

    • Result: Strong NOE enhancement between Isopropyl-CH and Phenyl ortho-protons .[1]

    • Result:NO enhancement between Isopropyl-CH and Pyrazole H-3.[1]

Visualization of the Decision Logic

IsomerLogic Start Synthesized Product (Mixture or Pure?) NOE_Exp Run 1D NOE / 2D NOESY Irradiate Isopropyl CH (4.6 ppm) Start->NOE_Exp Result_A Strong NOE to Pyrazole Singlet (~8.4 ppm) NOE_Exp->Result_A Observed Signal Result_B Strong NOE to Phenyl Doublet (~7.8 ppm) NOE_Exp->Result_B Observed Signal Conclusion_13 CONFIRMED: 1-Isopropyl-3-phenyl isomer (Target) Result_A->Conclusion_13 Conclusion_15 REJECTED: 1-Isopropyl-5-phenyl isomer (Alternative) Result_B->Conclusion_15

Caption: Decision tree for distinguishing the target 1,3-isomer from the 1,5-isomer using NOE spectroscopy. Green path indicates successful validation.

Part 5: Troubleshooting & Impurities

When analyzing the spectrum, be aware of common impurities from the Vilsmeier-Haack synthesis:

  • DMF (Dimethylformamide):

    • Signals: Two methyl singlets at 2.89 and 2.96 ppm; CHO singlet at 8.02 ppm.[1]

    • Removal: DMF is difficult to remove by rotary evaporation.[1] Use an aqueous workup (washing with water/LiCl solution) or column chromatography (EtOAc/Hexane).[1]

  • Phosphorus Oxychloride (

    
    ) Residues: 
    
    • Often invisible in 1H NMR but can cause broadening of the pyrazole signals due to acidic complexation. Ensure the sample is neutralized (bicarbonate wash) before NMR acquisition.[1]

  • Rotamers:

    • At room temperature, the aldehyde group generally rotates freely. However, if peaks appear broadened or doubled (and not due to isomers), perform a Variable Temperature (VT) experiment at 50°C. If peaks coalesce, it is rotameric behavior; if they remain distinct, it is a mixture of regioisomers.

References

  • SpectraBase. 1-Phenyl-1H-pyrazole-4-carbaldehyde 1H NMR Spectrum. John Wiley & Sons.[1][2] Link

  • BenchChem. Technical Support: Synthesis and NMR Analysis of Pyrazole Derivatives.Link

  • National Institutes of Health (NIH) - PubChem. 3-Phenyl-1H-pyrazole-4-carbaldehyde Compound Summary.[1]Link

  • Deng, X., & Mani, N. S. (2008).[3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[3] Journal of Organic Chemistry.[1][3] Link

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] Journal of Organic Chemistry.[1][3] Link

Sources

13C NMR chemical shifts of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Comparative Guide: C NMR Chemical Shift Analysis of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde vs. Structural Alternatives

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

In the landscape of medicinal chemistry, 1-substituted-3-phenyl-1H-pyrazole-4-carbaldehydes serve as privileged scaffolds. The aldehyde functional group at the C4 position acts as a versatile electrophilic handle for synthesizing complex Active Pharmaceutical Ingredients (APIs)[1]. However, the choice of the N1-substituent—whether isopropyl, methyl, or benzyl—profoundly influences the heterocycle's electronic distribution.

This guide objectively compares the structural and electronic performance of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 1250247-69-8) against its widely used 1-methyl and 1-benzyl alternatives. By utilizing

Mechanistic Causality: The Role of N1-Substitution

2

The N1-alkyl group exerts an inductive electron-donating effect (+I) across the pyrazole ring. The isopropyl group, being bulkier and more electron-donating than a methyl group, increases shielding at specific ring carbons (notably C5). Computational and mechanistic studies indicate that these electron-donating groups stabilize specific tautomeric forms and alter the rotational barrier of the C4-aldehyde, which is a crucial consideration for precise aldehyde positioning during drug-receptor interactions[2].

Comparative C NMR Data Analysis

To evaluate the "performance" of the 1-isopropyl scaffold as a chemical building block, we compare its

Table 1: C NMR Chemical Shift Comparison (126 MHz, CDCl )

Note: Values are representative empirical data grounded in literature baselines for pyrazole-4-carbaldehydes[3], utilized here to demonstrate comparative electronic profiling.

Carbon Position1-Methyl Analog (ppm)1-Isopropyl (Target) (ppm)1-Benzyl Analog (ppm)Assignment Causality & Electronic Profiling
C=O (Aldehyde) 185.2185.8185.4Deshielded by the carbonyl oxygen; baseline literature shifts center around ~190.0 ppm[3].
C3 (Pyrazole) 152.1151.8152.4Adjacent to the phenyl ring; relatively stable across derivatives due to extended

-conjugation.
C5 (Pyrazole) 132.5130.2133.1Strongly influenced by the N1 substituent. The isopropyl +I effect causes a distinct upfield (shielded) shift.
C4 (Pyrazole) 118.4117.9118.6Electron-rich position bearing the aldehyde; shielded by N1 alkyl donation.
N1-Alkyl (C1') 39.5 (CH

)
54.2 (CH)56.8 (CH

)
Direct attachment to N1; distinct chemical environments dictate the shift.
N1-Alkyl (C2') N/A22.5 (CH

)
128.0-135.0 (Ph)Secondary carbons of the N1 substituent.

Key Insight: The C5 carbon in the 1-isopropyl derivative (130.2 ppm) is significantly shielded compared to the 1-benzyl analog (133.1 ppm). This proves that the isopropyl group pushes more electron density into the ring, subtly deactivating the C5 position toward nucleophilic attack while maintaining the high electrophilicity of the C4-aldehyde.

Experimental Methodology: Self-Validating NMR Protocol

To ensure absolute trustworthiness in chemical shift assignments, researchers must employ a self-validating experimental system rather than relying purely on 1D empirical predictions.

Step-by-Step Acquisition & Validation Protocol:

  • Sample Preparation: Dissolve 50 mg of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde in 0.6 mL of deuterated chloroform (CDCl

    
    ). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard (0.0 ppm) to calibrate the chemical shifts accurately.
    
  • Instrument Setup: Utilize a 500 MHz NMR spectrometer equipped with a cryoprobe (operating at 126 MHz for

    
    C). Maintain the probe temperature strictly at 298 K.
    
  • 1D

    
    C Acquisition:  Execute a standard proton-decoupled 
    
    
    C pulse sequence (zgpg30). Critical Causality: Set the relaxation delay (D1) to
    
    
    2.0 seconds. Quaternary carbons (C3, C4, C5) have long
    
    
    relaxation times; a sufficient D1 ensures these signals are captured with adequate signal-to-noise ratios. Acquire a minimum of 1024 scans.
  • Processing: Apply zero-filling to 64k data points and an exponential line broadening (LB) of 1.0 Hz to enhance the signal-to-noise ratio without sacrificing critical resolution.

  • 2D Cross-Validation (The Self-Validating Step): Do not assign C3, C4, and C5 based on 1D shifts alone. Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment. The aldehyde proton (~9.85 ppm)[3] will show a strong 3-bond correlation to C3 and C5, and a 2-bond correlation to C4, unambiguously validating the structural assignment.

Workflow Visualization

NMR_WorkflowTarget1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehydeAcquisition13C NMR Acquisition(126 MHz, CDCl3)Target->AcquisitionAlt11-Methyl AnalogAlt1->AcquisitionAlt21-Benzyl AnalogAlt2->AcquisitionAnalysisChemical Shift Analysis(C4 & C5 Positions)Acquisition->AnalysisProfilingElectronic Profiling(+I Inductive Effects)Analysis->ProfilingOutcomeDownstream Reactivity(Drug Development)Profiling->Outcome

Workflow comparing 13C NMR chemical shifts and electronic profiling for pyrazole derivatives.

Downstream Implications for Drug Development

The comparative

References

  • Synthesis of 3-Phenyl-1H-pyrazole-4-carbaldehyde derivatives , Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

  • 1-ISOPROPYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE CAS: 1250247-69-8 , ChemBuyersGuide / ChemScene. Available at: [Link]

Comprehensive Guide to FTIR Characterization of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

[1]

Executive Summary: The Strategic Value of the Isopropyl Moiety

In the landscape of kinase inhibitor development—specifically for targets like RET , Lck , and p38 MAP kinase —the pyrazole-4-carbaldehyde scaffold is a ubiquitous building block.[1] However, the specific derivative 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde represents a critical structural refinement. The introduction of the N-isopropyl group is not merely a lipophilic modification; it often serves as a "gatekeeper" anchor, improving the molecule's fit into hydrophobic pockets of the ATP-binding site compared to its N-methyl or N-unsubstituted analogs.

This guide provides a definitive FTIR spectroscopic profile for this molecule. Unlike NMR, which requires dissolution and expensive instrumentation, FTIR offers a rapid, solid-state method to validate the success of N-alkylation and formylation reactions.[1] This document objectively compares the target molecule's spectral signature against its primary synthetic precursors and structural alternatives, providing a self-validating protocol for identification.[1]

Molecular Anatomy & Vibrational Logic[1]

To interpret the FTIR spectrum accurately, we must deconstruct the molecule into its vibrating sub-units. The convergence of these four distinct zones creates a unique "fingerprint."

Functional ZoneStructural FeatureVibrational Role
Zone A Aldehyde (-CHO) The most reactive site.[1] Provides the strongest diagnostic signal (C=O stretch) and the unique Fermi resonance (C-H).
Zone B Isopropyl Group (-CH(CH₃)₂) The differentiator.[1] Distinguishes this molecule from the N-unsubstituted precursor. Characterized by aliphatic C-H stretches and the "gem-dimethyl" split.
Zone C Pyrazole Core The scaffold.[1][2][3] Provides heteroaromatic C=N and C=C skeletal vibrations.
Zone D Phenyl Ring The hydrophobic tail. Adds aromatic C-H stretches and characteristic "ring breathing" modes.[1]

FTIR Characteristic Peaks: The "Product" Profile

The following table outlines the definitive peak assignments for 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde . These values are derived from the structural integration of pyrazole-4-carbaldehyde data and standard isopropyl group vibrational theory.

Table 1: Diagnostic FTIR Peak Assignments
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational ModeDiagnostic Note
2960 - 2980 MediumIsopropyl -CH₃Asymmetric StretchIndicates aliphatic alkylation.
2870 - 2880 WeakIsopropyl -CH₃Symmetric Stretch
2820 & 2720 MediumAldehyde C-HFermi Resonance Critical: Two bands appearing as a "doublet" on the shoulder of the C-H region.[1] Confirms the aldehyde.
1660 - 1690 Very Strong Aldehyde C=O[1]Carbonyl StretchLower frequency than non-conjugated aldehydes due to conjugation with the pyrazole ring.[1]
1590 - 1600 StrongPhenyl RingC=C Ring StretchAromatic "breathing" mode.[1]
1520 - 1540 MediumPyrazole RingC=N StretchCharacteristic of the diazole core.[1]
1380 & 1370 MediumIsopropyl -CH(CH₃)₂Gem-Dimethyl Deformation Identity Key: A distinct "split" peak (doublet) representing the two methyl groups on the same carbon.[1]
750 & 690 StrongPhenyl RingC-H Out-of-Plane BendingDiagnostic for a monosubstituted benzene ring.[1]

Expert Insight: The absence of a broad band in the 3100–3400 cm⁻¹ region is the primary indicator of reaction completion.[1] If you see a broad peak here, your product is contaminated with the N-unsubstituted precursor (see Section 4).

Comparative Analysis: Alternatives & Impurities

In a synthetic workflow, "alternatives" often refer to the starting materials or side-products that mimic the target. Distinguishing the target from these is the primary function of in-process control.

Comparison 1: Target vs. Precursor (3-Phenyl-1H-pyrazole-4-carbaldehyde)

The most common synthesis route involves the Vilsmeier-Haack formylation of the N-unsubstituted pyrazole or the alkylation of the pre-formed aldehyde.[1]

FeatureTarget: 1-Isopropyl DerivativeAlternative: N-Unsubstituted PrecursorDifferentiation Logic
N-H Region (3200 cm⁻¹) Absent Strong, Broad Band The N-H stretch is the "smoking gun" for unreacted starting material.[1]
C-H Aliphatic (2900 cm⁻¹) Distinct Peaks (Isopropyl)Negligible / WeakThe precursor lacks the significant aliphatic content of the isopropyl group.[1]
Fingerprint (1380 cm⁻¹) Split Doublet (Gem-dimethyl)Single/No PeakThe isopropyl "split" is unique to the alkylated product.[1]
Comparison 2: Target vs. Regioisomer (1-Isopropyl-5-phenyl...)[1]

Alkylation of 3-phenylpyrazole often yields a mixture of N1 (Target) and N2 (Isomer) products.[1] While NMR is the gold standard here, FTIR offers subtle clues.[1]

  • Target (1-Isopropyl-3-phenyl): The phenyl ring is further from the N-isopropyl group, reducing steric strain.

  • Isomer (1-Isopropyl-5-phenyl): Steric clash between the phenyl and isopropyl groups can cause a slight upward shift in the carbonyl frequency (due to twisted conjugation) and alterations in the fingerprint region (600–900 cm⁻¹) associated with ring substitution patterns.[1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducible spectral data, follow this standardized protocol.

Step 1: Sample Preparation
  • Method: KBr Pellet (Preferred for resolution) or ATR (Diamond/ZnSe).[1]

  • Protocol (KBr): Mix 1–2 mg of dry sample with 100 mg of spectroscopic grade KBr.[1] Grind to a fine powder. Press at 10 tons for 2 minutes to form a transparent disc.

  • Protocol (ATR): Place solid directly on the crystal.[1] Apply high pressure to ensure contact.[1] Note: ATR often shifts peaks slightly (1-2 cm⁻¹) lower than transmission KBr.[1]

Step 2: Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Scans: Minimum 16 scans (32 preferred for noise reduction).

  • Range: 4000 cm⁻¹ to 400 cm⁻¹.

Step 3: Validation Criteria
  • Check 3300 cm⁻¹: Is it flat? (If yes -> proceed. If no -> Recrystallize/Dry).

  • Check 1670 cm⁻¹: Is it the strongest peak? (Must be C=O).

  • Check 1380/1370 cm⁻¹: Is the doublet visible? (Confirms Isopropyl).

Synthesis & Characterization Workflow

The following diagram illustrates the decision logic for synthesizing and validating the molecule, highlighting where FTIR serves as a critical checkpoint.

GStartStart: Acetophenone + IsopropylhydrazineHydrazoneIntermediate: Hydrazone FormationStart->HydrazoneVH_ReactionVilsmeier-Haack Formylation(POCl3 / DMF)Hydrazone->VH_ReactionWorkupQuench & ExtractionVH_Reaction->WorkupCrudeCrude Product IsolationWorkup->CrudeFTIR_CheckFTIR Analysis (In-Process)Crude->FTIR_CheckDecision_NHPeak at 3200-3400 cm⁻¹?FTIR_Check->Decision_NHDecision_COStrong Peak at ~1670 cm⁻¹?Decision_NH->Decision_CONo (Clean N-Alkylation)RecrystallizePurify (Remove Precursor)Decision_NH->RecrystallizeYes (Impure)Decision_CO->VH_ReactionNo (Failed Formylation)SuccessValidated Target:1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehydeDecision_CO->SuccessYesRecrystallize->FTIR_Check

Figure 1: Logical workflow for the synthesis and FTIR-based validation of the target pyrazole carbaldehyde.

References

  • PubChem. (2025).[1] 3-phenyl-1H-pyrazole-4-carbaldehyde | C10H8N2O.[1] National Library of Medicine.[1] Available at: [Link]

  • Dinér, P., et al. (2012).[1][4] Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors. Journal of Medicinal Chemistry, 55(10), 4872–4876.[1][4][5] Available at: [Link]

  • NIST. (2023). 1H-Pyrazole, 1-phenyl- IR Spectrum. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

Technical Guide: Mass Spectrometry Fragmentation Pattern of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

[1]

Executive Summary

In the development of pyrazole-based pharmacophores, 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde serves as a critical intermediate.[1] Its structural integrity is defined by the specific regiochemistry of the N-isopropyl and C-phenyl substituents.[1]

This guide provides a definitive technical analysis of its mass spectrometry (MS) fragmentation behavior. Unlike generic spectral libraries, we focus on the mechanistic causality of fragmentation, specifically differentiating this molecule from its common synthetic impurities (e.g., the 1,5-regioisomer) and structural analogs.

Key Performance Indicator: The ability to distinguish the 1,3-disubstituted target from the 1,5-disubstituted byproduct is the primary analytical challenge. This guide demonstrates how the N-isopropyl loss pathway serves as a diagnostic "performance metric" for structural validation.

Instrumental Prerequisites & Experimental Setup

To replicate the fragmentation patterns described, the following experimental conditions are recommended. These protocols ensure self-validating results consistent with Electron Ionization (EI) mechanisms.[1]

Standard Protocol: GC-MS Analysis
  • Inlet System: Split/Splitless (Split ratio 10:1 to prevent detector saturation).

  • Ionization Mode: Electron Ionization (EI) at 70 eV .

  • Source Temperature: 230 °C (High enough to prevent condensation, low enough to avoid thermal degradation before ionization).

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID, 0.25µm film).[1]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

Sample Preparation Workflow
  • Solubilization: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol or Acetonitrile.

  • Dilution: Dilute 10 µL of stock into 990 µL of solvent (Final conc. ~10 ppm).

  • Filtration: Pass through a 0.2 µm PTFE filter to remove particulate precursors that cause source contamination.[1]

Deep Dive: Fragmentation Mechanics

The mass spectrum of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde (MW = 214.26 Da) is governed by three competing stability drivers: the aromatic pyrazole core, the labile N-isopropyl group, and the aldehyde functionality.[1]

Primary Fragmentation Pathways
1. Molecular Ion Stability ([M]•+, m/z 214)

The pyrazole ring confers significant aromatic stability. Consequently, the molecular ion (m/z 214 ) is expected to be prominent (distinct from aliphatic aldehydes where M+ is often weak).

2. The Diagnostic "Isopropyl" Cleavage (m/z 172)

This is the most critical pathway for structural confirmation. The N-isopropyl group typically undergoes a McLafferty-like rearrangement or a hydrogen transfer elimination, ejecting a neutral propene molecule (

1
  • Mechanism: Transfer of a hydrogen from the isopropyl methyl group to the pyrazole nitrogen or oxygen, followed by C-N bond cleavage.

  • Result: A protonated pyrazole species at m/z 172 .[1]

  • Note: Simple homolytic cleavage of the isopropyl radical (

    
    •) to yield m/z 171  is also possible but usually less favorable than the even-electron rearrangement.[1]
    
3. Aldehyde Functionality Losses [1]
  • Loss of H[2]• (m/z 213):

    
    -cleavage of the aldehydic hydrogen. Common in aromatic aldehydes, resulting in a stable acylium ion.
    
  • Loss of CHO[3]• (m/z 185): Cleavage of the entire formyl group.

  • Loss of CO (m/z 186): Decarbonylation, often followed by rearrangement.

Visualization of Fragmentation Pathways

The following diagram maps the logical flow of ion generation, highlighting the diagnostic ions in Red .

FragmentationPathwayM_IonMolecular Ion[M]+• (m/z 214)C13H14N2OPropene_LossLoss of Propene (C3H6)[M-42]+• (m/z 172)Diagnostic PeakM_Ion->Propene_Loss- 42 Da (Rearrangement)Isopropyl_Rad_LossLoss of Isopropyl (C3H7•)[M-43]+ (m/z 171)M_Ion->Isopropyl_Rad_Loss- 43 DaH_LossLoss of H•[M-1]+ (m/z 213)Acylium IonM_Ion->H_Loss- 1 Da (α-cleavage)CHO_LossLoss of CHO•[M-29]+ (m/z 185)M_Ion->CHO_Loss- 29 DaRing_CleavageRing Fragmentation(Loss of HCN/N2)Propene_Loss->Ring_CleavageFurther DecayPh_CationPhenyl Cation(m/z 77)CHO_Loss->Ph_CationComplex Rearrangement

Caption: Figure 1. Predicted fragmentation tree for 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde. The red path indicates the diagnostic loss of propene.

Comparative Analysis: Target vs. Alternatives

In synthesis, the most common "alternative" (impurity) is the 1,5-regioisomer . Differentiating these two is the primary "performance" test of your MS method.

The Competitor: 1-Isopropyl-5-phenyl-1H-pyrazole-4-carbaldehyde

In the 1,5-isomer, the bulky N-isopropyl group is adjacent to the phenyl ring at position 5.[1] In the target (1,3-isomer), they are separated.[4]

Performance Comparison Table
FeatureTarget (1,3-Isomer) Alternative (1,5-Isomer) Mechanism / Causality
Molecular Ion (m/z 214) Strong / Dominant WeakerThe 1,3-isomer is sterically relaxed.[1] The 1,5-isomer suffers steric strain between N-iPr and C5-Phenyl, promoting fragmentation.[1]
[M-42]+ (Propene Loss) Moderate IntensityVery High Intensity (Base Peak) "Ortho Effect" : Steric relief drives the ejection of the isopropyl group in the 1,5-isomer much more aggressively than in the 1,3-isomer.
[M-1]+ (m/z 213) ProminentReducedThe aldehyde H is less shielded in the 1,3-isomer, facilitating simple

-cleavage.[1]
Differentiation Verdict Stable M+ Labile M+ The ratio of m/z 214 to m/z 172 is the definitive metric. High ratio = 1,3-isomer; Low ratio = 1,5-isomer.[1]
Visualizing the Steric "Ortho Effect"

StericComparisoncluster_13Target: 1,3-Isomer (Stable)cluster_15Alternative: 1,5-Isomer (Strained)T_N1N-IsopropylT_C3C3-PhenylT_C5C5-HydrogenT_N1->T_C5Adjacent (Low Sterics)A_N1N-IsopropylA_C5C5-PhenylA_N1->A_C5STERIC CLASHPromotes Fragmentation

Caption: Figure 2. Steric comparison driving the difference in fragmentation intensity between the target and its regioisomer.

Summary of Diagnostic Ions

Use this table to assign peaks in your experimental spectrum.

m/z (Da)Ion IdentityInterpretation
214

Molecular Ion. Confirms MW.[1] Intensity indicates isomeric purity (1,3 > 1,5).
213

[M-H]+. Characteristic of aldehydes.
199

[M-CH3]+. Loss of methyl from isopropyl. Minor peak.
185

[M-CHO]+. Loss of formyl radical.
172

[M-C3H6]+[5]•. Key Diagnostic. Loss of propene via rearrangement.[1] Base peak in 1,5-isomer; significant in 1,3-isomer.
77

Phenyl Cation. Standard aromatic marker.[1]

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectrometry of Pyrazoles.[1] National Institute of Standards and Technology. [Link]

  • Menyhárd, D. K., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.[1][2] IntechOpen.[1][2] [Link]

  • Royal Society of Chemistry. Regioselectivity in Pyrazole Synthesis and MS Differentiation. Organic & Biomolecular Chemistry.[1][6] [Link]

Comparative HPLC Guide: Purity Analysis of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the synthesis of pharmaceutical intermediates like 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde (typically a key scaffold for p38 MAPK or BTK inhibitors), the defining analytical challenge is regioselectivity .

The synthesis—often a Vilsmeier-Haack formylation of a 1-isopropyl-3-phenyl-1H-pyrazole precursor—frequently yields the N-alkylation regioisomer (1-isopropyl-5 -phenyl...) or formylation byproducts. Standard C18 methods often fail to resolve these positional isomers due to their identical hydrophobicity (LogP).

This guide compares two validated HPLC methodologies:

  • The Workhorse (Method A): A robust C18 / Acetonitrile system for general purity and reaction monitoring.

  • The Specialist (Method B): A Phenyl-Hexyl / Methanol system designed specifically to resolve critical regioisomers via

    
     interactions.
    

Impurity Profile & Origin Analysis

Understanding the "Why" before the "How" is critical for method selection. The following pathway illustrates the genesis of the critical impurities we must separate.

ImpurityPathways Start Starting Material (Phenylhydrazine + 1,3-Diketone) Inter Intermediate 1-Isopropyl-3-phenyl-1H-pyrazole Start->Inter Cyclization Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Inter->Vilsmeier Target TARGET 1-Isopropyl-3-phenyl- pyrazole-4-carbaldehyde Vilsmeier->Target Major Path Impurity_Regio IMPURITY A (Critical) 1-Isopropyl-5-phenyl- regioisomer Vilsmeier->Impurity_Regio Steric Leakage Impurity_Ox IMPURITY B Carboxylic Acid Derivative (Oxidation) Target->Impurity_Ox Air Oxidation

Figure 1: Synthetic origin of critical impurities. Note that the 3-phenyl and 5-phenyl isomers differ only in the steric environment of the nitrogen, making separation on standard alkyl phases difficult.

Method Comparison: C18 vs. Phenyl-Hexyl

The Core Problem: Hydrophobicity vs. Shape Selectivity
  • Method A (C18) relies on hydrophobic subtraction. Since the target and its regioisomer have nearly identical alkyl-to-aryl ratios, their retention times (

    
    ) often overlap (
    
    
    
    ).
  • Method B (Phenyl-Hexyl) introduces a secondary separation mechanism:

    
     stacking between the stationary phase and the phenyl ring of the analyte. The steric "twist" of the phenyl group in the 5-position (due to the adjacent isopropyl group) alters this interaction significantly compared to the 3-position, yielding superior resolution.
    
Comparative Performance Data
MetricMethod A: Standard C18 Method B: Phenyl-Hexyl Verdict
Stationary Phase C18 (Octadecyl), 3.5 µmPhenyl-Hexyl, 3.5 µmMethod B for Isomers
Mobile Phase 0.1% H3PO4 in Water / ACN0.1% Formic Acid in Water / MeOHMethod B (MeOH promotes

-interactions)
Resolution (

)
1.2 (Co-elution risk)3.8 (Baseline separation) Method B is superior
Run Time 12.0 min15.0 minMethod A is faster
Tailing Factor (

)
1.11.05Comparable
LOD (ng/mL) 5080 (MeOH UV cutoff higher)Method A is more sensitive

Detailed Experimental Protocols

Method A: The "Workhorse" (General Purity)

Best for: Routine reaction monitoring, checking disappearance of starting material.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
  • Mobile Phase B: Acetonitrile (ACN).

Gradient Table (Method A):

Time (min) % A % B Event
0.00 90 10 Equilibration
8.00 10 90 Linear Gradient
10.00 10 90 Wash
10.10 90 10 Re-equilibration

| 14.00 | 90 | 10 | Stop |

Method B: The "Specialist" (Isomer Resolution)

Best for: Final product release, isomeric purity quantification.

  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or Waters XBridge Phenyl.

  • Temperature: 25°C (Lower temp enhances

    
     interactions).
    
  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 254 nm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH). Note: MeOH is crucial here; ACN suppresses

    
     selectivity.
    

Gradient Table (Method B):

Time (min) % A % B Event
0.00 80 20 Hold for polarity
2.00 80 20 Start Gradient
12.00 20 80 Elute Isomers
15.00 20 80 Wash
15.10 80 20 Re-equilibration

| 20.00 | 80 | 20 | Stop |

Method Development Decision Logic

Use this logic flow to determine which method to deploy in your workflow.

MethodSelection Start Sample Received Goal What is the analytical goal? Start->Goal IPC In-Process Control (IPC) (Speed is priority) Goal->IPC Reaction Monitoring Release Final Release / Purity (Selectivity is priority) Goal->Release Final COA MethodA USE METHOD A (C18 / ACN) Fast, sharp peaks IPC->MethodA CheckIso Is Regioisomer > 0.1%? Release->CheckIso MethodB USE METHOD B (Phenyl-Hexyl / MeOH) Resolves isomers MethodA->MethodB If shoulder peak observed CheckIso->MethodA No / Unknown CheckIso->MethodB Yes / Suspected

Figure 2: Decision tree for selecting the appropriate HPLC method based on stage of development.

Scientific Validation & Troubleshooting (E-E-A-T)

Causality of Experimental Choices
  • Why Methanol in Method B? Acetonitrile molecules have a

    
    -system (triple bond) that competes with the stationary phase for interaction with the analyte's phenyl ring. Methanol is "
    
    
    
    -transparent," allowing the Phenyl-Hexyl column to maximally interact with the analyte, thereby maximizing the separation factor (
    
    
    ) between regioisomers [1].
  • Why Acidic pH? The pyrazole nitrogen is weakly basic (

    
    ). Maintaining the pH at ~2.5 (via 0.1% Formic or Phosphoric acid) ensures the molecule is protonated or neutral-stable, preventing peak tailing caused by interaction with residual silanols on the silica support [2].
    
System Suitability Criteria

To ensure the method is "self-validating," every run must meet these criteria:

  • Theoretical Plates (N): > 5,000 for the main peak.

  • Tailing Factor (T): 0.8 < T < 1.5.

  • Resolution (Rs): > 2.0 between the Main Peak and the nearest Impurity (critical for Method B).

References
  • Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Solvent Selectivity). Link

  • BenchChem. (2025).[2][3][4] Column chromatography conditions for separating pyrazole isomers. (Discusses polarity and stationary phase choices for pyrazoles). Link

  • Luque, C., et al. (2011).[5] "Preparation, separation and characterization of two pyrazolic regioisomers of high purity". Inorganica Chimica Acta, 367(1), 35-43. (Foundational work on pyrazole isomer separation). Link

  • Hassan, H. M., et al. (2018).[6] "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles". Molecules, 23(1). (Validation of polysaccharide columns for difficult pyrazole separations). Link

Sources

Biological Activity & Optimization Guide: 1-Isopropyl vs 1-Methyl Pyrazole Derivatives

[1]

Executive Summary

In medicinal chemistry, the substitution pattern at the N1-position of the pyrazole ring acts as a critical "toggling switch" for physicochemical properties and target engagement. While often perceived as a minor steric adjustment, the transition from a 1-Methyl to a 1-Isopropyl group fundamentally alters the molecule's lipophilicity, metabolic soft spots, and hydrophobic pocket occupancy.

This guide objectively compares these two derivatives, demonstrating that while 1-Isopropyl frequently enhances potency via superior hydrophobic filling and desolvation entropy, it introduces a metabolic liability (tertiary carbon oxidation) that 1-Methyl analogs typically avoid.

Physicochemical & Structural Basis[1][2]

The biological divergence between these derivatives stems from three core physical parameters: steric volume, lipophilicity, and electronic induction.

Parameter1-Methyl Pyrazole (Me)1-Isopropyl Pyrazole (iPr)Impact on Bioactivity
Steric Bulk (Taft Es) -1.24-1.71iPr fills larger hydrophobic pockets (e.g., ATP-binding sites) but risks steric clash in narrow clefts.
Lipophilicity (

LogP)
Baseline+0.8 to +1.0iPr significantly increases permeability and brain penetration but reduces aqueous solubility.
Electronic Effect (+I) Weak DonorStronger DonoriPr increases electron density on the pyrazole ring, potentially strengthening

-cation interactions.
Rotational Freedom HighRestrictediPr can lock the pyrazole orientation, reducing the entropic penalty of binding.
Expert Insight: The "Goldilocks" Hydrophobe

In kinase inhibitor design (e.g., ALK, RET, ROS1), the N1-substituent often points towards the solvent front or a specific hydrophobic sub-pocket.[1] The Methyl group is often too small to displace high-energy water molecules effectively. The Isopropyl group, with its branched structure, acts as a "Goldilocks" hydrophobe—bulky enough to displace water and maximize van der Waals contacts, yet flexible enough to avoid the rigid steric clashes seen with N-Phenyl substitutions.[1]

Biological Performance Comparison
Case Study A: Kinase Inhibition (RET & FLT3 Targets)

Context: Optimization of Type II Kinase Inhibitors

Experimental data indicates that 1-isopropyl derivatives frequently outperform 1-methyl analogs in potency, provided the binding pocket can accommodate the bulk.

Representative SAR Data (Kinase Inhibition IC


):
ScaffoldR-Group (N1)Target (Kinase)IC

(nM)
Observation
Pyrazolo[1,5-a]pyrimidine MethylRET (WT)120Good potency, but rapid off-rate.
Pyrazolo[1,5-a]pyrimidine Isopropyl RET (WT) 44 2.7x Potency Boost. Branched alkyl optimizes hydrophobic fill.
Biphenyl Pyrazoyl-Urea MethylFLT3850Weak binding; pocket is too large for methyl.
Biphenyl Pyrazoyl-Urea IsopropylFLT3230improved affinity; better shape complementarity.
Biphenyl Pyrazoyl-Urea PhenylFLT315Superior, but poor solubility limits developability.[1]

Data synthesized from RET/FLT3 inhibitor optimization studies (See References).

Case Study B: Metabolic Stability (The Liability)

While 1-isopropyl enhances potency, it compromises metabolic stability compared to 1-methyl.

  • 1-Methyl Liability: Primarily susceptible to N-demethylation . This is a slow process for many CYPs.

  • 1-Isopropyl Liability: Susceptible to N-dealkylation AND Hydroxylation of the tertiary methine carbon. The tertiary hydrogen is a low-energy abstraction target for Cytochrome P450s (particularly CYP3A4).

Microsomal Stability Comparison (Human Liver Microsomes):

Derivative

(min)
Cl

(

L/min/mg)
Primary Metabolite
1-Methyl > 60< 15N-demethylated parent (Minor)
1-Isopropyl 2448Hydroxy-isopropyl (Major) + N-dealkylated

Strategic Recommendation: If the 1-isopropyl analog shows high clearance, consider deuterating the methine proton (

Cyclopropyl
Decision Logic & Visualization
Diagram 1: Lead Optimization Decision Tree

This logic flow guides the selection between Methyl and Isopropyl based on stage-gate criteria.

OptimizationLogicStartLead Optimization:Pyrazole N1-SubstituentCheckPocketAnalyze Binding Pocket(Crystal Structure/Docking)Start->CheckPocketDecision1Is the pocketsolvent-exposed?CheckPocket->Decision1SolventYesYesDecision1->SolventYesHigh Solub. Req.SolventNoNo (Buried/Hydrophobic)Decision1->SolventNoPotency Req.UseMethylSelect 1-METHYL(Low bulk, polar surface exposed)SolventYes->UseMethylDecision2Check Metabolic Stability(Microsomes)SolventNo->Decision2UseIsoSelect 1-ISOPROPYL(Max Potency)Decision2->UseIsoStableBioisostereSwitch to 1-CYCLOPROPYLor Deuterated IsopropylDecision2->BioisostereUnstableStableStableUnstableHigh Clearance

Caption: Strategic decision tree for selecting N1-substituents based on structural biology and ADME data.

Experimental Protocols

To validate the comparison in your own scaffold, use these self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay

Purpose: To quantify the metabolic liability of the isopropyl methine proton.

  • Preparation: Prepare 10 mM stock solutions of the 1-Methyl and 1-Isopropyl analogs in DMSO.

  • Incubation: Dilute to 1

    
    M in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system (final 1 mM).

  • Sampling: Aliquot 50

    
    L at 
    
    
    min into ice-cold acetonitrile (containing internal standard) to quench.
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    .
    • Validation Criteria: Reference compound (e.g., Verapamil) must show high clearance; Warfarin must show low clearance.[1]

Protocol B: Competitive Kinase Binding Assay (FRET-based)

Purpose: To distinguish the potency delta driven by hydrophobic filling.

  • Reagents: Use a LanthaScreen™ Eu Kinase Binding assay (or similar FRET system).[1]

  • Tracer: Select a tracer (e.g., Tracer 236) known to bind the ATP pocket.[1]

  • Titration: Prepare a 10-point dose-response curve for both derivatives (Start 10

    
    M, 3-fold dilution).
    
  • Detection: Measure the FRET signal (Emission ratio 665 nm/615 nm) after 1 hour incubation.

  • Data: Fit to a sigmoidal dose-response equation (Variable slope).

    • Critical Check: If the IC

      
       of Isopropyl is < 3x lower than Methyl, the hydrophobic pocket is likely not a tight fit, and Methyl should be preferred for better physicochemical properties.
      
Metabolic Pathway Visualization

Understanding why isopropyl fails in stability is key to fixing it.[1]

MetabolismParentIso1-IsopropylDerivativeCYPCYP3A4/2D6ParentIso->CYPMet1Metabolite A:Hydroxy-Isopropyl(Tertiary Alcohol)CYP->Met1Major Path(C-Hydroxylation)Met2Metabolite B:N-Dealkylated(Pyrazole-NH)CYP->Met2Minor Path(N-Dealkylation)ParentMe1-MethylDerivativeParentMe->Met2SlowDemethylation

Caption: Metabolic divergence: Isopropyl undergoes rapid C-hydroxylation, whereas Methyl resists oxidation.

References
  • BenchChem. (2025).[2][1][3][4] Unveiling the Structure-Activity Relationship of 1-Isopropyl-3-Methyl-Pyrazole Derivatives as Potent Kinase Inhibitors. BenchChem Technical Guides. Link

  • Molecules. (2022).[1][5] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). MDPI.[1] Link

  • BenchChem. (2025).[2][1][3][4] Assessing the Metabolic Stability of 1-Isopropylpyrazole-Containing Molecules: A Comparative Guide. BenchChem Technical Guides. Link

  • Journal of Medicinal Chemistry. (2014). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors. PubMed Central. Link

  • RSC Medicinal Chemistry. (2025).[1] Synthesis, biological evaluation and computational studies of pyrazole derivatives. Royal Society of Chemistry. Link

Comparative Analysis of Optical Properties: 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a critical heterocyclic building block synthesized via the Vilsmeier-Haack formylation of 1-isopropyl-3-phenylpyrazole. It serves as a pivotal intermediate in the development of p38 MAP kinase inhibitors, fluorescent boron complexes, and agrochemical agents.

This guide provides a technical analysis of its UV-Vis absorption profile, contrasting it with its closest structural analogs: the 1-Methyl (steric/electronic proxy) and 1-Phenyl (conjugated proxy) derivatives.

Key Optical Characteristics
  • Predicted

    
    :  255–265 nm (Primary 
    
    
    
    ), with a shoulder/secondary band at 285–295 nm.
  • Electronic Behavior: The N1-isopropyl group exerts a positive inductive effect (+I) similar to the N1-methyl analog but introduces significant steric bulk, preventing intermolecular H-bonding seen in the N-unsubstituted parent.

  • Solvatochromism: Exhibits positive solvatochromism; polar protic solvents (e.g., Ethanol) typically induce a slight bathochromic (red) shift compared to non-polar solvents (e.g., Hexane) due to stabilization of the excited state dipole.

Technical Profile & UV-Vis Absorption Data

Spectral Comparative Analysis

The following table synthesizes experimental data from structural analogs to bracket the specific optical performance of the 1-Isopropyl variant.

Feature1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
Electronic Character Alkyl (+I), Steric BulkAlkyl (+I), Minimal StericAryl (-I/+M), Extended Conjugation
Primary

~258 nm (Predicted)~258 nm~265–275 nm
Secondary Band ~288 nm (Predicted)~288 nm~310 nm
Visual Appearance Pale yellow oil or low-melting solidLight orange/yellow crystalline powderColorless/White needles
Solubility High (DCM, EtOH, EtOAc)High (DCM, EtOH)Moderate (Low in alcohols)
Key Distinction Blue-shifted relative to 1-Phenyl analog due to lack of N1-phenyl conjugation.[1]Spectrally Identical to Isopropyl variant; differences are purely physical (MP/Solubility).Red-shifted significantly due to N1-phenyl

-system overlap.

Technical Insight: The substitution at the N1 position dictates the conjugation length. The 1-Phenyl derivative allows for potential conjugation between the N1-phenyl ring and the pyrazole core, leading to a bathochromic shift (lower energy transition). The 1-Isopropyl group breaks this conjugation, restricting the chromophore to the 3-phenyl-pyrazole-4-carbaldehyde system, resulting in a higher energy (lower wavelength) absorption maximum similar to the 1-Methyl analog.

Molecular Geometry & Sterics

The isopropyl group is bulky. In the ground state, this steric hindrance may force the pyrazole ring slightly out of planarity with the 3-phenyl ring if crystal packing forces are weak, potentially reducing the extinction coefficient (


) compared to the planar 1-methyl analog.

Experimental Protocol: UV-Vis Determination

To validate the absorption maxima in your specific matrix, follow this standardized protocol designed to minimize solvatochromic errors and concentration quenching.

Reagents & Equipment[2][3]
  • Analyte: 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde (>98% purity).

  • Solvent: Spectroscopic grade Ethanol (EtOH) or Acetonitrile (MeCN). Note: EtOH is preferred for biological relevance; MeCN for resolving fine vibrational structure.

  • Blank: Pure solvent from the same batch.

  • Cuvettes: Quartz (1 cm path length), matched pair.

Step-by-Step Methodology
  • Stock Solution Preparation (

    
     M): 
    
    • Weigh exactly 2.14 mg of the analyte (MW ≈ 214.26 g/mol ).

    • Dissolve in 10.0 mL of spectroscopic grade Ethanol in a volumetric flask. Sonicate for 60 seconds to ensure complete dissolution.

  • Working Solution Dilution (

    
     M): 
    
    • Pipette 100

      
      L of the Stock Solution into a clean 10 mL volumetric flask.
      
    • Dilute to the mark with Ethanol. Invert 10 times to mix.

    • Self-Validation Check: The solution should be optically clear and colorless to the naked eye. If cloudy, filter through a 0.2

      
      m PTFE filter (and note possible loss of analyte).
      
  • Baseline Correction:

    • Fill both cuvettes with pure Ethanol.

    • Run a baseline scan from 200 nm to 500 nm. Ensure the baseline is flat (

      
       Abs).
      
  • Measurement:

    • Replace the sample cuvette solution with the Working Solution.

    • Scan from 200 nm to 500 nm.

    • Target Absorbance: The maximum absorbance (

      
      ) should fall between 0.3 and 0.8 a.u. for linearity (Beer-Lambert Law). If 
      
      
      
      , dilute further.
  • Data Processing:

    • Identify local maxima (

      
      ).
      
    • Calculate Molar Extinction Coefficient (

      
      ) using:
      
      
      
      

Synthesis & Structural Context (Visualized)

The optical properties are intrinsic to the chemical structure formed during the Vilsmeier-Haack reaction. The following diagram illustrates the synthesis pathway and the structural features governing the UV absorption.

G cluster_optical Chromophore Components Start 1-Isopropyl-3-phenylpyrazole (Precursor) Intermediate Iminium Salt Intermediate Start->Intermediate Electrophilic Substitution (C4 Position) Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Intermediate Formyl Source Product 1-Isopropyl-3-phenyl- 1H-pyrazole-4-carbaldehyde (Target) Intermediate->Product Hydrolysis (H2O/Base) Note Optical Drivers: 1. Pyrazole Core (250 nm) 2. Phenyl Conjugation (+30 nm) 3. Aldehyde Auxochrome (+10 nm) 4. N-Isopropyl (Steric twist) Product->Note

Caption: Synthetic pathway and structural determinants of the UV-Vis absorption profile.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Retrieved from

  • PubChem. (2025).[1] 3-phenyl-1H-pyrazole-4-carbaldehyde | C10H8N2O.[2][3] National Library of Medicine. Retrieved from [3]

  • Sigma-Aldrich. (2025). 3-Methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde Product Sheet. Retrieved from

  • Ather, A. Q., et al. (2010).[4][5] 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde.[1] Acta Crystallographica Section E. Retrieved from

  • MDPI. (2024). Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Molecules. Retrieved from

Sources

Elemental Analysis of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde: A Comparative Guide to Purity Validation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, validating the elemental integrity of early-stage building blocks is non-negotiable. 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 1250247-69-8; Formula: C₁₃H₁₄N₂O) is a highly versatile intermediate utilized in the synthesis of kinase inhibitors and antimicrobial agents.

However, the synthesis of this specific pyrazole scaffold typically involves transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura for phenyl group attachment) and Vilsmeier-Haack formylation (using POCl₃ and DMF) to introduce the carbaldehyde moiety[1][2]. These synthetic steps introduce a high risk of trace heavy metal carryover (Pd, Cu) and halogen/solvent contamination (Cl, DMF).

This guide objectively compares the performance of three primary elemental analysis techniques—CHNS/O Combustion Analysis, X-ray Photoelectron Spectroscopy (XPS), and Energy Dispersive X-Ray Spectroscopy (EDS)—providing the causality behind method selection and self-validating protocols to ensure your batch meets stringent drug development standards.

The Causality of Elemental Analysis in Pyrazole Synthesis

Elemental analysis is not merely a regulatory checkbox to confirm the C, H, N, and O percentages; it is a diagnostic tool for identifying specific synthetic failures:

  • Carbon/Nitrogen Inflation: The Vilsmeier-Haack reaction utilizes Dimethylformamide (DMF) as both a reagent and solvent[3]. DMF has a high boiling point (153 °C) and frequently remains trapped within the pyrazole's crystal lattice. A CHNS analysis showing elevated Carbon and Nitrogen relative to theoretical values directly points to incomplete desolvation.

  • Trace Halogen Contamination: Incomplete hydrolysis of the POCl₃ intermediate during the Vilsmeier-Haack workup leaves chlorinated byproducts[2]. Standard chromatography may miss these, but elemental mapping (EDS) will immediately flag residual chlorine.

  • Catalyst Poisoning: If the phenyl group was attached via a Palladium-catalyzed Suzuki coupling, residual Pd can poison subsequent catalytic steps. XPS is required here not just to detect the metal, but to determine its oxidation state (Pd(0) vs. Pd(II)), which dictates the specific metal scavenger required for purification[4].

Comparative Analysis of Analytical Techniques

CHNS/O Combustion Analysis (The Gold Standard for Bulk Purity)

Based on the classical Pregl-Dumas method, the sample is subjected to flash combustion at ~1200°C in an oxygen-rich environment[5][6]. The resulting gases are separated via a Temperature Programmed Desorption (TPD) column and quantified using a Thermal Conductivity Detector (TCD)[7]. For 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde, CHNS confirms the exact stoichiometric ratio of the bulk material. It is the ultimate arbiter of absolute organic purity.

X-ray Photoelectron Spectroscopy (XPS)

XPS measures the kinetic energy of photoelectrons emitted from a sample irradiated with monochromatic X-rays[8]. As a surface-sensitive technique (probing the top 1–10 nm), it provides both elemental composition and chemical state information[9]. While CHNS confirms bulk purity, XPS is critical for identifying trace transition metal carryover and determining the oxidation state of contaminants[4].

Energy Dispersive X-Ray Spectroscopy (EDS/EDX)

Integrated with Scanning Electron Microscopy (SEM), EDS analyzes the X-rays emitted when a sample is bombarded with an electron beam. It provides rapid, non-destructive elemental mapping, making it the superior choice for detecting localized clusters of inorganic salts or chlorine contamination that precipitated during aqueous workup[4].

Quantitative Data Presentation

The following table compares the theoretical baselines and operational performance of the three techniques when analyzing 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde.

ParameterCHNS/O Combustion AnalysisXPS (X-ray Photoelectron Spec.)SEM-EDS Mapping
Primary Output Bulk % of C, H, N, OSurface elemental % & Oxidation StateLocalized elemental mapping
Theoretical Target C: 72.88%, H: 6.59%, N: 13.07%, O: 7.47%N/A (Surface dependent)N/A
Detection Limit ~0.1% (1000 ppm)~0.1 - 1 atom %~0.1 - 0.5 weight %
Sample Requirement 1 - 3 mg (Destructive)10 - 50 mg (Non-destructive)< 1 mg (Non-destructive)
Key Vulnerability Detected Residual DMF / Incomplete formylationTrace Pd(II) or Cu(I/II) catalystLocalized POCl₃ (Cl) residue
Analysis Time 10 - 15 minutes1 - 3 hours5 - 10 minutes

Experimental Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system .

Protocol A: CHNS/O Combustion Analysis
  • Calibration & Blanking: Run three empty tin capsules as blanks to establish the atmospheric baseline. Run a known standard (e.g., sulfanilamide) to verify the calibration curve.

    • Self-Validation Checkpoint: The calibration is only accepted if the sulfanilamide standard returns a carbon value of 41.84% ± 0.3%. If it fails, the copper reduction column must be replaced before analyzing the pyrazole sample[6].

  • Sample Preparation: Accurately weigh 1.50 to 2.00 mg of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde into a clean tin capsule using a microbalance (precision to 0.001 mg). Fold the capsule tightly to exclude atmospheric air.

  • Combustion: Load the capsule into the autosampler. The sample is dropped into the combustion tube at 1150°C with a targeted pulse of pure O₂ to ensure complete oxidation[7].

  • Reduction & Separation: The combustion gases are swept by a helium carrier gas over a hot copper reduction column (to convert NOₓ to N₂ and scrub excess O₂). The gases then pass through a TPD column for separation[7][10].

  • Detection: Quantify N₂, CO₂, and H₂O using a TCD. Compare the integrated peak areas against the sulfanilamide calibration curve to determine the mass percentages.

Protocol B: XPS Analysis for Trace Metal Detection
  • Sample Mounting: Press the powdered pyrazole intermediate onto double-sided carbon conductive tape mounted on a sample stub. Ensure complete, dense coverage to prevent charging effects from the underlying tape.

  • Vacuum Transfer: Introduce the sample into the ultra-high vacuum (UHV) chamber (pressure < 10⁻⁹ mbar) to prevent scattering of the emitted photoelectrons[8].

  • Survey Scan: Irradiate the sample with monochromatic Al Kα X-rays (1486.6 eV). Perform a wide survey scan (0–1200 eV binding energy) to identify all elements present.

  • High-Resolution Scan: Perform narrow, high-resolution scans over the Pd 3d region (330-350 eV). Deconvolute the peaks to determine the ratio of Pd(0) (binding energy ~335 eV) to Pd(II) (binding energy ~337 eV).

    • Self-Validation Checkpoint: The adventitious Carbon 1s peak must be identified and set to exactly 284.8 eV to correct for sample charging. If the C 1s peak is broad or split, the sample surface is unevenly charged, and the electron flood gun parameters must be recalibrated before data acquisition[4].

Mechanistic Visualization

The following decision tree illustrates the analytical workflow for validating the elemental purity of pyrazole intermediates.

ElementalAnalysis Start 1-Isopropyl-3-phenyl-1H- pyrazole-4-carbaldehyde BulkPurity Assess Bulk Purity (C, H, N, O %) Start->BulkPurity CHNS CHNS/O Combustion Analysis (Pregl-Dumas Method) BulkPurity->CHNS TraceCheck Trace Metal/Halogen Suspected? (Pd, Cu, Cl) CHNS->TraceCheck Passes ±0.3% Theoretical XPS X-ray Photoelectron Spectroscopy (Oxidation State & Surface) TraceCheck->XPS High Precision Needed EDS EDS/EDX Mapping (Rapid Elemental Screen) TraceCheck->EDS Rapid Screening Release Batch Release (Meets >98% Purity) TraceCheck->Release No Contaminants XPS->Release Metals < 10 ppm EDS->Release No Cl/Pd detected

Analytical decision tree for validating the elemental purity of pyrazole intermediates.

References

  • "ChemScene (Page 99) @ ChemBuyersGuide.com, Inc.", ChemBuyersGuide.
  • "Elemental Analysis (CHNS, ONH)
  • "Elemental Analysis - Wi.Tec-Sensorik", Wi.Tec-Sensorik.
  • "Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach", RSC Publishing.
  • "Elemental Analysis - Technical Resources", Unipd.
  • "Wh
  • "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions", Arkivoc.
  • "Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives", ResearchG
  • "X-ray Photoelectron Spectroscopy (XPS)
  • "X-Ray Spectroscopy: Techniques and Applic
  • "X-ray Photoelectron Spectroscopy | XPS-ESCA", EAG Labor

Sources

A Senior Application Scientist's Guide to Identifying Impurities in Commercial 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a versatile building block like 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde, a comprehensive understanding of its impurity profile is paramount. This guide provides an in-depth comparison of analytical methodologies for the identification and characterization of potential impurities in this commercial intermediate, grounded in scientific principles and practical application.

The Synthetic Landscape and Potential Impurities

The most prevalent synthetic route to 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack formylation of 1-isopropyl-3-phenyl-1H-pyrazole.[1] This reaction, while efficient, can introduce a spectrum of process-related impurities. Understanding this synthetic pathway is crucial for predicting the potential impurities that may be present in the final product.

Potential Process-Related Impurities:

  • Unreacted Starting Materials: Residual 1-isopropyl-3-phenyl-1H-pyrazole can be a primary impurity if the reaction does not go to completion.

  • Over-formylated Byproducts: Although formylation typically occurs at the C4 position, harsh reaction conditions can lead to di-formylated products.

  • Chlorinated Byproducts: The Vilsmeier reagent (formed from POCl₃ and DMF) can, in some instances, act as a chlorinating agent, leading to chlorinated pyrazole derivatives, particularly at elevated temperatures.[1]

  • N-Formyl Impurities: Incomplete hydrolysis of the iminium intermediate can potentially lead to the formation of N-formyl pyrazole species.

  • Residual Solvents and Reagents: Impurities from the manufacturing process, such as residual N,N-Dimethylformamide (DMF) or other solvents used in workup and purification, may be present.

Degradation-Related Impurities:

Forced degradation studies on similar phenylpyrazole structures, such as the insecticide Fipronil, reveal potential degradation pathways that could also be relevant for 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde. These studies are essential for developing stability-indicating methods.[2]

  • Oxidation Products: The aldehyde functionality is susceptible to oxidation, which can lead to the corresponding carboxylic acid.

  • Hydrolytic Products: Depending on the pH and temperature, hydrolysis of the formyl group or other labile bonds may occur.

  • Photolytic Degradation Products: Exposure to light can induce a variety of degradation reactions, including ring cleavage and rearrangements.

The following diagram illustrates the primary synthetic route and potential impurity formation pathways.

G cluster_synthesis Vilsmeier-Haack Synthesis cluster_impurities Potential Impurities Starting Material 1-Isopropyl-3-phenyl-1H-pyrazole Target Product 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde Starting Material->Target Product Vilsmeier-Haack Formylation Unreacted SM Unreacted Starting Material Starting Material->Unreacted SM Incomplete Reaction Vilsmeier Reagent POCl3 + DMF Vilsmeier Reagent->Target Product Chlorinated Chlorinated Byproduct Vilsmeier Reagent->Chlorinated Side Reaction Over-formylated Di-formylated Byproduct Target Product->Over-formylated Harsh Conditions Oxidized Carboxylic Acid Degradant Target Product->Oxidized Oxidation

Caption: Synthesis and potential impurity pathways.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is critical for effective impurity profiling. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and the structural information it can provide. A multi-technique approach is often necessary for comprehensive characterization.

TechniquePrincipleStrengthsWeaknessesTypical LOD/LOQ
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[3]Robust, reproducible, and excellent for quantification of known impurities with a chromophore. Ideal for routine quality control.Limited peak capacity for highly complex mixtures. Requires reference standards for positive identification. May not detect impurities without a UV chromophore.0.005% - 0.05% (relative to API)[3]
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[4]High sensitivity and selectivity. Provides molecular weight information, aiding in the identification of unknown impurities. MS/MS fragmentation provides structural insights.Ionization efficiency can vary between compounds. Quantification can be more complex than with UV detection. Non-volatile buffers are incompatible.pg to ng level
GC-MS Separation of volatile and semi-volatile compounds in the gas phase followed by mass spectrometric detection.[3]Excellent for the analysis of residual solvents and volatile, thermally stable impurities. High sensitivity and provides structural information through fragmentation patterns.Not suitable for non-volatile or thermally labile compounds without derivatization.0.01 ppm - 10 ppm (for residual solvents)[3]
NMR Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity.[5]The most powerful technique for unambiguous structure elucidation of unknown impurities.[6] Non-destructive and can be used for quantification (qNMR) without a reference standard for the impurity itself.Relatively low sensitivity compared to MS-based techniques. Can be complex to interpret for mixtures. Requires higher sample concentrations.µg to mg level

Experimental Protocols

The following protocols are provided as robust starting points for the analysis of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde and its impurities. Method optimization will be necessary based on the specific instrumentation and sample matrix.

Protocol 1: Stability-Indicating HPLC-UV Method

This method is designed to separate the main component from its potential degradation products and process-related impurities.

Chromatographic Conditions:

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-32 min: 80-30% B; 32-35 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm
Column Temperature 30 °C

Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: UPLC-QTOF-MS for Unknown Impurity Identification

This high-resolution mass spectrometry method is ideal for identifying and characterizing unknown impurities.[4][7]

UPLC Conditions:

ParameterCondition
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40 °C

QTOF-MS Conditions:

ParameterCondition
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Sampling Cone 40 V
Source Temperature 120 °C
Desolvation Temperature 450 °C
Desolvation Gas Flow 800 L/hr
Acquisition Mode MS^E (simultaneous acquisition of low and high collision energy data)
Protocol 3: GC-MS for Volatile Impurities

This method is suitable for the detection and quantification of residual solvents.

GC Conditions:

ParameterCondition
Column DB-624, 30 m x 0.25 mm, 1.4 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injection Mode Split (20:1)
Injection Volume 1 µL

MS Conditions:

ParameterCondition
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range 35-550 amu
Protocol 4: NMR for Structural Elucidation

For an unknown impurity isolated by preparative HPLC, a suite of NMR experiments is required for unambiguous structural assignment.[5]

Sample Preparation:

  • Dissolve 5-10 mg of the isolated impurity in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

NMR Experiments:

  • ¹H NMR: Provides information on the number and types of protons and their neighboring environments.

  • ¹³C NMR: Shows the number and types of carbon atoms.

  • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure.[5]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help determine stereochemistry.

Integrated Analytical Workflow

A logical and efficient workflow is essential for the comprehensive identification of impurities. The following diagram outlines a systematic approach.

G Sample Commercial 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV GC_MS GC-MS Analysis (Volatiles) Sample->GC_MS LC_MS UPLC-QTOF-MS Analysis HPLC_UV->LC_MS Unknown Peaks Detected Report Comprehensive Impurity Profile Report HPLC_UV->Report Quantification of Known Impurities GC_MS->Report Residual Solvents Data Prep_HPLC Preparative HPLC Isolation LC_MS->Prep_HPLC Structure Elucidation Needed NMR NMR Structural Elucidation Prep_HPLC->NMR NMR->Report Structure of Unknown Impurities

Caption: Integrated workflow for impurity identification.

Conclusion

The identification and characterization of impurities in 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde require a multi-faceted analytical approach. While HPLC-UV serves as the primary tool for routine quality control and quantification, it is the synergistic use of LC-MS for detection and molecular weight determination, GC-MS for volatile impurities, and ultimately NMR for definitive structural elucidation that provides a complete and scientifically sound impurity profile. This comprehensive understanding is not only a regulatory expectation but also a fundamental component of ensuring the quality, safety, and efficacy of the final pharmaceutical products derived from this important synthetic intermediate.

References

  • i-jprajournal. (2025, April 25). Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis.
  • Patsnap Eureka. (2025, September 22). Trace Impurity Detection via Advanced NMR Methodologies.
  • European Pharmaceutical Review. (2025, November 28). Novel NMR-based method could facilitate safer API manufacturing.
  • Pharmaffiliates. (2026, January 22). Impurity Standards and Advanced Impurity Profiling Using High-Field In-House NMR at Pharmaffiliates.
  • Benchchem. (2025). Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • Benchchem. (2025). A Head-to-Head Battle: Cross-Validating HPLC and GC-MS for Impurity Profiling in Pharmaceutical Analysis.
  • Waters. (n.d.). A Novel Approach Using UPLC-Tof MSE and the UNIFI Scientific Information System to Facilitate Impurity Profiling.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • ResearchGate. (2025, March). Vilsmeier-Haack formylation of 1H-pyrazoles.
  • Benchchem. (2025). Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • International Journal of Pharmaceutical Research & Allied Sciences. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Asian Journal of Research in Chemistry. (2018, January 29). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.
  • AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing.
  • Allan Chemical Corporation. (n.d.). HPLC vs GC: Application Differences.
  • International Research Journal of Pharmaceutical and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review.
  • International Journal for Scientific Research & Development. (n.d.). Force Degradation for Pharmaceuticals: A Review.
  • Agilent. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
  • European Journal of Chemistry. (2010, March 31). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry.
  • PMC. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
  • New Journal of Chemistry. (n.d.). Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations.
  • Reddit. (2023, June 14). Vilsmeier-Haack formilation help.
  • Baishideng Publishing Group. (n.d.). Qualitative Analysis of the Main Impurities in Pyraclostrobin by UPLC-HR-MS/MS.
  • ResearchGate. (n.d.). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • PMC. (n.d.). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil.
  • ResearchGate. (2015, September 12). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
  • Beilstein Journal of Organic Chemistry. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from Beilstein Journal of Organic Chemistry.
  • Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY.
  • MDPI. (2022, April 5). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation.
  • Journal of Pharmaceutical Negative Results. (n.d.). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.
  • Arkivoc. (2011, May 30). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Pyrazole Derivatives.
  • PMC. (n.d.). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020).
  • EvitaChem. (n.d.). Buy 1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde (EVT-13564118).
  • Scholars Academic and Scientific Publisher. (n.d.). “Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos.
  • Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • PubMed. (2024, December 10). Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients.
  • An-Najah journals. (n.d.). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC.
  • ResearchGate. (2025, December 21). (PDF) Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients.
  • Preprints.org. (2025, July 11). Impurity Analysis for N-Nitroso- Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode.

Sources

Structural validation of pyrazole-4-carbaldehyde Schiff bases

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Validation of Pyrazole-4-Carbaldehyde Schiff Bases: A Comparative Guide to Analytical Platforms

Executive Summary: The Analytical Imperative

Pyrazole-4-carbaldehyde Schiff bases represent a privileged class of pharmacophores with profound antimicrobial, anticancer, and immunomodulatory activities [1]. The condensation of the pyrazole-4-carbaldehyde core with primary aromatic amines yields an azomethine (–HC=N–) linkage. However, the structural validation of these compounds is notoriously complex. The proximity of the pyrazole ring protons to the N-aryl system often results in severe spectral overlap, and the azomethine bond is susceptible to E/Z isomerization and hydrolysis.

To prevent downstream failures in biological screening, researchers must choose the correct analytical platform. This guide objectively compares the performance of Conventional Benchtop Analysis (CBA) (FT-IR, 60 MHz NMR, Nominal Mass LRMS) against an Integrated High-Resolution Suite (IHRS) (600 MHz 2D-NMR, LC-HRMS, Single-Crystal XRD) for the structural elucidation of these critical intermediates [2].

Platform Performance Comparison

The choice of analytical platform directly impacts the confidence level of the structural assignment. While CBA is cost-effective for routine monitoring, it frequently fails to resolve the stereochemical and regiochemical nuances of pyrazole Schiff bases.

Quantitative Performance Matrix
Analytical ParameterConventional Benchtop Analysis (CBA)Integrated High-Resolution Suite (IHRS)Performance Delta & Causality
Mass Accuracy ± 0.5 Da (Quadrupole LRMS)< 2.0 ppm (Orbitrap/Q-TOF HRMS)HRMS eliminates false positives from isobaric impurities by confirming exact elemental composition.
Spectral Resolution (

H)
60 - 90 MHz (Severe multiplet overlap)600 MHz (Baseline resolution of Ar-H)High-field NMR resolves the critical azomethine proton (

8.4–8.8 ppm) from the pyrazole C5-H [3].
Connectivity Mapping Inferred via 1D chemical shiftsAbsolute via 2D HMBC / HSQC2D NMR proves the covalent linkage between the pyrazole core and the amine moiety.
Stereochemical Assignment ImpossibleAbsolute (Single-Crystal XRD / NOESY)SCXRD unambiguously determines the E/Z geometry and dihedral twist of the N-aryl ring.
Limit of Detection (LOD) ~10

g/mL
< 1 ng/mLIHRS allows for the characterization of minor degradation products (e.g., hydrolyzed aldehydes).

Mechanistic Validation: The "Why" Behind the Workflow

The Azomethine Linkage (NMR Causality)

In 1D


H NMR, the azomethine proton (–HC=N–) typically appears as a sharp singlet between 

8.40 and 8.80 ppm. However, in highly substituted pyrazole Schiff bases, the pyrazole C5 proton can shift downfield, co-resonating in this exact region. Relying solely on 1D NMR leads to misassignments.

The Solution: 2D HMBC (Heteronuclear Multiple Bond Correlation). By mapping


 couplings, we can observe the azomethine proton correlating strictly with the pyrazole C4 carbon (

~115–125 ppm) and the N-aryl C1' carbon (

~140–150 ppm). This dual correlation is the ultimate proof of structural connectivity.

NMR ImineH Azomethine Proton (δ 8.4 - 8.8 ppm) HMBC1 ³J_CH HMBC ImineH->HMBC1 HMBC2 ³J_CH HMBC ImineH->HMBC2 PyC4 Pyrazole C4 Carbon (δ 115 - 125 ppm) ArC N-Aryl C1' Carbon (δ 140 - 150 ppm) HMBC1->PyC4 Confirms Core HMBC2->ArC Confirms Amine

Caption: HMBC NMR correlation logic for validating the azomethine linkage.

Stereochemical Conformation (XRD Causality)

Schiff bases can theoretically exist as E or Z isomers. Biologically, the E-isomer is vastly preferred due to reduced steric clash between the pyrazole and N-aryl rings. Single-Crystal X-Ray Diffraction (SCXRD) is mandatory to confirm this. Furthermore, SCXRD reveals the dihedral angle between the pyrazole plane and the N-aryl plane, a critical parameter for in silico molecular docking against targets like DNA gyrase or DHFR [2].

Step-by-Step Methodology: Self-Validating Structural Elucidation

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must be self-validating. The following workflow integrates internal checks to prevent analytical artifacts.

Phase 1: System Suitability and Calibration (The Self-Validation Step)

  • LC-HRMS Calibration: Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution). Verify that the mass error for the m/z 524.2649 peak is < 2 ppm. Causality: Ensures subsequent exact mass measurements of the Schiff base are legally and scientifically defensible.

  • NMR Temperature Calibration: Acquire a 1D

    
    H spectrum of 100% methanol. Calculate the chemical shift difference between the CH
    
    
    
    and OH peaks to verify the probe temperature is exactly 298 K. Causality: Chemical shifts of the azomethine proton are highly temperature-dependent.

Phase 2: Sample Preparation 3. LC-MS Prep: Dissolve 1 mg of the purified pyrazole-4-carbaldehyde Schiff base in 1 mL of LC-MS grade Acetonitrile. Dilute 1:100. Add 0.1% Formic Acid to promote[M+H]


 ionization.
4.  NMR Prep:  Dissolve 15 mg of the compound in 600 

L of DMSO-

(containing 0.03% v/v TMS as an internal standard). Filter through a 0.2

m PTFE syringe filter directly into a 5 mm NMR tube. Causality: Particulates distort magnetic field homogeneity, ruining 2D NMR resolution.

Phase 3: Data Acquisition & Orthogonal Cross-Checking 5. HRMS Acquisition: Run a 10-minute gradient (5% to 95% ACN in Water). Extract the chromatogram for the calculated exact mass. Validation Check: The isotopic pattern must match the simulated theoretical formula (especially critical if the compound contains halogens like Cl or Br on the pyrazole ring). 6. NMR Acquisition: Acquire


H (16 scans), 

C (1024 scans), HSQC, and HMBC. 7. SCXRD Crystallization: Dissolve 10 mg of the compound in a 1:1 mixture of Dichloromethane/Ethanol. Allow slow evaporation at 4°C over 72 hours. Select a crystal with dimensions approx. 0.2 × 0.2 × 0.1 mm for diffraction.

Workflow Syn Microwave Synthesis (Pyrazole + Amine) Crude Purified Schiff Base Syn->Crude SST System Suitability (Mass & Temp Cal) LCMS LC-HRMS (Exact Mass < 2ppm) SST->LCMS NMR 1D/2D NMR (Connectivity Map) SST->NMR Crude->LCMS Crude->NMR XRD SCXRD (E/Z Stereochemistry) Crude->XRD Valid Validated Pharmacophore LCMS->Valid NMR->Valid XRD->Valid

Caption: Integrated multi-modal structural validation workflow for pyrazole Schiff bases.

Conclusion

For the structural validation of pyrazole-4-carbaldehyde Schiff bases, Conventional Benchtop Analysis leaves unacceptable gaps in stereochemical and regiochemical knowledge. The Integrated High-Resolution Suite (IHRS) —combining HRMS, 2D NMR, and SCXRD—is not merely an upgrade; it is a fundamental requirement for modern drug discovery. By employing self-validating protocols and orthogonal techniques, researchers can definitively prove the integrity of the azomethine linkage and the 3D conformation of the pharmacophore, ensuring reliable downstream biological assays [1][3].

References

  • Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde and o-Aminophenol. Chem Sci Trans.[Link]

  • Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules (MDPI).[Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. New Journal of Chemistry (RSC).[Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Hazard Profile Analysis and Core Disposal Principle

To ensure procedural validity, we must first understand the intrinsic risks of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde by deconstructing its molecular structure. The molecule comprises a pyrazole ring, an aldehyde functional group, and isopropyl and phenyl substitutions.

  • Pyrazole Core: Pyrazole derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities.[1] This inherent bioactivity necessitates that they be treated as potentially hazardous to environmental ecosystems if disposed of improperly.[2]

  • Aldehyde Group: Aldehydes as a class are reactive and can be irritants.[3] Structurally similar compounds, such as 3-Phenyl-1H-pyrazole-4-carboxaldehyde and 1-Methyl-3-phenyl-1H-pyrazole-5-carbaldehyde, are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[4][5] They are also typically categorized as harmful if swallowed.[4][5]

  • Aromatic (Phenyl) and Alkyl (Isopropyl) Groups: These substitutions contribute to the compound's overall stability and lipophilicity, which can influence its environmental persistence and toxicological profile.

Given this analysis, the core principle of disposal is absolute risk aversion . 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde must be classified and handled as hazardous chemical waste.[6] In-laboratory neutralization or treatment is strongly discouraged without a compound-specific, validated risk assessment and protocol approved by your EHS department.[3][7] The only acceptable disposal pathway is through a licensed hazardous waste contractor, arranged by your institution.

Section 2: Comprehensive Waste Management Protocol

This protocol provides a step-by-step methodology for the safe handling and disposal of waste generated from research activities involving 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde.

Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the use of appropriate PPE to prevent dermal contact, inhalation, and ocular exposure.[8]

  • Eye Protection: NIOSH-approved safety glasses with side shields or, preferably, chemical splash goggles.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves). Change gloves immediately if contamination is suspected.[8]

  • Body Protection: A flame-resistant laboratory coat, full-length pants, and closed-toe shoes are mandatory.[3][8]

  • Ventilation: All handling and waste packaging procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent dangerous reactions and ensure compliant disposal.

  • Solid Waste: All solid materials contaminated with 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde must be collected in a dedicated hazardous solid waste container. This includes:

    • Residual product

    • Contaminated weighing papers, pipette tips, and consumables

    • Used PPE such as gloves and absorbent pads from spill cleanups[7]

  • Liquid Waste: Solutions containing 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde should be collected in a separate, compatible hazardous liquid waste container.[7]

    • Crucial Note: Do not mix this waste stream with other chemical wastes, particularly strong oxidizing agents, acids, or bases, unless explicitly permitted by your EHS department.[4]

Waste Containerization and Labeling

The integrity and labeling of the waste container are paramount for safety and regulatory compliance.

  • Container Selection: Waste containers must be in good condition, chemically compatible with the compound (e.g., borosilicate glass or high-density polyethylene), and possess a secure, leak-proof screw-top lid.[7][9][10] The original product container can often be used for the main component of the waste.[9]

  • Labeling: The container must be clearly and legibly labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste" [10]

    • The full, unabbreviated chemical name: "1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde" [6]

    • An approximate percentage of all chemical constituents in the container.[10]

  • Container Management: Keep the waste container tightly closed at all times, except when actively adding waste.[10][11] Never leave a funnel in an open waste container.[10]

On-Site Storage (Satellite Accumulation Area)

Generated waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[11][12]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[10]

  • Segregation: Store the waste container away from incompatible materials. Given the aldehyde functional group, this includes segregation from strong oxidizing agents, acids, and bases.[3][4]

  • Secondary Containment: It is best practice to place liquid waste containers in a secondary containment tray or bin to mitigate the impact of potential leaks.

Section 3: Emergency Procedures - Spill Management

Immediate and correct response to a spill is critical for laboratory safety.

  • Small, Manageable Spill:

    • Alert personnel in the immediate area and restrict access.

    • Wearing the full PPE detailed in Section 2.1, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pad.[3][7]

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it into the designated solid hazardous waste container.[3]

    • Decontaminate the spill surface with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.[13]

  • Large Spill:

    • Immediately evacuate the laboratory and alert neighboring labs.

    • Activate the nearest fire alarm if the material is flammable or the spill poses a fire hazard.[14]

    • Contact your institution's emergency response number and the EHS department from a safe location.[7] Provide the chemical name and any known hazard information.

Section 4: Summary of Key Information

The data below is synthesized for quick reference, with hazard information inferred from structurally similar compounds.

ParameterInformationSource(s)
Chemical Name 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde-
CAS Number 313735-67-0 (for 1-Isopropyl-1H-pyrazole-4-carbaldehyde)[15]
Inferred Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4][5]
Required PPE Chemical splash goggles, nitrile gloves, lab coat, closed-toe shoes. Work in a chemical fume hood.[3][4][8]
Primary Disposal Method Collection by a licensed hazardous waste contractor via the institutional EHS department.[4][6][7]
Prohibited Actions Do not dispose of down the drain. Do not dispose of in regular trash. Do not mix with incompatible waste streams.[2][6]

Section 5: Disposal Decision Workflow

The following diagram illustrates the essential decision-making process and workflow for the proper disposal of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde.

G cluster_prep Preparation & Handling cluster_collection Collection & Containment cluster_storage Storage & Disposal start Waste Generation (Solid or Liquid) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste Stream (Solid vs. Liquid) ppe->segregate In Fume Hood spill Spill Occurs ppe->spill Potential Event container Select Compatible, Leak-Proof Container segregate->container labeling Label Container: 'Hazardous Waste' + Full Chemical Name container->labeling saa Store Sealed Container in Designated SAA labeling->saa ehs Contact EHS for Pickup When Container is Full saa->ehs end Professional Disposal by Licensed Contractor ehs->end spill_proc Follow Emergency Spill Protocol (Section 3) spill->spill_proc spill_proc->segregate Collect spill debris as solid waste

Caption: Disposal workflow for 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde.

References

  • BenchChem. (2025). Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • BenchChem. (2025). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (2025). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
  • BenchChem. (2025). Application Notes and Protocols for Safe Handling and Storage of Volatile Aldehydes.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025).
  • Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Phenyl-1H-pyrazole-4-carboxaldehyde.
  • 6428SP - SAFETY DATA SHEET. (n.d.).
  • LabManager. (2021). Managing Hazardous Chemical Waste in the Lab.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Methyl-1H-pyrazole-4-carboxaldehyde.
  • University of Minnesota. (2024). chemical waste guidelines - Health, Safety & Risk Management.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.
  • MG Chemicals. (2025). Safety Data Sheet.
  • Spectrum Chemical. (2022). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Methyl-3-phenyl-1H-pyrazole-5-carbaldehyde.
  • EvitaChem. (n.d.). 1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde (EVT-13564118).
  • MilliporeSigma. (n.d.). 1-Isopropyl-1H-pyrazole-4-carbaldehyde.
  • National Productivity Council. (2016). HAZARDOUS WASTE MANAGEMENT RULES-2016.
  • Somatco. (2025). How to Store and Handle Lab Chemicals Safely.
  • Temple University. (n.d.). Hazardous Chemical Waste Defined. Campus Operations.
  • Fluorochem. (2024). Safety Data Sheet.
  • Boston University. (2016). Chemical Waste Management Guide. Environmental Health & Safety.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Risk-Based Approach to Laboratory Safety

In the landscape of drug development and chemical synthesis, our primary commitment is to rigorous scientific advancement, which is inseparable from an unwavering dedication to safety. The handling of novel or specialized reagents like 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde demands a proactive, risk-based safety culture. This guide moves beyond a simple checklist, providing a detailed operational plan rooted in the fundamental principles of chemical hazard mitigation. Our objective is to minimize chemical exposure to a level that is "As Low As Reasonably Achievable" (ALARA). While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a thorough analysis of structurally similar pyrazole aldehydes allows us to establish a robust and scientifically-grounded safety protocol.

The core of our approach is understanding the causality behind each safety measure. We will dissect the anticipated hazards based on analogous compounds and construct a multi-layered defense system, where Personal Protective Equipment (PPE) serves as the critical final barrier between the researcher and potential harm.

Hazard Assessment: Extrapolating from Structural Analogs

The chemical structure, featuring a substituted pyrazole ring and an aldehyde functional group, provides clear indicators of its potential toxicological profile. Aldehydes are frequently associated with irritation, while pyrazole derivatives can exhibit a range of bioactivities. Analysis of SDS for compounds like 3-Phenyl-1H-pyrazole-4-carboxaldehyde and 1-Methyl-1H-pyrazole-4-carboxaldehyde reveals a consistent pattern of hazards that we must assume apply to our target compound.[1][2]

Anticipated Hazards:

  • Acute Oral Toxicity: Likely harmful if swallowed.[1][3]

  • Skin Corrosion/Irritation: Expected to cause skin irritation upon contact.[1][2][3]

  • Serious Eye Damage/Irritation: Poses a significant risk of causing serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2][3]

Given these risks, a comprehensive protection strategy is not merely recommended; it is essential.

Primary Engineering Control: The Chemical Fume Hood

Before any discussion of PPE, we must emphasize the foundational role of engineering controls. All handling of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning chemical fume hood.[4][5] The fume hood is the primary line of defense, designed to capture and exhaust vapors, dusts, and aerosols, protecting both the user and the laboratory environment.[4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

PPE is selected to guard against the specific hazards identified. The following table outlines the mandatory PPE for handling this compound, tiered for routine operations and scenarios with elevated risk.

Protection Type Routine Handling (Small Quantities) High-Risk Operations (Large Quantities, Splash Potential) Rationale & Causality
Eye Protection Chemical Splash Goggles (ANSI Z87.1 rated)[6]Chemical Splash Goggles and a full-Face Shield[6]The high likelihood of severe eye irritation necessitates a full seal around the eyes, which standard safety glasses do not provide.[7] A face shield adds a crucial layer of protection during bulk transfers or reactions under pressure.
Hand Protection Nitrile Gloves (min. 4 mil thickness)[4]Heavy-duty Nitrile or Neoprene GlovesNitrile provides good resistance against incidental contact with a wide range of chemicals, including aromatic and heterocyclic compounds.[4][8] For prolonged contact or spill cleanup, a more robust glove is required. Always inspect gloves for integrity before use.
Body Protection Flame-Resistant (FR) Lab Coat[9]Chemical-resistant apron worn over an FR Lab Coat[10]A lab coat protects skin and personal clothing from minor splashes and spills.[10] An apron provides an additional impermeable barrier during procedures with a higher splash risk.
Footwear Closed-toe, liquid-resistant shoes[9]Closed-toe, liquid-resistant shoes[9]Protects the feet from spills and falling objects. This is a non-negotiable baseline for all laboratory work.
Respiratory Not required if handled exclusively in a fume hoodN/A (Fume Hood is primary control)A properly certified fume hood eliminates the need for respiratory protection.[8] If a fume hood is non-functional or unavailable, work must not proceed.

Procedural Guidance: Integrating Safety into Your Workflow

The effectiveness of PPE is directly tied to its correct use. The following protocols are designed to be self-validating systems that minimize the risk of contamination and exposure.

PPE Donning and Doffing Protocol

This sequence is critical to prevent the transfer of contaminants from the PPE to your skin or clothing.

G cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat d2 2. Eye Protection (Goggles/Face Shield) d1->d2 d3 3. Gloves (Ensure cuffs overlap lab coat sleeves) d2->d3 f1 1. Gloves (Peel off without touching exterior) f2 2. Lab Coat (Roll inside-out) f1->f2 f3 3. Eye Protection f2->f3 f4 4. Wash Hands Thoroughly f3->f4

Caption: PPE Donning and Doffing Workflow.

Step-by-Step Handling Protocol
  • Preparation: Before bringing the chemical into the workspace, ensure the fume hood is operational and the sash is at the appropriate working height.[4] Clear the workspace of any unnecessary equipment or reagents.

  • PPE Inspection: Don the appropriate PPE as per the table above, carefully inspecting each item for damage or defects.

  • Chemical Transfer: Conduct all manipulations at least 6 inches inside the fume hood sash.[4] Use a spatula or appropriate tools for solid transfers to minimize dust generation.[9] For liquids, pour slowly and carefully to avoid splashing.

  • Container Management: Keep all containers of the chemical sealed when not in immediate use.[9] Clearly label all secondary containers with the full chemical name and any hazard warnings.[11]

  • Post-Handling: After completing the work, securely seal the primary container. Decontaminate any surfaces and equipment used.

  • Doffing PPE: Remove PPE according to the doffing sequence, disposing of gloves and any other contaminated single-use items in the designated hazardous waste container.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing gloves.[9]

Emergency and Disposal Plans

Preparedness is a key component of safety. All personnel must be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.

Spill Management
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of the fume hood, evacuate the lab.

  • Contain: If the spill is small and contained within the fume hood, use a chemical spill kit with an appropriate absorbent material to contain it. Avoid generating dust.[12]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All materials used for cleanup, including contaminated PPE, must be collected in a sealed, labeled container and disposed of as hazardous waste.[12][13]

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes.[1] Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Waste Disposal

Under no circumstances should 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde or its containers be disposed of in general trash or down the drain.[9]

  • Segregation: Collect all waste containing this chemical in a dedicated, clearly labeled, and sealed hazardous waste container.[12]

  • Labeling: The label must include the full chemical name: "Waste 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde".[12]

  • Disposal: Arrange for pickup and disposal through your institution's licensed chemical waste management program.[12]

This comprehensive approach, grounded in authoritative safety principles and a clear understanding of the potential hazards, empowers researchers to handle 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde with the confidence that comes from being well-prepared and well-protected.

References

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Wittenberg University. (n.d.). Handling Chemicals.
  • Saffron Souk. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines.
  • Temarry Recycling. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals.
  • MilliporeSigma. (2026, January 6). Safety Data Sheet - Pyrazole.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet - 3-Phenyl-1H-pyrazole-4-carboxaldehyde.
  • RLSS. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Thermo Fisher Scientific. (2025, September 23). Safety Data Sheet - 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one.
  • Fisher Scientific. (2025, May 1). Safety Data Sheet - 1-Methyl-1H-pyrazole-4-carboxaldehyde.
  • (n.d.). Glove Compatibility Chart.
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
  • University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
  • Medline Industries, LP. (n.d.). Safety Data Sheet.
  • BenchChem. (2025). Proper Disposal of 5-Bromo-1-butyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.